di-tert-Butyl 1,3-acetonedicarboxylate
Description
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Properties
IUPAC Name |
ditert-butyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O5/c1-12(2,3)17-10(15)7-9(14)8-11(16)18-13(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREDQIDLGFBDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182290 | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28009-80-5 | |
| Record name | 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28009-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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| Record name | Bis(1,1-dimethylethyl) 3-oxoglutarate | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Di-tert-Butyl 1,3-Acetonedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a pivotal reagent in modern organic synthesis, valued for its unique structural features and versatile reactivity. As a β-keto ester, it serves as a key building block for a wide array of complex organic molecules, including heterocyclic compounds that form the core of many pharmaceutical agents. The presence of bulky tert-butyl ester groups imparts specific chemical properties, such as resistance to certain hydrolytic conditions and the facilitation of regioselective reactions, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the underlying principles that govern its reactivity.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a reagent is fundamental to its effective application in research and development.
Physical Properties
This compound is a white to off-white solid at room temperature.[1] Its bulky tert-butyl groups influence its physical properties, such as its melting point and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₅ | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| Melting Point | 58-60 °C | [1] |
| Boiling Point | 304.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in methanol | [1] |
| Appearance | White to off-white solid | [1] |
Spectroscopic Data
The spectroscopic signature of this compound is key to its identification and characterization in reaction mixtures.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is characterized by two main signals. The large singlet integrating to 18 protons corresponds to the chemically equivalent methyl protons of the two tert-butyl groups. The singlet integrating to 4 protons arises from the two methylene (CH₂) groups alpha to the carbonyls.
-
δ ~1.45 ppm (s, 18H, C(CH₃)₃) : The high-field chemical shift is typical for the protons of a tert-butyl group.[3] The singlet nature indicates the free rotation around the carbon-carbon single bonds.
-
δ ~3.40 ppm (s, 4H, CH₂C=O) : The downfield shift of these methylene protons is due to the deshielding effect of the adjacent carbonyl groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
-
δ ~28.0 ppm (C(CH₃)₃) : Signal for the methyl carbons of the tert-butyl groups.[4]
-
δ ~49.0 ppm (CH₂C=O) : Signal for the methylene carbons.
-
δ ~82.0 ppm (C(CH₃)₃) : Signal for the quaternary carbons of the tert-butyl groups.[4]
-
δ ~166.0 ppm (C=O, ester) : Signal for the carbonyl carbons of the ester groups.
-
δ ~201.0 ppm (C=O, ketone) : Signal for the central ketone carbonyl carbon, which is the most downfield due to its electron deficiency.[4]
IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the different functional groups present in the molecule.
-
~2980 cm⁻¹ (C-H stretch, sp³) : Corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methylene groups.[5]
-
~1735 cm⁻¹ (C=O stretch, ester) : A strong absorption band characteristic of the carbonyl group in the ester functionalities.[5]
-
~1715 cm⁻¹ (C=O stretch, ketone) : A strong absorption band for the central ketone carbonyl group.[5]
-
~1150 cm⁻¹ (C-O stretch) : Corresponds to the stretching vibration of the C-O single bonds in the ester groups.[6]
Synthesis of this compound
The synthesis of this compound is typically a two-step process, starting from the readily available and inexpensive citric acid.
Step 1: Synthesis of 1,3-Acetonedicarboxylic Acid
The first step involves the oxidative decarboxylation of citric acid to form 1,3-acetonedicarboxylic acid.[7][8][9] This reaction is commonly achieved using strong dehydrating acids such as fuming sulfuric acid (oleum).[8]
Caption: Synthesis of 1,3-Acetonedicarboxylic Acid from Citric Acid.
Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid
This protocol is adapted from Organic Syntheses.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a gas outlet.
-
Reagent Addition: Carefully add fuming sulfuric acid to the flask and cool the mixture in an ice-salt bath to -5 °C.
-
Citric Acid Addition: Slowly add finely powdered citric acid to the stirred and cooled fuming sulfuric acid, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm gradually to room temperature and then to approximately 30 °C until the evolution of carbon monoxide ceases.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add crushed ice, keeping the temperature below 30 °C. The 1,3-acetonedicarboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash it with ethyl acetate to remove residual sulfuric acid. The product is used immediately in the next step due to its instability.
Step 2: Esterification to this compound
The esterification of 1,3-acetonedicarboxylic acid with tert-butanol is challenging via traditional Fischer esterification due to the steric hindrance of the tertiary alcohol. A more effective method involves the acid-catalyzed addition of isobutylene to the dicarboxylic acid.
Experimental Protocol: Synthesis of this compound
This procedure is a modification of the general method for the synthesis of tert-butyl esters from carboxylic acids and isobutylene.
-
Reaction Setup: In a pressure vessel, dissolve the freshly prepared 1,3-acetonedicarboxylic acid in a suitable solvent such as diethyl ether.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Isobutylene Addition: Cool the mixture and add liquefied isobutylene.
-
Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully vent the excess isobutylene in a fume hood. Quench the reaction mixture with a cold, dilute solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Applications
The reactivity of this compound is dominated by the interplay of its three key functional groups: the central ketone and the two β-keto ester moieties.
Reactivity of the α-Protons
The methylene protons situated between the ketone and the ester carbonyl groups are acidic and can be readily deprotonated by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations. The bulky tert-butyl groups can sterically influence the approach of electrophiles, leading to enhanced regioselectivity in some cases.
Hantzsch Pyridine Synthesis
A classic and highly valuable application of this compound is in the Hantzsch pyridine synthesis.[10][11][12][13] This multi-component reaction provides a straightforward route to 1,4-dihydropyridines, which are precursors to a wide range of substituted pyridines.[10][11][12][13] 1,4-Dihydropyridine derivatives are of significant interest in medicinal chemistry, with many exhibiting activity as calcium channel blockers.[14]
Caption: Hantzsch Pyridine Synthesis Workflow.
Mechanism of the Hantzsch Pyridine Synthesis:
The reaction proceeds through a series of well-established steps:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated keto ester (a Knoevenagel adduct).[15]
-
Enamine Formation: The second equivalent of this compound reacts with ammonia to form an enamine.[15]
-
Michael Addition: The enamine undergoes a Michael addition to the Knoevenagel adduct.[15]
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the 1,4-dihydropyridine ring system.
-
Oxidation: The 1,4-dihydropyridine can then be oxidized to the corresponding aromatic pyridine derivative.
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine
This is a general procedure that can be adapted for various aldehydes.[16]
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1 mmol) and this compound (2 mmol) in a suitable solvent such as ethanol.
-
Ammonia Source: Add a source of ammonia, such as ammonium acetate (1.2 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates from the solution and can be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its unique combination of a reactive β-keto ester system and sterically demanding tert-butyl groups allows for a wide range of chemical transformations with a high degree of control. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective utilization in the design and execution of complex synthetic strategies, particularly in the field of medicinal chemistry and drug development. The Hantzsch pyridine synthesis serves as a prime example of its utility in constructing pharmaceutically relevant heterocyclic scaffolds. As the demand for more sophisticated and efficient synthetic methodologies continues to grow, the importance of well-characterized and versatile building blocks like this compound will undoubtedly increase.
References
- Hantzsch, A. Justus Liebigs Annalen der Chemie. 1882, 215 (1), 1-82.
- Katritzky, A. R.; et al. Tetrahedron. 1986, 42 (20), 5729-5735.
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Grokipedia. Hantzsch pyridine synthesis. [Link]
- Khan, F. A.; et al. Green Chem. 2017, 19, 4345-4351.
-
ChemWhat. This compound CAS#: 28009-80-5. [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of California, Santa Cruz. IR Tables. [Link]
-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Wikipedia. Acetonedicarboxylic acid. [Link]
-
LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]
-
Organic Syntheses. Acetonedicarboxylic acid. [Link]
-
Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
-
Scribd. Hantzsch Pyridine Synthesis. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. Page loading... [wap.guidechem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. scribd.com [scribd.com]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate (CAS: 28009-80-5)
Foreword: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, has emerged as a cornerstone reagent for chemists and pharmaceutical scientists. Its unique structural features, particularly the sterically demanding tert-butyl ester groups, impart distinct reactivity and selectivity profiles that are highly advantageous in the synthesis of heterocycles and other scaffolds of medicinal importance. This guide provides an in-depth exploration of this versatile C5 synthon, from its synthesis and spectroscopic characterization to its practical application in key chemical transformations, offering field-proven insights for researchers at the forefront of drug discovery and development.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is the bedrock of its safe and effective use in the laboratory.
| Property | Value | Source(s) |
| CAS Number | 28009-80-5 | |
| Molecular Formula | C₁₃H₂₂O₅ | [] |
| Molecular Weight | 258.31 g/mol | [] |
| Appearance | White to off-white solid | |
| Melting Point | 58-60 °C | |
| Solubility | Soluble in methanol and other common organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area. Keep refrigerated (2-8 °C) for long-term storage. | [] |
Safety and Handling:
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If handling large quantities or generating dust, a NIOSH-approved respirator is recommended.
-
Skin and Body Protection: Laboratory coat.
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the preparation of the parent 1,3-acetonedicarboxylic acid from the readily available and inexpensive starting material, citric acid.
Step 1: Synthesis of 1,3-Acetonedicarboxylic Acid
The conversion of citric acid to 1,3-acetonedicarboxylic acid is a classic organic transformation that proceeds via a dehydration and decarboxylation sequence. A well-established and reliable procedure is documented in Organic Syntheses.[3]
Reaction Scheme:
Workflow for the synthesis of 1,3-Acetonedicarboxylic Acid.
Experimental Protocol:
-
Materials:
-
Citric acid
-
Fuming sulfuric acid (or concentrated sulfuric acid)
-
Ice
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Ethyl acetate (for washing, optional)
-
-
Procedure (adapted from Organic Syntheses): [3]
-
In a fume hood, carefully add citric acid portion-wise to chilled fuming sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
After the initial vigorous gas evolution (carbon monoxide) subsides, gently warm the mixture to approximately 30 °C until gas evolution ceases.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, ensuring the temperature does not exceed 30 °C.
-
The product, 1,3-acetonedicarboxylic acid, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with ice-cold water.
-
The crude product can be used directly in the next step or further purified by washing with cold ethyl acetate.
-
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: The use of fuming sulfuric acid serves as both a strong dehydrating agent and a catalyst for the decarboxylation of the in situ-formed aconitic acid intermediate. Concentrated sulfuric acid can also be used, though the reaction may be slower.
-
Temperature Control: Careful temperature control is crucial to prevent charring and the formation of side products. The initial exothermic reaction must be managed, and the subsequent warming is necessary to drive the reaction to completion.
Step 2: Esterification to this compound
The esterification of 1,3-acetonedicarboxylic acid with tert-butanol presents a synthetic challenge due to the propensity of tert-butanol to undergo acid-catalyzed dehydration to isobutylene.[4] Therefore, direct Fischer esterification with strong mineral acids is often low-yielding. More sophisticated methods are required to achieve efficient esterification.
Reaction Scheme:
Workflow for the esterification to this compound.
Recommended Protocol (Conceptual, based on related procedures):
While a specific, detailed protocol for the di-tert-butyl ester was not found in the search results, a plausible approach involves the use of a carbodiimide coupling agent to activate the carboxylic acid groups, followed by reaction with tert-butanol in the presence of a nucleophilic catalyst.
-
Materials:
-
1,3-Acetonedicarboxylic acid
-
tert-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-acetonedicarboxylic acid in anhydrous DCM.
-
Add DMAP (catalytic amount, e.g., 0.1 equivalents per carboxylic acid group) and tert-butanol (at least 2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC or EDC (1.1 equivalents per carboxylic acid group) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Self-Validating System and Causality:
-
DCC/EDC and DMAP: This combination is a standard and effective method for esterification under mild conditions, avoiding the strong acids that would lead to isobutylene formation.[5] DCC/EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. DMAP acts as a nucleophilic catalyst, accelerating the reaction.
-
Aprotic Solvent: Anhydrous DCM is used to prevent hydrolysis of the activated intermediate and the product.
-
Aqueous Workup: The washes with sodium bicarbonate and brine are to remove any unreacted acid, the catalyst, and water-soluble byproducts.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are characterized by the distinct signals of the tert-butyl groups and the methylene protons of the acetonedicarboxylate backbone.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
~3.4 ppm (singlet, 4H): The two equivalent methylene groups (CH₂) alpha to the carbonyl groups. The chemical shift is influenced by the electron-withdrawing nature of the adjacent ketone and ester functionalities.
-
~1.5 ppm (singlet, 18H): The eighteen equivalent protons of the two tert-butyl groups. The singlet nature and high integration value are characteristic of tert-butyl esters.[6]
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
~202 ppm: The ketone carbonyl carbon (C=O).
-
~166 ppm: The two equivalent ester carbonyl carbons (COO).
-
~82 ppm: The two equivalent quaternary carbons of the tert-butyl groups (C(CH₃)₃).
-
~49 ppm: The two equivalent methylene carbons (CH₂).
-
~28 ppm: The six equivalent methyl carbons of the two tert-butyl groups.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Expected Key IR Absorption Bands:
-
~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl groups.
-
~1715 cm⁻¹ (strong, sharp): C=O stretch of the ketone carbonyl group.
-
~2980-2850 cm⁻¹ (medium to strong): C-H stretching vibrations of the tert-butyl and methylene groups.
-
~1370 cm⁻¹ and ~1390 cm⁻¹ (medium): Characteristic C-H bending vibrations of the tert-butyl group (often a doublet).
-
~1250-1150 cm⁻¹ (strong): C-O stretching vibration of the ester linkage.
The presence of two distinct carbonyl stretching bands is a hallmark of β-keto esters.
Applications in Organic Synthesis
This compound is a versatile building block, primarily utilized in reactions that leverage its acidic methylene protons and its 1,5-dicarbonyl nature. The bulky tert-butyl groups can influence the stereochemical outcome of reactions and offer advantages in terms of product stability and ease of subsequent selective transformations.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[8][9] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[10]
General Reaction Scheme:
General workflow of the Hantzsch Pyridine Synthesis.
Mechanism and Role of this compound:
The mechanism involves a series of condensation and addition reactions. One molecule of the β-keto ester condenses with the aldehyde in a Knoevenagel condensation. A second molecule of the β-keto ester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring. The tert-butyl ester groups serve as robust functionalities that can be carried through the reaction sequence and can be selectively removed under acidic conditions if desired, without affecting other acid-labile groups.
Weiss-Cook Condensation
The Weiss-Cook condensation is a powerful annulation reaction between a 1,2-dicarbonyl compound and two equivalents of an acetonedicarboxylate ester to form a bicyclo[3.3.0]octane-3,7-dione system.[11] This scaffold is a key structural motif in a variety of natural products.
General Reaction Scheme:
General workflow of the Weiss-Cook Condensation.
Mechanism and Advantages of the Di-tert-Butyl Ester:
The reaction proceeds through a sequence of aldol-type condensations and Michael additions. The use of this compound can offer advantages in terms of solubility of intermediates and the potential for stereocontrol due to the steric bulk of the tert-butyl groups. Furthermore, the tert-butyl esters can be selectively hydrolyzed under acidic conditions, often with concomitant decarboxylation, to yield the parent bicyclic diketone. While specific examples using the di-tert-butyl ester were not found in the provided search results, the general protocols for the dimethyl or diethyl esters can be adapted.[12][13][14]
Role in Drug Discovery and Medicinal Chemistry
The tert-butyl group is a prevalent motif in medicinal chemistry, often incorporated to enhance metabolic stability or to occupy specific hydrophobic pockets in target proteins.[15][16] However, it can also be a site of metabolic oxidation.[17] The use of this compound allows for the introduction of this group into complex molecules, providing a handle for further synthetic elaboration. The resulting heterocyclic structures, such as pyridines and other nitrogen-containing ring systems, are privileged scaffolds in drug discovery, appearing in a vast array of approved drugs.[18] While direct examples of the use of this compound in the synthesis of specific commercial drugs were not identified in the searches, its utility as a building block for bioactive heterocycles is well-established in the broader chemical literature.[3][19]
Conclusion and Future Outlook
This compound is a valuable and versatile reagent in the arsenal of the synthetic organic chemist. Its utility in the construction of complex cyclic and heterocyclic systems, coupled with the unique properties imparted by the tert-butyl ester groups, makes it an attractive building block for applications in drug discovery and natural product synthesis. Future research in this area will likely focus on the development of asymmetric variants of the reactions in which it participates and its application in the synthesis of novel, medicinally relevant scaffolds. As the demand for efficient and selective synthetic methodologies continues to grow, the importance of well-designed building blocks like this compound will undoubtedly increase.
References
- Jian-Zhong Jin and Na-Bo Sun. "Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite." Asian Journal of Chemistry, vol. 25, no. 10, 2013, pp. 5681-5684.
-
"Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite." ResearchGate, . Accessed 20 Jan. 2026.
- "Process for the preparation of tert-butyl esters of aliphatic carboxylic acids.
- "DIETHYL 1,3-ACETONEDICARBOXYLATE Safety D
- "Safety Data Sheet: Di-tert-butyl dicarbon
- "Hantzsch pyridine synthesis." Wikipedia, en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis. Accessed 20 Jan. 2026.
-
"Unusual Weiss-Cook Condensation of Dimethyl 2,3-Dioxobutanedioate and Dimethyl 3Oxoglutarate." ResearchGate, . Accessed 20 Jan. 2026.
-
"this compound." Sigma-Aldrich, . Accessed 20 Jan. 2026.
-
"cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES." Organic Syntheses, . Accessed 20 Jan. 2026.
-
"Metabolism of t-butyl groups in drugs." Hypha Discovery Blogs, . Accessed 20 Jan. 2026.
-
"t-Butyl group towers over other 1H resonances." ACD/Labs, . Accessed 20 Jan. 2026.
- "Process for the preparation of dialkyl 3-oxoglutarates.
-
"this compound." BOC Sciences, . Accessed 20 Jan. 2026.
- "Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities." PubMed, pubmed.ncbi.nlm.nih.gov/25630804/. Accessed 20 Jan. 2026.
- "Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione." Journal of the Chemical Society, Perkin Transactions 1, pubs.rsc.org/en/content/articlelanding/1997/p1/a700508h. Accessed 20 Jan. 2026.
- "Structure, Mechanism and Reactivity of Hantzsch Esters." Macmillan Group, sites.google.com/a/mail.utoronto.ca/macmillan-group/group-meetings/2004-2005-seminars/Hantzsch_Esters.pdf. Accessed 20 Jan. 2026.
-
"How to Interpret FTIR Results: A Beginner's Guide." AZoM.com, . Accessed 20 Jan. 2026.
-
"cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES." Organic Syntheses, . Accessed 20 Jan. 2026.
- "(+)
-
"acetonedicarboxylic acid." Organic Syntheses, . Accessed 20 Jan. 2026.
- "SAFETY D
-
"Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples." YouTube, . Accessed 20 Jan. 2026.
- "Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers." PubMed, pubmed.ncbi.nlm.nih.gov/17168573/. Accessed 20 Jan. 2026.
-
"esterification - alcohols and carboxylic acids." Chemguide, . Accessed 20 Jan. 2026.
- "Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification." PubMed, pubmed.ncbi.nlm.nih.gov/38340050/. Accessed 20 Jan. 2026.
-
"NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." UT Southwestern Medical Center, . Accessed 20 Jan. 2026.
- "tert-Butyl 3-oxocyclobutanecarboxylate Safety D
-
"Synthesis and Esterification of 1,3 Acetonedicarboxylic acid." YouTube, . Accessed 20 Jan. 2026.
-
"DI-tert-BUTYL DICARBONATE." Organic Syntheses, . Accessed 20 Jan. 2026.
- "(-)
-
"Hantzsch pyridine synthesis - overview." ChemTube3D, . Accessed 20 Jan. 2026.
- "Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes." PubMed, pubmed.ncbi.nlm.nih.gov/26456012/. Accessed 20 Jan. 2026.
- "Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide.
-
"Metabolically Stable tert-Butyl Replacement." PMC, . Accessed 20 Jan. 2026.
-
"Reaction of 4,6-di-tert-butyl-3-nitrocyclohex-3,5-diene1,2-dione with secondary amines." ResearchGate, . Accessed 20 Jan. 2026.
-
"A Comprehensive Guide to FTIR Analysis." Agilent, . Accessed 20 Jan. 2026.
- "Learning from the Hantzsch synthesis." ACS Publications, pubs.acs.org/doi/10.1021/ed077p1643. Accessed 20 Jan. 2026.
- "Recent advances in Hantzsch 1,4-dihydropyridines." SciSpace, typeset.io/papers/recent-advances-in-hantzsch-1-4-dihydropyridines-2x8q7p6z. Accessed 20 Jan. 2026.
-
"Alcohols and Di- tert -butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert -Butyl Ethers." ResearchGate, . Accessed 20 Jan. 2026.
Sources
- 2. carlroth.com [carlroth.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtube3d.com [chemtube3d.com]
- 9. scispace.com [scispace.com]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 19. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
Di-tert-Butyl 1,3-Acetonedicarboxylate: A Comprehensive Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth exploration of di-tert-butyl 1,3-acetonedicarboxylate (DTBAD), a versatile β-ketoester in modern organic synthesis. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers a reasoned, field-proven perspective on its synthesis, reactivity, and application. Authored for researchers, scientists, and drug development professionals, this guide moves beyond simple data presentation to explain the causality behind experimental choices, ensuring protocols are self-validating and grounded in authoritative chemical principles. Key applications, including the Weiss-Cook and Knoevenagel reactions, are discussed with detailed mechanistic insights and step-by-step protocols. Furthermore, comprehensive safety, handling, and characterization data are provided to equip the practicing chemist with the knowledge required for the effective and safe utilization of this valuable synthetic intermediate.
Introduction: Strategic Importance in Synthesis
This compound, also known as di-tert-butyl 3-oxoglutarate, is a significant building block in the synthetic chemist's toolkit. Its core structure, a β-ketoester, is a classic motif for generating molecular complexity through the formation of carbon-carbon bonds. The presence of the sterically demanding tert-butyl ester groups imparts unique properties to the molecule, primarily by preventing self-condensation and offering a robust protecting group strategy that allows for selective deprotection under acidic conditions without affecting other sensitive functionalities.
This guide will elucidate the critical aspects of DTBAD, from its fundamental properties to its practical application, providing the user with a comprehensive understanding of its role in constructing complex molecular architectures, such as those found in heterocyclic compounds and polyquinanes.[1]
Physicochemical & Structural Properties
A precise understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 258.31 g/mol | [2] |
| Molecular Formula | C₁₃H₂₂O₅ | [2] |
| CAS Number | 28009-80-5 | [2] |
| Synonyms | Di-tert-butyl 3-oxoglutarate, 3-Oxoglutaric acid di-tert-butyl ester | [2] |
| Appearance | Solid | |
| Melting Point | 58-60 °C | [2] |
| Solubility | Soluble in methanol (1 g/10 mL) | [2] |
Synthesis of this compound
The synthesis of DTBAD is a two-stage process that first involves the creation of the parent 1,3-acetonedicarboxylic acid, followed by its esterification with tert-butanol.
Stage 1: Synthesis of 1,3-Acetonedicarboxylic Acid
The precursor, 1,3-acetonedicarboxylic acid (also known as 3-oxoglutaric acid), is classically prepared from citric acid through an oxidative decarboxylation.[3][4]
Reaction Pathway: From Citric Acid to 1,3-Acetonedicarboxylic Acid
Caption: Synthesis of 1,3-Acetonedicarboxylic Acid.
Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid
This protocol is adapted from the robust procedure outlined in Organic Syntheses.[3]
-
Reaction Setup: In a 5-liter round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% SO₃). Cool the flask in an ice-salt bath until the acid temperature reaches -5 °C.
-
Addition of Citric Acid: Begin stirring and gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the reaction temperature below 0 °C until half the citric acid is added, and then not exceeding 10 °C for the remainder of the addition. This process typically takes 3-4 hours.
-
Reaction Progression: Once all the citric acid has dissolved, allow the temperature to rise. When a vigorous evolution of gas begins, cool the flask with an ice-water bath to control the frothing, but not enough to halt the reaction.
-
Completion and Work-up: After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C until gas evolution ceases. Cool the reaction mixture back down to 0 °C.
-
Precipitation: Slowly add 2400 g of finely cracked ice in portions, ensuring the temperature does not exceed 10 °C initially. After about one-third of the ice is added, the temperature can be allowed to rise to 25-30 °C.
-
Isolation: Cool the mixture to 0 °C and filter the crystalline product rapidly. Press the crystals to remove as much of the sulfuric acid as possible.
-
Washing: Transfer the crude product to a beaker and create a thick paste with ethyl acetate (approx. 200-250 mL). Filter with suction. Repeat the ethyl acetate wash for a product free of sulfuric acid. The yield of nearly dry 1,3-acetonedicarboxylic acid is typically 85-90%.[3]
Stage 2: Esterification to this compound
Standard Fischer esterification is ineffective for producing tert-butyl esters due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to form isobutylene under strongly acidic conditions. Therefore, a more specialized method is required. A highly effective and modern approach utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent.[5]
Causality of Method Choice: This method is superior because Tf₂NH is a powerful Brønsted acid that can protonate the carboxylic acid, activating it towards nucleophilic attack by tert-butyl acetate. The reaction proceeds under milder conditions than traditional methods, preventing degradation of the thermally sensitive 1,3-acetonedicarboxylic acid.[6]
Reaction Pathway: Esterification
Caption: Synthesis of the di-tert-butyl ester.
Experimental Protocol: Synthesis of this compound
This is a proposed protocol based on the tert-butylation of carboxylic acids.[5]
-
Reaction Setup: To a solution of 1,3-acetonedicarboxylic acid (1 equivalent) in tert-butyl acetate (used as the solvent), add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and dilute with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the Tf₂NH catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Applications in Organic Synthesis
The reactivity of DTBAD is dominated by the nucleophilic character of the central methylene group (C2), which is activated by the two adjacent carbonyl groups.
The Weiss-Cook Reaction
A cornerstone application of 1,3-acetonedicarboxylate esters is the Weiss-Cook reaction, a powerful method for the synthesis of cis-bicyclo[3.3.0]octane-3,7-diones.[7] The reaction involves the condensation of two equivalents of the dicarboxylate with a 1,2-dicarbonyl compound. The use of the di-tert-butyl ester in this reaction has been demonstrated to proceed in excellent yield.[8]
Workflow: Weiss-Cook Reaction
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemwhat.com [chemwhat.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
Di-tert-Butyl 1,3-Acetonedicarboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: Unveiling a Versatile Building Block in Modern Synthesis
Di-tert-butyl 1,3-acetonedicarboxylate, a seemingly unassuming solid, is a cornerstone reagent in the fine chemical and pharmaceutical industries.[1][] Its strategic utility lies in the unique combination of a reactive central keto-methylene core flanked by sterically demanding tert-butyl ester groups. This arrangement provides both latent functionality for carbon-carbon bond formation and robust protection that can be selectively removed under specific acidic conditions. This guide offers an in-depth exploration of its nomenclature, synthesis, physicochemical properties, and critical applications, providing researchers, scientists, and drug development professionals with actionable insights into its effective utilization.
Nomenclature and Identification: A Multiplicity of Synonyms
Clarity in chemical communication is paramount. This compound is known by several names, a reflection of its structural parentage from either acetonedicarboxylic acid, glutaric acid, or pentanedioic acid. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.
| Identifier Type | Value |
| Primary Name | This compound |
| IUPAC Name | ditert-butyl 3-oxopentanedioate |
| CAS Number | 28009-80-5 |
| Synonyms | Di-tert-butyl 3-oxoglutarate |
| 3-Oxoglutaric acid di-tert-butyl ester[3] | |
| 3-Oxopentanedioic acid di-tert-butyl ester[3] | |
| 1,5-Bis(1,1-dimethylethyl) 3-oxopentanedioate[1] | |
| bis(1,1-dimethylethyl) 3-oxoglutarate[3] |
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂O₅ | [1] |
| Molecular Weight | 258.31 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 58-60 °C (lit.) | |
| Solubility | Soluble in methanol (1 g/10 mL) | |
| ¹H NMR (CDCl₃) | δ ~3.4 (s, 4H, 2 x CH₂), δ ~1.4 (s, 18H, 2 x C(CH₃)₃) | Inferred from structure |
| ¹³C NMR (CDCl₃) | δ ~201 (C=O, ketone), δ ~166 (C=O, ester), δ ~82 (O-C(CH₃)₃), δ ~49 (CH₂), δ ~28 (C(CH₃)₃) | Inferred from structure |
Synthesis and Manufacturing: From Commodity Chemicals to a High-Value Reagent
The synthesis of this compound is a two-stage process, beginning with the preparation of the parent acid, followed by its esterification.
Part 1: Synthesis of 1,3-Acetonedicarboxylic Acid
The most established and scalable synthesis of 1,3-acetonedicarboxylic acid utilizes the dehydration and decarboxylation of citric acid with fuming sulfuric acid. This procedure, detailed in Organic Syntheses, provides a reliable method for producing the unstable diacid intermediate.[4]
Experimental Protocol: Synthesis of 1,3-Acetonedicarboxylic Acid (Adapted from Organic Syntheses, Coll. Vol. 1, p.10 (1941))
-
Reaction Setup: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 3 kg of fuming sulfuric acid (20% free SO₃). Cool the flask in an ice-salt bath to -5 °C.
-
Addition of Citric Acid: While stirring vigorously, gradually add 700 g of finely powdered citric acid. The rate of addition should be controlled to maintain the temperature below 0 °C until half the citric acid is added, and then not exceeding 10 °C for the remainder of the addition. This process typically takes 3-4 hours.
-
Controlled Decomposition: Once all the citric acid has dissolved, allow the reaction temperature to rise. When a vigorous evolution of gas begins, cool the flask with an ice-water bath to moderate the frothing, but not so much as to halt the gas evolution completely.
-
Completion of Reaction: After the initial vigorous reaction subsides, warm the mixture to approximately 30 °C and maintain this temperature until foaming ceases.
-
Workup and Isolation: Cool the reaction mixture back to 0 °C in an ice-salt bath. Carefully and portion-wise, add 2.4 kg of finely cracked ice, ensuring the temperature does not exceed 10 °C during the first third of the addition. After all the ice is added, cool the mixture to 0 °C and filter the resulting crystalline solid rapidly through a funnel with a filter plate. The product should be pressed and sucked as dry as possible.
-
Purification: The crude product can be further purified by creating a thick paste with ethyl acetate, followed by suction filtration to remove residual sulfuric acid. The resulting acetonedicarboxylic acid is used immediately in the next step due to its instability.[4]
Part 2: Esterification to this compound
The esterification of the freshly prepared 1,3-acetonedicarboxylic acid with tert-butanol is typically achieved under acidic catalysis. The bulky nature of the tert-butyl group requires specific conditions to drive the reaction to completion.
Experimental Protocol: Synthesis of this compound (General procedure adapted from established tert-butylation methods)[5][6]
-
Reaction Setup: In a flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the freshly prepared, crude acetonedicarboxylic acid (1 mole equivalent) in a suitable solvent such as dichloromethane or excess tert-butanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid. Alternatively, for milder conditions, a Lewis acid catalyst can be employed.
-
Reaction: Add tert-butanol (at least 2.2 mole equivalents) to the mixture. Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the progress by TLC or GC until the starting diacid is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield this compound as a white solid.
Mechanism of Action and Synthetic Utility
The synthetic power of this compound stems from two key features: the reactivity of the central methylene protons and the protective nature of the tert-butyl esters.
The Advantage of tert-Butyl Esters
In drug development and complex molecule synthesis, the ability to selectively protect and deprotect functional groups is crucial. tert-Butyl esters offer significant advantages:
-
Stability: They are exceptionally stable to a wide range of nucleophilic and basic conditions, under which other esters like methyl or ethyl esters might be cleaved.[7]
-
Steric Shielding: The bulky tert-butyl group can sterically hinder the approach of reagents to the carbonyl group, preventing unwanted side reactions.[7]
-
Orthogonal Deprotection: The true elegance of the tert-butyl ester lies in its selective cleavage under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), often at room temperature.[5] This allows for the deprotection of the carboxylic acids without affecting other protecting groups that are sensitive to acid but stable to other conditions, or vice-versa. This "orthogonality" is a key principle in modern synthetic strategy.
Key Application: The Robinson Tropinone Synthesis
A classic and illustrative application of this reagent is in the Robinson synthesis of tropinone, a precursor to important alkaloids like atropine and cocaine. In this biomimetic, one-pot reaction, this compound serves as a synthetic equivalent of acetone. The electron-withdrawing ester groups enhance the acidity of the α-protons, facilitating the formation of an enolate under physiological pH conditions, which is crucial for the subsequent intramolecular Mannich reactions. The tert-butyl ester groups are then cleaved and decarboxylated under acidic workup to yield the tropinone core.
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage of this compound are essential for laboratory safety.
-
Hazards: The compound is a combustible solid. Avoid creating dust, as fine particles mixed with air can be explosive. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration is recommended.[3] Keep away from strong bases and oxidizing agents.
Conclusion and Future Outlook
This compound is more than just a simple building block; it is a sophisticated tool for modern organic synthesis. Its unique combination of reactivity and stability, conferred by the interplay between its central ketone and flanking tert-butyl esters, makes it an invaluable asset in the synthesis of complex molecular architectures. For professionals in drug development, understanding the nuances of its application—from its role in classical named reactions to its strategic use as a protecting group—is key to unlocking new synthetic pathways and accelerating the discovery of novel therapeutics. As the demand for more complex and precisely functionalized molecules grows, the utility of such versatile reagents will undoubtedly continue to expand.
References
-
Fiveable. Tert-butyl esters Definition - Organic Chemistry II Key Term. [Link]
-
Thieme Chemistry. (2023). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Royal Society of Chemistry. Development of a copper-catalyzed enantioselective decarboxylative-aldolization for the preparation of perfluorinated 1,3,5-triols featuring supramolecular recognition properties. [Link]
-
ResearchGate. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. [Link]
-
Wiley-VCH. Supporting Information for: Total Synthesis of (+)-Lasonolide A. [Link]
-
ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]
-
Organic Syntheses. Acetonedicarboxylic acid. [Link]
-
ChemWhat. This compound CAS#: 28009-80-5. [Link]
-
PubMed. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. [Link]
-
ResearchGate. Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
-
YouTube. Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]
-
Asian Journal of Chemistry. Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. [Link]
-
Indian Academy of Sciences. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]
- Google Patents.
-
Wikipedia. Acetonedicarboxylic acid. [Link]
-
The Basics of General, Organic, and Biological Chemistry. 15.8 Preparation of Esters. [Link]
-
Chemistry LibreTexts. 15.7: Preparation of Esters. [Link]
-
Chemdad. This compound. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
National Center for Biotechnology Information. Metabolically Stable tert-Butyl Replacement. [Link]
-
ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
ResearchGate. 13 C NMR spectra (δ С , ppm) of compounds I-III, solvent СDCl 3. [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Oxoglutaric acid (HMDB0013701). [Link]
-
National Institute of Standards and Technology. Di-tert-butyl peroxide. [Link]
-
Bentham Science. Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. [Link]
-
National Institute of Standards and Technology. Di-tert-Butyl ether. [Link]
-
ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
National Institute of Standards and Technology. Dibutyl tartrate. [Link]
-
MassBank. Carboxylic acid derivatives. [Link]
-
Chemistry World. Diverse pharmaceutical building blocks prepared with evolved enzymes. [Link]
-
PubMed. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. [Link]
-
PubMed. The synthesis of deuteriated tri-tert-butyl phosphine. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 6. asianpubs.org [asianpubs.org]
- 7. fiveable.me [fiveable.me]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of Di-tert-butyl 3-oxoglutarate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Utility of a Bulky Synthon
In the landscape of medicinal chemistry and organic synthesis, the deliberate choice of building blocks is paramount to achieving desired molecular architectures and pharmacological profiles. Di-tert-butyl 3-oxoglutarate, a seemingly simple β-ketoester, offers a unique combination of a reactive central keto functionality flanked by sterically demanding tert-butyl ester groups. This structural arrangement is not a mere chemical curiosity; it provides a strategic advantage in complex syntheses. The tert-butyl groups serve as robust protecting groups, resistant to a variety of reaction conditions, yet selectively removable under acidic catalysis. This steric shielding can direct reactions to specific sites and prevent unwanted side reactions, a crucial aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the core physical and chemical properties of di-tert-butyl 3-oxoglutarate, offering field-proven insights and detailed protocols for its characterization, tailored for professionals in drug development and chemical research.
Section 1: Core Physicochemical Properties
Di-tert-butyl 3-oxoglutarate, also known by its IUPAC name ditert-butyl 3-oxopentanedioate, is a white solid at room temperature.[1] Its fundamental properties are pivotal for its handling, reaction setup, and purification.
Identification and Nomenclature
-
Common Name : Di-tert-butyl 3-oxoglutarate
-
Synonyms : Di-tert-butyl 1,3-acetonedicarboxylate, bis(1,1-dimethylethyl) 3-oxoglutarate, 3-Oxoglutaric acid di-tert-butyl ester, 3-Oxopentanedioic acid di-tert-butyl ester[2][3]
-
IUPAC Name : ditert-butyl 3-oxopentanedioate[4]
Tabulated Physical Properties
| Property | Value | Source(s) |
| Appearance | White Solid | [1] |
| Melting Point | 58-60 °C | [2][3] |
| Boiling Point | ~250 °C (for diethyl 3-oxoglutarate) | [5] |
| Density | ~1.113 g/cm³ at 25 °C (for diethyl 3-oxoglutarate) | [5] |
| Solubility | Soluble in methanol (1g/10 mL) | [2][3] |
| Storage | 2-8°C | [2][3] |
Section 2: Structural Elucidation and Spectroscopic Characterization
Confident identification and purity assessment of di-tert-butyl 3-oxoglutarate are critical. This section details the expected spectroscopic signatures and provides standardized protocols for their acquisition.
Infrared (IR) Spectroscopy
The IR spectrum of di-tert-butyl 3-oxoglutarate is characterized by strong absorptions corresponding to its carbonyl groups. The presence of two types of carbonyls (ketone and ester) will be evident.
-
Expected Absorptions :
-
C=O (ester) : A strong, sharp peak typically appears in the range of 1730-1750 cm⁻¹ .
-
C=O (ketone) : Another strong absorption is expected around 1715 cm⁻¹ .
-
C-O (ester) : A strong peak in the region of 1150-1250 cm⁻¹ .
-
C-H (sp³) : Absorptions just below 3000 cm⁻¹ .
-
An ATR-IR spectrum is available in the SpectraBase database for reference.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural confirmation of di-tert-butyl 3-oxoglutarate.
-
¹H NMR : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
A large singlet at approximately δ 1.4-1.5 ppm corresponding to the 18 equivalent protons of the two tert-butyl groups.
-
A singlet at approximately δ 3.4-3.5 ppm corresponding to the 4 equivalent protons of the two methylene groups adjacent to the carbonyls.
-
-
¹³C NMR : The carbon NMR will show distinct signals for the different carbon environments.
-
C=O (ester) : ~δ 166-168 ppm
-
C=O (ketone) : ~δ 200-202 ppm
-
Quaternary carbon (tert-butyl) : ~δ 82-83 ppm
-
Methylene carbon (-CH₂-) : ~δ 49-51 ppm
-
Methyl carbons (tert-butyl) : ~δ 27-29 ppm
-
Reference spectra for both ¹H and ¹³C NMR are available on PubChem.[4]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) may lead to fragmentation. The observation of the molecular ion peak ([M]⁺) or a protonated molecule ([M+H]⁺) in softer ionization techniques like electrospray ionization (ESI) would be expected around m/z 258 or 259, respectively.
Section 3: Key Chemical Characteristics and Applications
Keto-Enol Tautomerism
A significant chemical property of di-tert-butyl 3-oxoglutarate is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is fundamental to its reactivity, as the enol or enolate form is often the reactive nucleophile.
Caption: Keto-enol tautomerism of di-tert-butyl 3-oxoglutarate.
The equilibrium generally favors the keto form, but the enol can be trapped or reacted with electrophiles under appropriate conditions. The presence of the enol form can sometimes be observed in NMR spectra, depending on the solvent and temperature.
Role in Drug Development
Di-tert-butyl 3-oxoglutarate and its analogs are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. The glutarate core is a common structural motif in various drug classes. For instance, derivatives of 3-oxoglutaric acid are used in the synthesis of the side chains of statins, a class of cholesterol-lowering drugs.[7][8][9] The tert-butyl esters provide a robust protecting group strategy, allowing for modifications elsewhere in the molecule before their removal to reveal the carboxylic acids, which are often crucial for biological activity.
Section 4: Experimental Protocols
The following protocols are standardized procedures for the characterization of di-tert-butyl 3-oxoglutarate.
Protocol for Melting Point Determination
This protocol describes the use of a standard capillary melting point apparatus.
-
Sample Preparation :
-
Place a small amount of finely powdered, dry di-tert-butyl 3-oxoglutarate onto a clean, dry watch glass.
-
Take a capillary tube sealed at one end and press the open end into the powder.
-
Tap the sealed end of the capillary tube gently on a hard surface to pack the solid into the bottom. The sample height should be 2-3 mm.
-
-
Measurement :
-
Insert the capillary tube into the heating block of the melting point apparatus.
-
Set a heating rate of approximately 10-15 °C/minute for a preliminary, rapid determination of the approximate melting range.
-
Allow the apparatus to cool to at least 10-15 °C below the observed approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set a slow heating rate of 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. For a pure sample, this range should be narrow (0.5-2 °C).
-
Caption: Workflow for accurate melting point determination.
Protocol for NMR Sample Preparation
This protocol is for preparing a sample for ¹H and ¹³C NMR analysis.
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or acetone-d₆.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of di-tert-butyl 3-oxoglutarate directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the solid is completely dissolved.
-
-
Filtration and Transfer :
-
Take a clean Pasteur pipette and place a small plug of cotton or glass wool into the narrow end.
-
Draw the sample solution into the pipette.
-
Carefully filter the solution through the plug directly into a clean, dry NMR tube. This removes any particulate matter that could affect the spectral quality.
-
-
Final Steps :
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean.
-
The sample is now ready for analysis.
-
Section 5: Safety and Handling
-
General Handling : Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Fire Hazards : Related compounds can be combustible. Keep away from heat, sparks, and open flames.
-
First Aid :
-
Skin Contact : Wash off immediately with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation : Move the person to fresh air.
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek medical attention if feeling unwell.
-
Always consult the specific SDS provided by the supplier before handling any chemical.
References
-
SpectraBase. (n.d.). 3-oxoglutaric acid, di-tert-butyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Retrieved from [Link]
-
PubChem. (n.d.). Bis(1,1-dimethylethyl) 3-oxoglutarate. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 28009-80-5. Retrieved from [Link]
-
PubMed. (n.d.). Biosynthesis and biotechnological production of statins by filamentous fungi and application of these cholesterol-lowering drugs. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biocatalytic synthesis of atorvastatin intermediates. Retrieved from [Link]
-
IndiaMART. (n.d.). Diethyl 3- Oxoglutarate, Liquid. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Bis(1,1-dimethylethyl) 3-oxoglutarate | C13H22O5 | CID 119788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indiamart.com [indiamart.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Stability and Storage of Di-tert-Butyl 1,3-Acetonedicarboxylate
Executive Summary
Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a pivotal reagent in organic synthesis, valued for its role as a building block in the creation of complex molecular architectures, including various heterocyclic compounds and polyquinanes. Its utility in drug discovery and development pipelines is significant, often employed in the synthesis of pharmaceutical intermediates.[] The bulky tert-butyl ester groups provide steric protection and influence the reagent's reactivity and stability. Understanding the intrinsic chemical vulnerabilities of this compound is paramount for ensuring its integrity from procurement to application. This guide provides a comprehensive overview of the stability profile of this compound, detailing its degradation pathways and establishing field-proven protocols for its proper storage and handling to ensure experimental reproducibility and material longevity.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its correct handling and for the early detection of potential degradation. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 28009-80-5 | [2] |
| Molecular Formula | C₁₃H₂₂O₅ | [2][3] |
| Molecular Weight | 258.31 g/mol | [4] |
| Appearance | White to colorless or faintly yellow solid/crystalline powder | [4][5][6] |
| Melting Point | 58-60 °C (lit.) | [2][4][3] |
| Boiling Point | 304.4 °C at 760 mmHg | [2] |
| Solubility | Soluble in methanol (1 g/10 mL) | [4][5] |
| Storage Temperature | 2-8°C, Refrigerated | [3][5] |
Chemical Stability and Degradation Pathways
While generally possessing good stability, this compound is susceptible to degradation under specific conditions, primarily through hydrolysis. The tert-butyl esters, while more resistant to cleavage than simpler alkyl esters due to steric hindrance, are not entirely immune.
Hydrolytic Degradation
The primary degradation route is acid- or base-catalyzed hydrolysis of the ester functionalities.
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester groups are cleaved to form tert-butanol and the parent 1,3-acetonedicarboxylic acid.[7] This parent β-keto acid is notoriously unstable and readily undergoes decarboxylation, especially upon gentle warming, to yield acetone and carbon dioxide.[6][8] The formation of the highly stable tert-butyl carbocation facilitates this cleavage.[7] This instability of the parent acid is a critical consideration, as its degradation is irreversible and leads to a complete loss of the desired reagent.[6][9]
-
Base-Catalyzed Hydrolysis (Saponification): Strong bases will also readily hydrolyze the ester groups, forming the corresponding carboxylate salt.[10] This pathway is generally less of a concern under standard storage but is a critical incompatibility to note.
The diagram below illustrates the acid-catalyzed degradation pathway.
Caption: Acid-catalyzed hydrolysis and subsequent decarboxylation.
Thermal Decomposition
At temperatures significantly above its melting point, thermal decomposition can occur. While the boiling point is high, prolonged exposure to elevated temperatures should be avoided. The decomposition pathways can be complex, but a primary route involves the elimination of isobutylene from the tert-butyl groups.
Incompatibilities
To preserve the integrity of the compound, contact with the following should be strictly avoided:
-
Strong Acids & Strong Bases: Act as catalysts for hydrolysis.[10]
-
Strong Oxidizing Agents: Can react with the organic structure.
-
Moisture/Water: A direct reactant in the primary hydrolytic degradation pathway.[10][11]
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is the most effective strategy for maximizing the shelf-life and ensuring the purity of this compound.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. [3][5] For long-term storage (>1 year), consider storage at -20°C. | Reduces the rate of potential hydrolytic and decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [11] | Prevents exposure to atmospheric moisture, which is a key reactant in hydrolysis. |
| Container | Keep in a tightly sealed, opaque container. | Prevents moisture ingress and protects from light, which can potentially catalyze degradation over long periods. |
| Location | Store in a dry, cool, and well-ventilated place. [10] | Ensures a stable environment and prevents condensation. |
Safe Handling Procedures
Proper handling is crucial to prevent contamination and degradation during use.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere Handling: For applications requiring the highest purity, handle the solid in a glove box or glove bag under an inert atmosphere.
-
Dispensing: Use clean, dry spatulas and equipment for dispensing. Promptly and tightly reseal the container after use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.[10]
Purity Assessment and Quality Control
Regularly assessing the purity of the reagent, especially for older stock or material that may have been improperly stored, is a self-validating practice that ensures experimental success.
Experimental Workflow for Purity Verification
Caption: Workflow for assessing the purity of the reagent.
Key Analytical Techniques
-
Melting Point: This is a rapid and effective first-pass indicator of purity. A pure sample should exhibit a sharp melting point within the literature range of 58-60°C.[4][3] A depressed and broadened melting range is a strong indicator of impurities, likely resulting from hydrolysis.
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the definitive method for structural confirmation and purity assessment. The spectrum should show characteristic peaks for the tert-butyl protons and the two methylene groups. The presence of peaks corresponding to tert-butanol, acetone, or water would confirm degradation.
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of more polar impurities (like the parent dicarboxylic acid) which would have a lower Rf value than the ester product.
-
FT-IR Spectroscopy: Can confirm the presence of the characteristic ester and ketone carbonyl stretches. While not quantitative, significant changes in the spectrum compared to a reference standard can indicate degradation.
By implementing these rigorous storage, handling, and verification protocols, researchers, scientists, and drug development professionals can ensure the stability and reliability of this compound, thereby safeguarding the integrity of their synthetic work and contributing to reproducible, high-quality results.
References
-
ChemWhat (n.d.). This compound CAS#: 28009-80-5. Retrieved from Chemwhat.com. [Link]
-
Indian Journal of Chemistry (1991). Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. Retrieved from repository.niscair.res.in. [Link]
-
Research Scientific (n.d.). This compound, 98%. Retrieved from Researchscientific.com. [Link]
-
Organic Syntheses (n.d.). Acetonedicarboxylic acid. Retrieved from Orgsyn.org. [Link]
-
Organic Syntheses (n.d.). DI-TERT-BUTYL DICARBONATE. Retrieved from Orgsyn.org. [Link]
-
Chemdad (n.d.). This compound. Retrieved from Chemdad.com. [Link]
-
YouTube (2013). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. Retrieved from YouTube.com. [Link]
-
Environmental Science & Technology (1999). Kinetics and Mechanism of the Sonolytic Destruction of Methyl tert-Butyl Ether by Ultrasonic Irradiation in the Presence of Ozon. Retrieved from Pubs.acs.org. [Link]
-
ResearchGate (2025). Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. Retrieved from Researchgate.net. [Link]
-
Chemistry Stack Exchange (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from chemistry.stackexchange.com. [Link]
-
PubChem (n.d.). Diethyl acetonedicarboxylate. Retrieved from Pubchem.ncbi.nlm.nih.gov. [Link]
- Google Patents (n.d.). CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide.
-
Organic Syntheses (n.d.). di-tert-butyldiaziridinone. Retrieved from Orgsyn.org. [Link]
Sources
- 2. Page loading... [wap.guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound 98 28009-80-5 [sigmaaldrich.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Introduction: Understanding the Role of Solubility in Application
An In-Depth Technical Guide to the Solubility of Di-tert-Butyl 1,3-Acetonedicarboxylate
This compound, also known as di-tert-butyl 3-oxoglutarate, is a key building block in organic synthesis. Its utility in creating complex molecules, particularly in the pharmaceutical and specialty chemical industries, is well-established. The compound features a central keto group flanked by two sterically hindered tert-butyl ester functionalities. This unique structure governs its reactivity and, critically, its solubility profile.
For researchers, scientists, and drug development professionals, a comprehensive understanding of a reagent's solubility is not merely academic; it is a cornerstone of process development, reaction optimization, and formulation. Whether designing a synthetic route, performing a purification, or developing a drug delivery system, knowing which solvents will effectively dissolve a compound—and to what extent—is paramount for achieving reproducible and scalable results. An incorrect solvent choice can lead to poor reaction kinetics, low yields, and significant purification challenges.
This guide provides a detailed examination of the solubility characteristics of this compound. It moves beyond simple data presentation to explain the underlying physicochemical principles that dictate its behavior in various solvent systems. Furthermore, it offers a robust, field-proven protocol for researchers to determine solubility experimentally, ensuring that laboratory practice is grounded in solid scientific methodology.
Physicochemical Profile
The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a solid at room temperature, a crucial factor for its handling and dissolution.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28009-80-5 | [1][2] |
| Molecular Formula | C₁₃H₂₂O₅ | [2] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | White to faint yellow solid | [1] |
| Melting Point | 58-60 °C | [1] |
| Synonyms | Di-tert-butyl 3-oxoglutarate | [1][2] |
Solubility Profile: Quantitative Data and Qualitative Predictions
While extensive quantitative solubility data for this compound is not widely published across all common laboratory solvents, a key data point exists for methanol.[1] For other solvents, a reliable qualitative assessment can be made by applying the fundamental principle of "like dissolves like," considering the polarity of both the solute and the solvent.[3]
The structure of this compound possesses both polar and non-polar characteristics. The central ketone and two ester carbonyl groups are polar and can act as hydrogen bond acceptors.[4][5] Conversely, the two bulky tert-butyl groups and the hydrocarbon backbone are distinctly non-polar (lipophilic). This dual nature suggests that the compound will exhibit greatest solubility in solvents of intermediate polarity, particularly polar aprotic solvents that can engage in dipole-dipole interactions without the steric hindrance that might arise with protic solvents.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Relative Polarity | Quantitative Solubility (at 20-25°C) | Predicted Qualitative Solubility |
| Methanol | Polar Protic | 0.762 | 100 mg/mL (1 g/10 mL) [1] | Highly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 0.309 | Data not available | Highly Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Data not available | Highly Soluble |
| Acetone | Polar Aprotic | 0.355 | Data not available | Highly Soluble |
| Ethyl Acetate | Polar Aprotic | 0.228 | Data not available | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | Data not available | Soluble |
| Acetonitrile | Polar Aprotic | 0.460 | Data not available | Soluble |
| Toluene | Non-polar | 0.099 | Data not available | Sparingly Soluble |
| Hexane / Heptane | Non-polar | ~0.01 | Data not available | Insoluble / Very Sparingly Soluble |
| Water | Polar Protic | 1.000 | Data not available | Insoluble |
Relative Polarity values are from sources[6][7]. Predictions are based on chemical principles.
Factors Influencing Solubility: A Mechanistic View
The dissolution of a solid solute into a liquid solvent is a complex thermodynamic process governed by enthalpy and entropy. For a solid like this compound, energy is required to overcome the crystal lattice forces holding the molecules together. This energy is compensated by the formation of new, favorable interactions between the solute and solvent molecules.
-
Solvent Polarity and Intermolecular Forces: As indicated in the table above, the best solvents are those that can effectively interact with both the polar and non-polar regions of the molecule.
-
Polar Aprotic Solvents (DCM, THF, Acetone): These solvents are ideal. Their dipoles can interact strongly with the ketone and ester carbonyls, while their organic nature readily accommodates the bulky tert-butyl groups.
-
Polar Protic Solvents (Methanol): Methanol is an excellent solvent for this compound.[1] It can act as a hydrogen bond donor to the carbonyl oxygens, providing a strong solvating interaction. However, larger alcohols may be less effective due to increased steric clash with the tert-butyl groups.
-
Non-polar Solvents (Hexane, Toluene): These solvents lack the ability to interact effectively with the polar carbonyl groups. The energy gained from solvating the non-polar parts of the molecule is insufficient to overcome the crystal lattice energy, resulting in poor solubility.
-
Water: Despite being highly polar, water is a poor solvent. The large, non-polar tert-butyl groups disrupt the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.[5]
-
-
Temperature: The dissolution of most solids is an endothermic process. Therefore, increasing the temperature generally increases both the rate of dissolution and the overall solubility. This is because the added thermal energy helps to break apart the crystal lattice and increases the kinetic energy of the solvent molecules.
Caption: Key factors governing the solubility of the target compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes a reliable method for determining the thermodynamic (equilibrium) solubility of this compound. The "shake-flask" method is considered a gold standard for its accuracy and reproducibility.[3]
Objective: To determine the saturation concentration of the compound in a chosen solvent at a controlled temperature.
Materials:
-
This compound (≥98% purity)
-
Selected solvent (e.g., Ethyl Acetate, HPLC grade)
-
Scintillation vials (20 mL) with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Syringes (1-5 mL)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system, as appropriate for analysis.
Methodology:
-
Preparation of Standard Solutions:
-
Accurately prepare a series of stock solutions of the compound in the chosen solvent at known concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/mL).
-
Causality: These standards are essential for creating a calibration curve, which allows for the accurate quantification of the compound in the saturated solution.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a scintillation vial. An excess is critical to ensure that a saturated solution is formed. A good starting point is ~200 mg in 5 mL of solvent.
-
Accurately record the volume of solvent added.
-
Seal the vial tightly.
-
-
Equilibration:
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
-
Allow the slurry to equilibrate for at least 24-48 hours.
-
Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times may lead to an underestimation of the true solubility.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the shaker and allow the excess solid to settle for at least 1 hour in the temperature-controlled environment.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Immediately attach a 0.22 µm syringe filter and discard the first ~0.5 mL to saturate the filter membrane.
-
Filter the remaining supernatant into a clean, tared vial.
-
Causality: Filtration is a critical self-validating step. It removes all undissolved microcrystals, ensuring that only the dissolved compound is measured. Failure to filter properly is a common source of artificially high and variable results.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered, saturated solution with the solvent to a concentration that falls within the range of your calibration curve.
-
Analyze the diluted sample using a validated HPLC or GC method.
-
Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)
-
Caption: Experimental workflow for thermodynamic solubility determination.
Safety and Handling Precautions
When working with this compound, researchers should adhere to good laboratory practices. While a specific safety data sheet (SDS) may not be available from all suppliers, information can be inferred from its structure and data for similar compounds like diethyl 1,3-acetonedicarboxylate.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1]
-
Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong bases, as they can catalyze hydrolysis of the ester groups. Keep the compound dry, as it may be sensitive to moisture over long periods.[9]
-
Fire Safety: The compound is a combustible solid.[1] Keep it away from open flames, sparks, and other sources of ignition.[9] Use appropriate fire extinguishers (e.g., dry chemical, CO₂, foam) for fires involving this material.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is often 2-8°C to ensure long-term stability.[1]
By understanding the principles laid out in this guide and employing the rigorous experimental protocol, researchers can confidently manage and utilize the solubility properties of this compound to accelerate their research and development goals.
References
-
Solubility of Things, Esters: Structure, Properties, and Reactions, Source: [Link]
-
Scribd, Ester Solubility and Preparation Lab Report, Source: [Link]
-
ChemWhat, this compound CAS#: 28009-80-5, Source: [Link]
-
Chemistry LibreTexts, Properties of Esters, Source: [Link]
-
Chemistry LibreTexts, Solubility of Organic Compounds, Source: [Link]
-
ResearchGate, Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents, Source: [Link]
-
Research Scientific, this compound, 98%, Source: [Link]
-
ACD/Labs, Lipophilicity Descriptors: Understanding When to Use LogP & LogD, Source: [Link]
-
ACD/Labs, LogP—Making Sense of the Value, Source: [Link]
-
University of Rochester, Department of Chemistry, Solvents and Polarity, Source: [Link]
-
USP-NF, Development of a General Solvents Method for DMSO Soluble Compounds, Source: [Link]
Sources
- 1. ジ-tert-ブチル 1,3-アセトンジカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Solvent Miscibility Table [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. acdlabs.com [acdlabs.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Spectroscopic Characterization of Di-tert-Butyl 1,3-Acetonedicarboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for di-tert-butyl 1,3-acetonedicarboxylate, a key building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Herein, we delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures that define the structure and purity of this compound, offering field-proven insights into data interpretation and experimental considerations.
Introduction
This compound, also known as di-tert-butyl 3-oxoglutarate, is a β-ketoester widely employed in the synthesis of complex organic molecules. Its chemical structure, featuring two bulky tert-butyl ester groups flanking a central ketone, provides unique reactivity and steric properties that are advantageous in various synthetic transformations. Accurate characterization of this compound is paramount to ensure the integrity of subsequent reactions and the purity of final products. This guide provides a detailed analysis of its ¹H NMR, ¹³C NMR, and IR spectra, which together serve as a definitive fingerprint for its identification.
Molecular Structure
The structural formula of this compound is C₁₃H₂₂O₅. The molecule possesses a plane of symmetry through the central carbonyl group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum is relatively simple due to the molecule's symmetry.
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The spectrum is typically recorded on a 300 MHz or higher field spectrometer.
Data Interpretation: The ¹H NMR spectrum of this compound exhibits two distinct signals:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Singlet | 4H | -CH₂- |
| ~1.5 | Singlet | 18H | -C(CH₃)₃ |
-
Methylene Protons (-CH₂-): The protons of the two methylene groups are chemically equivalent due to the molecule's symmetry. They appear as a sharp singlet at approximately 3.4 ppm. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl and ester groups.
-
tert-Butyl Protons (-C(CH₃)₃): The eighteen protons of the two tert-butyl groups are also chemically equivalent. They give rise to a strong singlet at around 1.5 ppm. This upfield chemical shift is characteristic of protons on sp³ hybridized carbons that are not adjacent to electron-withdrawing groups.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The proton-decoupled ¹³C NMR spectrum of this compound shows four distinct signals, consistent with its symmetrical structure.
Experimental Protocol: The ¹³C NMR spectrum is typically acquired in the same solvent (CDCl₃) as the ¹H NMR spectrum, using a spectrometer operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).
Data Interpretation:
| Chemical Shift (δ) (ppm) | Assignment |
| ~202 | C=O (ketone) |
| ~166 | C=O (ester) |
| ~82 | -C(CH₃)₃ |
| ~50 | -CH₂- |
| ~28 | -C(CH₃)₃ |
-
Ketone Carbonyl Carbon (C=O): The carbon of the central ketone group appears at the most downfield position, typically around 202 ppm, which is characteristic for a ketone carbonyl carbon.
-
Ester Carbonyl Carbon (C=O): The two equivalent ester carbonyl carbons resonate at approximately 166 ppm.
-
Quaternary Carbon of tert-Butyl Group (-C(CH₃)₃): The two equivalent quaternary carbons of the tert-butyl groups are observed at around 82 ppm.
-
Methylene Carbon (-CH₂-): The two equivalent methylene carbons appear at approximately 50 ppm.
-
Methyl Carbons of tert-Butyl Group (-C(CH₃)₃): The six equivalent methyl carbons of the tert-butyl groups give a signal at about 28 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its ketone and ester functional groups.
Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
Data Interpretation: The key IR absorption bands for this compound are summarized below:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~2980 | Medium-Strong | C-H (alkane) | Stretch |
| ~1735 | Strong | C=O (ester) | Stretch |
| ~1715 | Strong | C=O (ketone) | Stretch |
| ~1370 | Medium | C-H (tert-butyl) | Bend |
| ~1150 | Strong | C-O (ester) | Stretch |
-
C-H Stretching: The bands around 2980 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
Carbonyl Stretching (C=O): This is the most prominent feature of the IR spectrum. Two strong absorption bands are typically observed in the carbonyl region. The band at approximately 1735 cm⁻¹ is assigned to the stretching vibration of the ester carbonyl groups, while the band at around 1715 cm⁻¹ corresponds to the ketone carbonyl stretch. The presence of two distinct carbonyl peaks is a strong indicator of the two different carbonyl environments.
-
C-H Bending: The absorption at about 1370 cm⁻¹ is characteristic of the bending vibration of the C-H bonds in the tert-butyl groups.
-
C-O Stretching: A strong band around 1150 cm⁻¹ is attributed to the stretching vibration of the C-O single bond of the ester groups.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a robust and unequivocal method for the structural confirmation and purity assessment of this compound. The simplicity of the NMR spectra, arising from the molecule's symmetry, and the distinct carbonyl absorptions in the IR spectrum serve as reliable diagnostic markers. By understanding and correctly interpreting this spectroscopic data, researchers can confidently utilize this important synthetic building block in their work.
References
-
PubChem. This compound. [Link]
Tautomeric Duality of Di-tert-Butyl 1,3-Acetonedicarboxylate: A Technical Guide to Structural Dynamics and Analytical Characterization
Abstract
Di-tert-butyl 1,3-acetonedicarboxylate, a pivotal building block in contemporary organic synthesis, presents a compelling case study in tautomerism. This in-depth technical guide navigates the nuanced keto-enol equilibrium inherent to its β-dicarbonyl structure. We will dissect the countervailing electronic and steric forces governed by the di-tert-butyl ester functionalities that dictate the tautomeric preference. This guide provides field-proven insights into the analytical methodologies, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, required to characterize and quantify this dynamic equilibrium. Detailed experimental protocols and data interpretation strategies are presented to equip researchers, scientists, and drug development professionals with a robust framework for understanding and manipulating this fundamental chemical property.
The Principle of Tautomerism in β-Keto Esters
Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] In the case of this compound, a β-keto ester, this phenomenon manifests as a dynamic interplay between the keto and enol forms. This equilibrium is not a resonance, but a true isomeric relationship involving the migration of a proton and the rearrangement of pi electrons.[1]
The presence of α-hydrogens—protons on the carbon atom situated between the two carbonyl groups—is a prerequisite for this tautomerization.[1] These protons exhibit enhanced acidity due to the electron-withdrawing nature of the adjacent carbonyls, facilitating their removal and subsequent protonation of a carbonyl oxygen to form the enol.
Figure 1: Keto-Enol Equilibrium of this compound.
Influencing Factors on the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several structural and environmental factors. For most simple ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. However, in 1,3-dicarbonyl systems like this compound, the enol form can be significantly stabilized.
Structural Effects: A Dichotomy of Sterics and Electronics
The tautomeric equilibrium of this compound is primarily dictated by two opposing structural features:
-
Steric Hindrance: The bulky tert-butyl groups introduce significant steric strain in the keto form, where the sp³-hybridized central carbon forces the large ester groups into closer proximity. This steric clash is alleviated in the enol form, which possesses a planar sp²-hybridized C=C double bond, allowing the bulky substituents to adopt a more spatially favorable arrangement. This steric relief is a powerful driving force that shifts the equilibrium towards the enol tautomer.[2][3]
-
Electronic Effects: The ester functionalities, specifically the lone pairs on the oxygen atoms, can participate in resonance. In the enol form, this creates a cross-conjugation pathway that competes with the primary enolic conjugation. This is believed to have a destabilizing effect on the enol tautomer, thereby favoring the keto form.
Solvent Effects
The choice of solvent can profoundly influence the keto-enol ratio.[4][5]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the keto and enol forms. However, they can disrupt the intramolecular hydrogen bond that stabilizes the enol, often shifting the equilibrium towards the more polar keto form.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can stabilize the enol form through dipole-dipole interactions and by acting as hydrogen bond acceptors for the enolic hydroxyl group.[4]
-
Nonpolar Solvents (e.g., hexane, carbon tetrachloride): In these solvents, the intramolecularly hydrogen-bonded enol form is significantly favored as it minimizes unfavorable interactions with the nonpolar environment.
Analytical Characterization Methodologies
The quantification of the keto-enol equilibrium is most reliably achieved through spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are the most powerful tools for elucidating the tautomeric composition. The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Expected ¹H NMR Signatures:
| Tautomer | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Keto | α-CH₂ | ~3.4 - 3.6 | Singlet |
| t-Butyl (18H) | ~1.4 - 1.5 | Singlet | |
| Enol | Vinylic =CH | ~5.0 - 5.5 | Singlet |
| Enolic OH | ~12 - 15 | Broad Singlet | |
| t-Butyl (18H) | ~1.5 - 1.6 | Singlet |
Expected ¹³C NMR Signatures:
| Tautomer | Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Keto | Carbonyl (C=O, ketone) | ~200 - 205 |
| Carbonyl (C=O, ester) | ~165 - 170 | |
| α-CH₂ | ~50 - 55 | |
| Quaternary t-Butyl C | ~80 - 85 | |
| Methyl t-Butyl CH₃ | ~27 - 29 | |
| Enol | Carbonyl (C=O) | ~175 - 180 |
| Enolic C-OH | ~170 - 175 | |
| Vinylic =CH | ~95 - 100 | |
| Quaternary t-Butyl C | ~80 - 85 | |
| Methyl t-Butyl CH₃ | ~28 - 30 |
Protocol for NMR Spectroscopy Analysis [6]
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width encompasses the range of at least -1 to 16 ppm to observe all relevant signals, including the enolic proton.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Integrate the area of the keto α-CH₂ signal and the enol vinylic =CH signal in the ¹H NMR spectrum.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integration(Vinylic H) / (Integration(Vinylic H) + (Integration(Keto CH₂) / 2))] * 100% % Keto = 100% - % Enol
-
Figure 2: Workflow for NMR-based quantification of tautomeric equilibrium.
Infrared (IR) Spectroscopy
IR spectroscopy provides a qualitative assessment of the tautomeric mixture by identifying the characteristic functional groups present in each form. While less precise for quantification than NMR, it offers a rapid and valuable diagnostic tool.
Expected IR Absorption Bands:
| Tautomer | Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |
| Keto | C=O (Ketone) | Stretch | ~1715 - 1730 |
| C=O (Ester) | Stretch | ~1735 - 1750 | |
| Enol | O-H | Stretch (H-bonded) | ~2500 - 3200 (broad) |
| C=O (Conjugated) | Stretch | ~1640 - 1660 | |
| C=C (Conjugated) | Stretch | ~1600 - 1620 |
The presence of a broad O-H stretch and a shift of the carbonyl absorption to a lower wavenumber are strong indicators of a significant enol population.[7]
Protocol for IR Spectroscopy Analysis
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Solution: Prepare a 5-10% solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).
-
-
Instrument Setup: Perform a background scan using the pure solvent or an empty pellet holder.
-
Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the keto and enol forms as detailed in the table above.
Conclusion
The tautomerism of this compound is a prime example of how subtle structural modifications can significantly influence molecular behavior. The steric impetus from the tert-butyl groups strongly favors the enol tautomer, while electronic effects from the ester groups provide a counterbalancing force. Understanding this dynamic equilibrium is crucial for predicting reactivity and controlling reaction outcomes in synthetic applications. The analytical protocols detailed herein, particularly NMR spectroscopy, provide a robust and reliable means to quantify the tautomeric composition, empowering researchers to harness the unique chemical properties of both the keto and enol forms in their scientific endeavors.
References
-
Pendidikan Kimia. (2016). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds. Available at: [Link]
-
IR Spectroscopy. (n.d.). Study of keto-enol tautomerism. Available at: [Link]
-
NMR Chemical Shifts. (n.d.). Available at: [Link]
-
Journal of Chemical Education. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. Available at: [Link]
-
Fiveable. (n.d.). Steric effects Definition. Available at: [Link]
-
ResearchGate. (n.d.). Approximate keto and enol percentage in different solvents. Available at: [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
-
PubMed. (2021). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Available at: [Link]
-
ResearchGate. (2007). Determination of solvent effects on keto-enol equilibria of 1,3-dicarbonyl compounds using NMR. Revisiting a classic physical chemistry experiment. Available at: [Link]
-
ResearchGate. (n.d.). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Available at: [Link]
-
Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate. Available at: [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate. Notations are introduced for the interpretation of 1 H and 13 C NMR signals. Available at: [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Available at: [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available at: [Link]
-
Chemdad. (n.d.). This compound. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]
-
ResearchGate. (n.d.). Manifestation of enol–enol tautomerism in IR spectra of 2-acetylcyclopentanone-d1. Available at: [Link]
-
PubMed. (2013). Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione from its free jet millimeter-wave absorption spectrum. Available at: [Link]
-
YouTube. (2012). Introduction to IR Spectroscopy. Ketones. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. fiveable.me [fiveable.me]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. researchgate.net [researchgate.net]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. narsammaacsc.org [narsammaacsc.org]
Methodological & Application
Application Notes & Protocols: Di-tert-Butyl 1,3-Acetonedicarboxylate as a Versatile Synthon for Heterocyclic Chemistry
Abstract
Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique structural features—a central keto group flanked by two sterically demanding tert-butyl ester functionalities—offer distinct advantages over traditional 1,3-dicarbonyl reagents. This guide provides an in-depth exploration of its application in constructing high-value heterocyclic scaffolds, focusing on the synthesis of substituted dihydropyridines, pyridines, and dihydropyrimidinones. We present not only the mechanistic rationale behind these transformations but also detailed, field-tested protocols designed for immediate implementation in research and development settings.
The Strategic Advantage of this compound
At the heart of its utility lies the dual role of the tert-butyl ester groups. Unlike their methyl or ethyl counterparts, these bulky groups provide significant steric shielding. This intrinsically minimizes the potential for base-catalyzed self-condensation, a common side reaction that plagues smaller dialkyl acetonedicarboxylates, thereby leading to cleaner reaction profiles and higher yields of the desired product.
The most profound advantage, however, is realized in post-synthesis modifications. The tert-butyl esters serve as excellent "traceless" activating groups. They are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) or thermolysis, proceeding through a stable tert-butyl cation intermediate which subsequently eliminates isobutene.[3] This facile decarboxylation allows for the synthesis of heterocycles that are unsubstituted at the positions formerly bearing the ester groups—a transformation that is often challenging to achieve with other reagents.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 28009-80-5 | [1][4] |
| Molecular Formula | C₁₃H₂₂O₅ | [2] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 58-60 °C | [1][2] |
| Solubility | Soluble in methanol, dichloromethane, THF, and other common organic solvents. | [1] |
Application I: Hantzsch-Type Synthesis of 1,4-Dihydropyridines and Pyridines
The Hantzsch pyridine synthesis is a classic multi-component reaction (MCR) that efficiently constructs the dihydropyridine core.[5][6] The use of this compound provides a direct and high-yielding route to 3,5-dicarboxylate-substituted 1,4-dihydropyridines (1,4-DHPs), which are precursors to valuable pyridine scaffolds and are themselves an important class of calcium channel blockers.[6]
Mechanistic Rationale
The reaction proceeds through a well-established domino sequence involving Knoevenagel condensation, enamine formation, and a subsequent Michael addition/cyclization cascade.
-
Knoevenagel Condensation: An aldehyde reacts with one of the active methylene positions of the dicarboxylate to form a vinylogous β-ketoester intermediate.
-
Enamine Formation: A second molecule of the dicarboxylate (or in this case, the other active methylene site) reacts with a nitrogen source, typically ammonia or ammonium acetate, to form an enamine.
-
Cyclization Cascade: The enamine acts as a nucleophile in a Michael addition to the Knoevenagel intermediate. This is followed by an intramolecular cyclization and dehydration to furnish the final 1,4-dihydropyridine ring system.
Caption: Figure 1: Hantzsch Dihydropyridine Synthesis Mechanism
Experimental Protocol: Synthesis of Di-tert-Butyl 4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol provides a reliable method for synthesizing a model 1,4-DHP using benzaldehyde.
Materials:
-
This compound (1.0 eq, 2.58 g, 10.0 mmol)
-
Benzaldehyde (1.0 eq, 1.02 mL, 10.0 mmol)
-
Ammonium acetate (1.2 eq, 0.92 g, 12.0 mmol)
-
Ethanol (25 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Stir bar
Procedure:
-
To the 100 mL round-bottom flask, add this compound, benzaldehyde, ammonium acetate, and ethanol.
-
Add the magnetic stir bar and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume in vacuo to approximately half.
-
Add 50 mL of cold deionized water to the flask and stir for 15 minutes to precipitate the product fully.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the title compound as a pale yellow solid. (Typical yield: 85-95%).
Subsequent Aromatization and Decarboxylation
The synthesized 1,4-DHP can be transformed into a fully aromatic pyridine, which can then be decarboxylated, highlighting the synthetic utility of the tert-butyl esters.
Caption: Figure 2: Synthetic Workflow from 1,4-DHP
Protocol: Aromatization using Ceric Ammonium Nitrate (CAN)
-
Dissolve the 1,4-DHP (1.0 eq) in acetone or acetonitrile.
-
Add a solution of CAN (2.2 eq) in water dropwise at room temperature.
-
Stir for 1-2 hours until TLC indicates full conversion.
-
Perform an aqueous work-up followed by extraction with ethyl acetate and purify by column chromatography to obtain the di-tert-butyl pyridine-3,5-dicarboxylate.
Application II: Biginelli-Type Synthesis of Dihydropyrimidinones
The versatility of this compound extends to the synthesis of other important heterocyclic systems, such as pyrimidines.[7] In a reaction analogous to the Biginelli condensation, it can react with an aldehyde and urea (or thiourea) to form dihydropyrimidinones (DHPMs), a scaffold known for its wide range of pharmacological activities.
General Reaction Scheme
This three-component reaction is typically catalyzed by a Brønsted or Lewis acid and provides a straightforward entry into highly functionalized DHPMs. The dicarboxylate provides the C4, C5, and C6 atoms of the resulting heterocyclic ring.[7]
Caption: Figure 3: Biginelli-Type Reaction Scheme
Experimental Protocol: Synthesis of 5-(tert-Butoxycarbonyl)-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 eq, 2.58 g, 10.0 mmol)
-
Benzaldehyde (1.0 eq, 1.02 mL, 10.0 mmol)
-
Urea (1.5 eq, 0.90 g, 15.0 mmol)
-
Ethanol (20 mL)
-
Concentrated HCl (catalytic, ~3-4 drops)
-
Round-bottom flask (100 mL) with reflux condenser
Procedure:
-
Combine this compound, benzaldehyde, urea, and ethanol in the round-bottom flask.
-
Add the catalytic amount of concentrated HCl and a stir bar.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC. Note: One of the tert-butyl ester groups is typically cleaved and decarboxylated under these acidic reflux conditions.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water and stir for 30 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure product.
Summary and Outlook
This compound is a superior building block for constructing complex heterocycles. Its application in Hantzsch and Biginelli-type multicomponent reactions provides efficient, clean, and high-yielding pathways to dihydropyridines and dihydropyrimidinones. The key advantage lies in the traceless nature of the tert-butyl ester groups, which can be readily removed post-cyclization to deliver core heterocyclic structures that are otherwise difficult to access. This combination of steric control and synthetic flexibility makes it an indispensable tool for researchers, scientists, and professionals in drug development and materials science.
References
- Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. (2023).
- Di-tert-butyl 1,3-acetonedicarboxyl
- di-tert-butyl 1,3-acetonedicarboxyl
- Hantzsch pyridine synthesis - overview. ChemTube3D.
- Hantzsch pyridine synthesis. Wikipedia.
- SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC - NIH.
- DI-TERT-BUTYL 1,3-ACETONEDICARBOXYL
Sources
Application Notes and Protocols: Michael Addition Reactions Involving Di-tert-Butyl 1,3-Acetonedicarboxylate
Introduction: The Unique Role of Di-tert-Butyl 1,3-Acetonedicarboxylate in C-C Bond Formation
This compound, also known as di-tert-butyl 3-oxoglutarate, is a versatile C5 synthon widely employed in organic synthesis. Its structure, featuring a central ketone flanked by two sterically demanding tert-butyl ester groups, imparts unique reactivity. The methylene protons positioned between the three carbonyl functionalities are highly acidic, making the molecule an excellent nucleophile—or "Michael donor"—in conjugate addition reactions.[1]
The Michael addition is a cornerstone of carbon-carbon bond formation, involving the 1,4-addition of a stabilized carbanion to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor."[1][2] This thermodynamically controlled process is fundamental to the construction of complex molecular architectures found in natural products and pharmaceuticals.[2]
The presence of the bulky tert-butyl groups in this compound offers distinct advantages. These groups can influence the stereochemical outcome of reactions, providing a level of steric hindrance that can be exploited in asymmetric synthesis. Furthermore, they serve as robust protecting groups for the carboxylic acid functionalities, which can be selectively removed under acidic conditions at a later synthetic stage without affecting other ester groups sensitive to base-catalyzed hydrolysis.
These application notes provide a detailed guide for researchers, covering the mechanistic principles and providing field-proven protocols for conducting Michael addition reactions with this compound. We will explore classical base-catalyzed additions, modern organocatalytic asymmetric variants, and a powerful tandem reaction, the Weiss-Cook annulation.
Mechanistic Overview: The Conjugate Addition Pathway
The Michael reaction begins with the deprotonation of the acidic α-carbon of this compound by a suitable base, generating a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of the electron-deficient Michael acceptor. The resulting intermediate is a new enolate, which is subsequently protonated by the solvent or a proton source to yield the final 1,5-dicarbonyl (or related) adduct.[2][3]
Figure 1: General mechanism of the Michael addition.
Protocol 1: Classical Base-Catalyzed Michael Addition to an α,β-Unsaturated Ketone
This protocol describes a standard base-catalyzed Michael addition using a common Michael acceptor, chalcone. The choice of a non-nucleophilic, yet sufficiently strong base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is critical to favor the desired 1,4-addition over competing side reactions.
Causality and Experimental Choices:
-
Base Selection: DBU is an effective, non-nucleophilic organic base that minimizes side reactions like 1,2-addition or self-condensation. Its conjugate acid is also not overly acidic, preventing significant reversibility.
-
Solvent: Anhydrous THF (tetrahydrofuran) is an excellent solvent for this reaction as it is aprotic and effectively solubilizes both the reactants and the intermediate enolate.
-
Temperature: The reaction is typically run at room temperature to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without promoting undesired side reactions.
-
Work-up: The reaction is quenched with a weak acid (e.g., saturated NH₄Cl solution) to neutralize the base and protonate the final enolate. Standard extractive work-up isolates the organic product.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv., e.g., 2.58 g, 10.0 mmol) and trans-chalcone (1.0 equiv., e.g., 2.08 g, 10.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous THF via syringe and stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: Add DBU (0.2 equiv., e.g., 0.30 mL, 2.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Michael adduct.
| Parameter | Condition |
| Michael Donor | This compound |
| Michael Acceptor | trans-Chalcone |
| Catalyst | DBU |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Typical Yield | 80-95% |
Table 1: Summary of conditions for base-catalyzed Michael addition.
Protocol 2: Organocatalytic Asymmetric Michael Addition to a Nitroalkene
The construction of chiral molecules is a central goal of modern organic synthesis. Asymmetric organocatalysis provides a powerful, metal-free approach to achieve this. Bifunctional catalysts, such as thiourea derivatives, can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, facilitating a highly organized, stereoselective transition state.[4] This protocol outlines the addition to a nitroalkene, a potent Michael acceptor, to generate a product with two new stereocenters.
Causality and Experimental Choices:
-
Catalyst: A bifunctional thiourea organocatalyst (e.g., a Takemoto or Jacobsen-type catalyst) is used. The thiourea moiety activates the nitroalkene via hydrogen bonding, while the basic amine group deprotonates the dicarboxylate to form the enolate.[4] This dual activation is key to achieving high enantioselectivity.
-
Solvent: Non-polar solvents like toluene or dichloromethane are often preferred as they do not compete for hydrogen bonding with the catalyst.
-
Temperature: Reactions are often run at sub-ambient temperatures (e.g., 0 °C to -20 °C) to enhance stereoselectivity by favoring the lower-energy transition state leading to the major enantiomer.
Figure 2: Workflow for organocatalytic Michael addition.
Step-by-Step Methodology:
-
Reaction Setup: In a vial, combine the chiral thiourea organocatalyst (0.1 equiv., 0.1 mmol), this compound (1.2 equiv., 1.2 mmol), and the desired β-nitrostyrene (1.0 equiv., 1.0 mmol).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) and stir the mixture at the specified temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction by TLC. These reactions can take 24-72 hours to reach completion.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Michael adduct.
-
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
| Parameter | Condition |
| Michael Donor | This compound |
| Michael Acceptor | β-Nitrostyrene derivatives |
| Catalyst | Chiral bifunctional thiourea (5-10 mol%) |
| Solvent | Toluene or CH₂Cl₂ |
| Temperature | 0 °C to -20 °C |
| Typical Yield | 70-90% |
| Typical Selectivity | Up to >95% ee |
Table 2: Summary of conditions for asymmetric organocatalytic Michael addition.
Protocol 3: The Weiss-Cook Reaction - A Tandem Michael-Aldol Annulation
A particularly powerful application of this compound is in the Weiss-Cook reaction, a tandem sequence involving two Michael additions and two aldol condensations between two equivalents of the dicarboxylate and one equivalent of a 1,2-dicarbonyl compound, such as glyoxal. This reaction efficiently constructs the cis-bicyclo[3.3.0]octane-3,7-dione framework, a valuable scaffold in natural product synthesis.[5] The use of the di-tert-butyl ester in this reaction has been shown to proceed in excellent yield.[6]
Causality and Experimental Choices:
-
Stoichiometry: A 2:1 ratio of the dicarboxylate to the 1,2-dicarbonyl is essential for the formation of the bicyclic product.
-
Catalyst/Medium: The reaction is typically performed under basic conditions (e.g., NaOH in methanol) or in a buffered aqueous solution. The base facilitates both the initial enolate formation for the Michael addition and the subsequent intramolecular aldol condensations.
-
Tandem Nature: The reaction proceeds through a complex cascade. The initial Michael addition of the dicarboxylate enolate to one of the glyoxal carbonyls is followed by an aldol condensation. A second equivalent of the dicarboxylate then engages in a similar sequence to close the second ring. This elegant cascade rapidly builds molecular complexity.
Figure 3: Simplified cascade of the Weiss-Cook reaction.
Step-by-Step Methodology (Adapted from Dimethyl Ester Protocol):[6]
-
Reaction Setup: In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of sodium hydroxide (1.60 mol) in methanol (1.15 L).
-
Donor Addition: Cool the solution in an ice bath and add this compound (2.0 equiv. relative to glyoxal, e.g., 1.57 mol) dropwise while stirring.
-
Heating: Heat the resulting slurry to reflux to dissolve the formed sodium enolate.
-
Acceptor Addition: Remove the heating mantle. Add a 40% aqueous solution of glyoxal (1.0 equiv., e.g., 0.886 mol) dropwise at a rate that maintains the internal temperature at approximately 65°C. This addition is exothermic.
-
Reaction and Precipitation: After the addition is complete (approx. 40-60 minutes), allow the mixture to cool to room temperature and stir overnight. A precipitate of the disodium salt of the bicyclic product will form.
-
Isolation of Salt: Collect the precipitate by suction filtration, wash with cold methanol, and dry under reduced pressure.
-
Acidification and Extraction:
-
Suspend the isolated salt in water in a large Erlenmeyer flask.
-
Add chloroform to create a two-phase system.
-
Stir vigorously while adding cold 1 M hydrochloric acid until the aqueous layer is acidic.
-
Separate the layers and extract the aqueous phase with several portions of chloroform.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid product can be further purified by recrystallization (e.g., from methanol or ethanol).
| Parameter | Condition |
| Michael Donor | This compound (2 equiv.) |
| Michael Acceptor | Glyoxal (40% aq.) (1 equiv.) |
| Catalyst/Base | Sodium Hydroxide |
| Solvent | Methanol |
| Temperature | Reflux, then 65°C |
| Key Intermediate | Disodium salt of the bicyclic product |
| Reported Yield | Excellent[6] |
Table 3: Summary of conditions for the Weiss-Cook reaction.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for complex molecule synthesis via the Michael addition reaction. Its unique steric and electronic properties allow for its use in a wide range of transformations, from classical base-catalyzed additions to highly selective asymmetric organocatalytic reactions and powerful tandem annulations. The protocols detailed herein provide a robust starting point for researchers to explore the utility of this reagent. The ability to generate complex 1,5-dicarbonyl systems and intricate bicyclic scaffolds underscores its importance in the toolkits of drug development professionals and synthetic chemists. Future research will likely focus on expanding the scope of asymmetric transformations and developing novel tandem reactions that leverage the unique reactivity of this valuable synthon.
References
-
Evidence That Protons Can Be the Active Catalysts in Lewis Acid Mediated hetero-Michael Addition Reactions. Chemistry.[Link]
-
Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds: cis -bicyclo[3.3.0]octane-3,7-diones. ResearchGate.[Link]
-
Robinson annulation. Wikipedia.[Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure.[Link]
-
The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society.[Link]
-
Studies towards Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate.[Link]
-
Michael addition reaction. Wikipedia.[Link]
-
Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Semantic Scholar.[Link]
-
Lewis acid catalysed Michael-type addition. A new regio- and diastereo-selective annulation method using methyl vinyl ketone. Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
This compound, 98%. Research Scientific.[Link]
-
Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. Sci-Hub.[Link]
-
Robinson Annulation. Organic Chemistry Portal.[Link]
-
The Robinson Annulation. Master Organic Chemistry.[Link]
-
LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. HETEROCYCLES.[Link]
-
Synthesis and reactions of the Michael adducts. ResearchGate.[Link]
-
Enantioselective Michael Addition of 3-Aryl-Substituted Oxindoles to Methyl Vinyl Ketone Catalyzed by a Binaphthyl-Modified Bifunctional Organocatalyst. PubMed Central.[Link]
-
23.12: The Robinson Annulation Reaction. Chemistry LibreTexts.[Link]
-
Attempted Robinson annulation reaction with various 1,3-diketone substrates. ResearchGate.[Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.[Link]
-
Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.[Link]
-
Tandem Homologation-Acylation Chemistry: Single and Double Homologation. PubMed Central.[Link]
-
Scheme 1. Enantioselective Michael addition of chalcone 3 in the presence of CMPTC's. ResearchGate.[Link]
-
Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. ResearchGate.[Link]
-
Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI.[Link]
-
Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PubMed Central.[Link]
-
Solved (b) B-Keto-ester A reacts with methyl vinyl ketone B. Chegg.com.[Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.[Link]
-
Enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone catalyzed by a binaphthyl-modified bifunctional organocatalyst. PubMed.[Link]
-
(1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. MDPI.[Link]
-
Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes. Organic & Biomolecular Chemistry.[Link]
Sources
The Strategic Application of Di-tert-Butyl 1,3-Acetonedicarboxylate in the Synthesis of Complex Natural Products
Introduction: A Versatile and Strategic Building Block
Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, is a valuable and highly versatile C5 building block in modern organic synthesis. Its unique structural features, particularly the sterically demanding tert-butyl ester groups, offer chemists a powerful tool to construct complex molecular architectures with high levels of control and efficiency. This application note will provide an in-depth exploration of the strategic use of this compound in the total synthesis of natural products, with a focus on the underlying principles that guide its application and detailed protocols for its implementation.
The tert-butyl esters of this compound are not merely protecting groups; they play a crucial role in directing the reactivity of the molecule. The steric hindrance provided by the tert-butyl groups can influence the stereochemical outcome of reactions and prevent undesirable side reactions, such as self-condensation, which can be problematic with less hindered analogues like diethyl or dimethyl 1,3-acetonedicarboxylate. Furthermore, the tert-butyl esters can be selectively cleaved under acidic conditions, providing a convenient method for deprotection without affecting other sensitive functional groups that may be present in a complex synthetic intermediate.
This guide is intended for researchers, scientists, and professionals in drug development who are seeking to leverage the unique properties of this compound to overcome synthetic challenges in the construction of intricate natural product scaffolds.
Core Application: A Tandem Aza-Michael Addition/Cyclization Strategy for the Synthesis of Quinolizidine Alkaloids
A prime example of the strategic application of this compound is in the synthesis of quinolizidine alkaloids, a class of natural products with a wide range of biological activities. The synthesis of the quinolizidine core often involves the construction of a piperidine ring, which can be efficiently achieved through a tandem aza-Michael addition and intramolecular cyclization cascade. In this context, this compound serves as a key precursor to a substituted piperidine derivative, a versatile intermediate for the synthesis of alkaloids like (-)-lupinine.
The Causality Behind Experimental Choices: Why this compound?
The choice of this compound over other 1,3-dicarbonyl compounds is deliberate and strategic for several reasons:
-
Prevention of Self-Condensation: The bulky tert-butyl groups effectively prevent the enolate of the dicarboxylate from undergoing intermolecular self-condensation reactions, which are often a significant side reaction with smaller esters. This leads to cleaner reactions and higher yields of the desired product.
-
Facilitating Tandem Reactions: The reagent is an excellent substrate for tandem reactions. The initial Michael addition of a primary amine to one of the α,β-unsaturated esters that can be formed in situ is followed by an intramolecular cyclization of the resulting secondary amine onto the second ester carbonyl, leading to the formation of a piperidone ring in a single, efficient step.
-
Orthogonal Deprotection: The tert-butyl esters can be removed under acidic conditions (e.g., with trifluoroacetic acid), which are orthogonal to the conditions used for the removal of many other common protecting groups (e.g., benzyl or silyl ethers). This orthogonality is a critical consideration in multi-step total synthesis.
-
Stereochemical Influence: The steric bulk of the tert-butyl groups can influence the stereochemical outcome of the cyclization step, favoring the formation of a particular diastereomer.
Experimental Workflow: Synthesis of a Quinolizidinone Precursor
The following workflow outlines the synthesis of a key piperidone intermediate en route to quinolizidine alkaloids, demonstrating the practical application of this compound.
Application Note: C-Alkylation of Di-tert-Butyl 1,3-Acetonedicarboxylate for the Synthesis of γ-Keto Esters
Abstract
This document provides a comprehensive guide for the C-alkylation of di-tert-butyl 1,3-acetonedicarboxylate. This β-keto ester is a valuable synthetic intermediate, serving as a robust acetone enolate equivalent for the formation of carbon-carbon bonds. The protocol details a reliable method for the monoalkylation of its doubly-stabilized enolate, a key step in the synthesis of various γ-keto esters and other complex organic molecules.[1][2] We will delve into the mechanistic underpinnings, provide a detailed, field-tested experimental procedure, and offer guidance on product purification and characterization.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the construction of carbon skeletons.[1] The protons on the central methylene group (C2) are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for facile deprotonation by a suitable base to generate a nucleophilic enolate ion that is stabilized by resonance.[3][4] This stabilized carbanion can then react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution (SN2) reaction to form a new C-C bond at the α-position.[3][4][5] This process, known as alkylation, is a cornerstone of the acetoacetic ester synthesis, a classical method for preparing ketones and other carbonyl-containing compounds.[3]
The bulky tert-butyl ester groups offer two key advantages: they can prevent unwanted side reactions such as transesterification and can be removed under specific acidic conditions without affecting other sensitive functional groups. This protocol will focus on a representative monoalkylation reaction using sodium hydride as the base and benzyl bromide as the alkylating agent.
Reaction Mechanism and Scientific Rationale
The alkylation of this compound proceeds through a two-step sequence:
-
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester.[3][6] A strong, non-nucleophilic base is required to ensure complete and irreversible formation of the enolate.[7] Sodium hydride (NaH) is an excellent choice for this purpose; it reacts with the acidic α-proton to form a sodium enolate and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium towards the product.[8][9] The use of a very strong base like NaH ensures that the concentration of the starting dicarboxylate is minimized, reducing the risk of side reactions.[7]
-
Nucleophilic Attack (SN2 Alkylation): The resulting enolate is a potent carbon nucleophile. It attacks the electrophilic carbon of an alkyl halide (in this case, benzyl bromide) in a classic SN2 fashion.[3][4] This step forms the new carbon-carbon bond and regenerates the halide as a leaving group. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is crucial as it solvates the sodium cation without interfering with the nucleophilicity of the enolate anion.
Experimental Protocol
This section provides a step-by-step procedure for the benzylation of this compound.
Materials and Equipment
-
Reagents:
-
This compound (C₁₃H₂₂O₅, MW: 258.31 g/mol )[10]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (C₇H₇Br, MW: 171.04 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
-
-
Equipment:
-
Round-bottom flask (three-necked)
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Argon or Nitrogen gas inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (Mass/Volume) | Moles (mmol) |
| This compound | 258.31 | 1.0 | 2.58 g | 10.0 |
| Sodium Hydride (60% in oil) | 40.00 (for 100%) | 1.1 | 0.44 g | 11.0 |
| Benzyl Bromide | 171.04 | 1.05 | 1.25 mL (1.80 g) | 10.5 |
| Anhydrous THF | - | - | 50 mL | - |
Step-by-Step Procedure
-
Preparation of Reaction Vessel:
-
Flame-dry a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).
-
Allow the flask to cool to room temperature under the inert atmosphere. Fit the necks with rubber septa.
-
-
Dispensing Sodium Hydride:
-
Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.
-
Weigh 0.44 g of the 60% NaH dispersion into a separate, dry vial under an inert atmosphere.
-
Wash the NaH dispersion with anhydrous hexanes (2 x 5 mL) to remove the mineral oil. Carefully decant the hexanes each time using a syringe.
-
Suspend the washed NaH in 10 mL of anhydrous THF.
-
-
Enolate Formation:
-
To the flame-dried reaction flask, add 2.58 g (10.0 mmol) of this compound.
-
Add 30 mL of anhydrous THF via syringe and stir until the solid dissolves completely.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the suspension of NaH in THF (from step 2) to the stirred solution of the dicarboxylate over 15-20 minutes.
-
Observation: Hydrogen gas evolution should be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full enolate formation.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add 1.25 mL (10.5 mmol) of benzyl bromide dropwise via syringe over 10 minutes.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material. (Typical TLC eluent: 20% Ethyl Acetate in Hexanes).
-
-
Reaction Quench and Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).[11]
-
Combine the organic layers and wash with 50 mL of brine.[12]
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.[12][13]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[11][14]
-
-
Purification:
-
The crude product, typically a yellow oil, should be purified by flash column chromatography on silica gel.[11]
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 15-20% ethyl acetate in hexanes, to isolate the desired mono-alkylated product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield the final product as a colorless or pale yellow oil.
-
Experimental Workflow Diagram
Caption: Workflow for the alkylation of this compound.
Characterization
The identity and purity of the final product, di-tert-butyl 2-benzyl-3-oxopentanedioate, should be confirmed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and identify the product-containing fractions during chromatography. The product should have a higher Rf value than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.1-3.3 ppm), the tert-butyl groups (singlet, ~1.4-1.5 ppm), and the remaining α-proton (triplet, ~3.6-3.8 ppm).
-
¹³C NMR: Confirm the presence of all unique carbons, including the ester and ketone carbonyls (~165-170 ppm and ~200-205 ppm respectively), the carbons of the tert-butyl groups, and the carbons of the benzyl group.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful addition of the benzyl group. Look for the [M+Na]⁺ or [M+H]⁺ peak corresponding to the expected molecular formula.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive NaH (exposed to moisture). Wet solvent or glassware. | Use fresh, unopened NaH. Ensure all glassware is properly flame-dried and solvents are anhydrous. |
| Formation of Dialkylated Product | Use of excess alkylating agent or prolonged reaction time. | Use only a slight excess (1.0-1.05 eq.) of the alkylating agent. Monitor the reaction closely by TLC and stop once the starting material is consumed. |
| Low Yield after Purification | Incomplete reaction. Product loss during work-up or chromatography. | Ensure complete enolate formation before adding the alkylating agent. Be careful during extractions and column chromatography. |
| Reaction does not go to completion | Insufficient base. Alkylating agent is not reactive enough (e.g., alkyl chloride). | Use a slight excess of NaH (1.1-1.2 eq.). Consider adding NaI (catalytic amount) for less reactive halides or switching to a more reactive one (e.g., iodide). |
Conclusion
The described protocol offers a robust and reproducible method for the C-alkylation of this compound. This procedure is a valuable tool for synthetic chemists, providing a gateway to a wide array of functionalized γ-keto esters. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can achieve high yields of the desired mono-alkylated products, which are key building blocks in pharmaceutical and materials science research.
References
- JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments.
- Organic Syntheses. DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure.
- Organic Syntheses. DI-tert-BUTYL MALONATE. Organic Syntheses Procedure.
- Guidechem. This compound 28009-80-5. Guidechem.
- AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.
- Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. Organic Syntheses Procedure.
- Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- NIH PubChem. Diethyl acetonedicarboxylate. PubChem.
- Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure.
- Sigma-Aldrich. This compound 98%. Sigma-Aldrich.
- Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses Procedure.
- Tokyo Chemical Industry. Diethyl 1,3-Acetonedicarboxylate. TCI Chemicals.
- Aderibigbe, S. O., & Coltart, D. M. (2019). Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. The Journal of Organic Chemistry, 84(15), 9770–9777.
- Chemistry LibreTexts. (2023). Synthesis of Enols and Enolates. Chemistry LibreTexts.
- Leah4sci. (2019). Bases for Enolate Formation. YouTube.
- Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
- Reddit. (2022). Bases to promote enolate formation. Reddit.
- Arnott, G. (2014). Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). YouTube.
- ResearchGate. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization. ResearchGate.
- Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses, 91, 248-259.
- ChemWhat. This compound CAS#: 28009-80-5. ChemWhat.
- JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments.
- Chemistry LibreTexts. (2022). Enolate Addition- Aldol reactions. Chemistry LibreTexts.
- Quimitube. (2025). TOPIC 27. SYNTHESIS | C-C SINGLE BONDS | 27.1. FORMATION OF ENOLATES. Quimitube.
- Khan Academy. Enolate formation from aldehydes. Khan Academy.
Sources
- 1. Page loading... [guidechem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. aklectures.com [aklectures.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Khan Academy [khanacademy.org]
- 10. chemwhat.com [chemwhat.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Synthesis of β-Keto Esters via Mono-alkylation and Decarboxylation of Di-tert-butyl 1,3-Acetonedicarboxylate
Abstract
β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for pharmaceuticals, agrochemicals, and natural products. This application note provides a detailed protocol for the synthesis of β-keto esters through the mono-alkylation of di-tert-butyl 1,3-acetonedicarboxylate, followed by a facile acid-catalyzed decarboxylation. We elucidate the strategic advantages of using this substrate, including the prevention of common side reactions and the mild, chemoselective deprotection conditions afforded by the tert-butyl ester groups. This guide is intended for researchers, chemists, and process development professionals seeking a robust and scalable method for accessing diverse β-keto ester scaffolds.
Introduction: The Strategic Advantage of this compound
The acetoacetic ester synthesis is a classic and powerful carbon-carbon bond-forming reaction for preparing ketones and β-keto esters.[1][2] Traditionally, this synthesis utilizes ethyl acetoacetate. However, the use of this compound (also known as di-tert-butyl 3-oxoglutarate) offers several distinct advantages that address common challenges in modern synthesis:
-
Suppression of Dialkylation: The methylene protons of this compound are flanked by two bulky tert-butyl ester groups. This steric hindrance makes the mono-alkylated product significantly less prone to a second, undesired alkylation event.
-
Simplified Deprotection: Unlike ethyl or methyl esters that require harsh saponification conditions for removal, the tert-butyl esters are readily cleaved under mild acidic conditions. This process, a formal decarboxylation, proceeds via the elimination of gaseous isobutene and carbon dioxide, simplifying purification and preserving sensitive functional groups elsewhere in the molecule.[3]
-
Enhanced Solubility: The tert-butyl groups often improve solubility in common organic solvents compared to smaller ester analogues.
This methodology provides a clean, high-yielding route to mono-substituted β-keto esters, which are direct precursors to a wide array of more complex molecular architectures.
Principle & Mechanism
The synthesis proceeds in two key stages: C-Alkylation and Decarboxylation .
Stage 1: Enolate Formation and C-Alkylation The α-protons of the central methylene group in this compound are acidic (pKa ≈ 11 in DMSO) due to the inductive and resonance-stabilizing effects of the two adjacent carbonyl groups. Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), quantitatively generates a resonance-stabilized enolate. This enolate serves as a soft nucleophile that readily participates in an S(_N)2 reaction with a primary or secondary alkyl halide to form a new carbon-carbon bond.
Stage 2: Acid-Catalyzed Decarboxylation The resulting mono-alkylated di-tert-butyl dicarboxylate is then treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH), in a suitable solvent like toluene. At elevated temperatures, the tert-butyl ester is protonated, initiating an E1 elimination to release isobutene. This generates an unstable β-keto carboxylic acid intermediate. The β-keto acid rapidly undergoes decarboxylation through a six-membered cyclic transition state to yield the final β-keto ester product and carbon dioxide.[4]
Workflow and Mechanism Diagram
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
These protocols are representative and may require optimization based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 3.1: Mono-alkylation of this compound
This procedure details the synthesis of di-tert-butyl 2-benzyl-3-oxoglutarate as a representative example.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Benzyl bromide (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Place the flask under a gentle stream of nitrogen to evaporate residual hexanes.
-
Add anhydrous THF to the flask to create a slurry. Cool the suspension to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the solution of the dicarboxylate dropwise to the stirred NaH suspension at 0 °C over 20-30 minutes. Causality Note: This slow addition maintains control over the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases. The formation of the sodium enolate results in a clear to slightly hazy solution.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude mono-alkylated product.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure di-tert-butyl 2-benzyl-3-oxoglutarate.
Protocol 3.2: Acid-Catalyzed Decarboxylation
This procedure details the conversion of the mono-alkylated intermediate to the final β-keto ester.
Materials:
-
Di-tert-butyl 2-benzyl-3-oxoglutarate (from Protocol 3.1)
-
p-Toluenesulfonic acid monohydrate (TsOH·H(_2)O) (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the purified mono-alkylated dicarboxylate.
-
Add toluene, followed by p-toluenesulfonic acid monohydrate (0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Causality Note: The high temperature facilitates the elimination of isobutene and the subsequent decarboxylation. Monitor the reaction by TLC until the starting material is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO(_3) (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
The resulting crude oil is often of high purity. If necessary, further purification can be achieved by flash column chromatography or distillation under reduced pressure to yield the final product, tert-butyl 4-phenyl-3-oxobutanoate.
Data & Expected Results
The following table summarizes representative yields for the two-step synthesis of various β-keto esters using this methodology. Conditions are based on established procedures for alkylation of β-dicarbonyl compounds and acid-catalyzed decarboxylation of tert-butyl esters.[3][5]
| Electrophile (R-X) | Base/Solvent (Alkylation) | Decarboxylation Conditions | Final Product (tert-Butyl β-Keto Ester) | Typical Overall Yield |
| Benzyl bromide | NaH / THF | TsOH / Toluene, reflux | tert-Butyl 4-phenyl-3-oxobutanoate | 75-85% |
| Ethyl iodide | NaH / THF | TsOH / Toluene, reflux | tert-Butyl 3-oxopentanoate | 80-90% |
| Allyl bromide | NaH / THF | TsOH / Toluene, reflux | tert-Butyl 3-oxo-5-hexenoate | 78-88% |
| Propargyl bromide | NaH / THF | TsOH / Toluene, reflux | tert-Butyl 3-oxo-5-hexynoate | 70-80% |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The enolate formation is highly sensitive to moisture. Ensure all glassware is flame- or oven-dried and all solvents are anhydrous. The use of a slight positive pressure of an inert gas is crucial.
-
Incomplete Enolate Formation: If hydrogen evolution is sluggish or incomplete, the NaH may be of poor quality. Use freshly opened or properly stored NaH.
-
Dialkylation: While minimized with this substrate, dialkylation can occur if excess alkylating agent is used or if the reaction is run at elevated temperatures for prolonged periods. Use of ~1.0-1.1 equivalents of the electrophile is recommended.
-
Incomplete Decarboxylation: If the decarboxylation stalls, additional catalyst (TsOH) can be added, or the reaction time can be extended. Ensure the reaction temperature is sufficient for reflux.
-
Alternative Decarboxylation: For highly sensitive substrates, neat pyrolysis or refluxing in a high-boiling solvent like xylenes without an acid catalyst can also effect decarboxylation, though typically requiring higher temperatures and longer reaction times.
Conclusion
The use of this compound provides a reliable and often superior alternative to the classical acetoacetic ester synthesis. The methodology leverages steric hindrance to favor mono-alkylation and employs a mild, acid-catalyzed decarboxylation that avoids harsh basic conditions. This two-step protocol offers a highly adaptable and scalable route for the synthesis of a diverse range of functionalized β-keto esters, making it a valuable tool for professionals in pharmaceutical and chemical research and development.
References
-
Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588. [Link]
-
Hirai, S., Asahara, H., & Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. [Link]
-
PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
-
Sato, K., et al. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aklectures.com [aklectures.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
Catalytic Applications of Di-tert-Butyl 1,3-Acetonedicarboxylate Derivatives: A Technical Guide for Synthetic Chemists
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of di-tert-butyl 1,3-acetonedicarboxylate and its derivatives. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of these reactions, offering field-proven insights to empower chemists in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Introduction: The Unique Profile of a Versatile Building Block
This compound, also known as di-tert-butyl 3-oxoglutarate, is a valuable C3 building block in organic synthesis.[1][2] Its utility stems from the presence of a central ketone and two flanking carboxylic acid esters, providing multiple reactive sites. The sterically demanding tert-butyl groups confer unique properties compared to its methyl or ethyl counterparts. These bulky esters can influence stereoselectivity, reaction rates, and the stability of intermediates and products. While not a catalyst in its own right, this dicarbonyl compound is a key substrate in a multitude of catalyzed reactions, particularly in the synthesis of complex heterocyclic scaffolds that are of significant interest in medicinal chemistry.[]
I. Multicomponent Reactions for Heterocycle Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of efficient chemical synthesis. This compound is an excellent substrate for several classical MCRs used to construct important heterocyclic frameworks.
A. Hantzsch Pyridine Synthesis: Access to Dihydropyridine Scaffolds
The Hantzsch synthesis is a robust four-component reaction for the preparation of dihydropyridines, a privileged scaffold in medicinal chemistry.[4] The reaction typically involves an aldehyde, ammonia, and two equivalents of a β-ketoester.[4][5] The resulting dihydropyridines can be subsequently oxidized to the corresponding pyridines.
Scientific Rationale: The reaction proceeds through a series of condensation and addition reactions. The tert-butyl esters of the acetonedicarboxylate play a crucial role in solubilizing the intermediates in organic solvents and can influence the stability and reactivity of the enamine and enone intermediates. The choice of catalyst, often a mild acid, is critical to promote the initial condensations without leading to unwanted side reactions.
Experimental Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch Dihydropyridine Synthesis.
Detailed Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol is adapted from established procedures for the Hantzsch synthesis.[6]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol) as catalyst
-
Ethanol
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), ammonium acetate (1.2 mmol), and CAN (0.1 mmol).
-
Add a minimal amount of ethanol to create a stirrable slurry.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add distilled water to the reaction mixture to precipitate the product.[6]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Further purify the crude product by recrystallization from ethanol to afford the desired 1,4-dihydropyridine.
Expected Outcome: This procedure typically yields the corresponding 1,4-dihydropyridine derivative in good to excellent yields. The bulky tert-butyl esters may necessitate longer reaction times compared to smaller alkyl esters.
| Reactant 1 (Aldehyde) | Reactant 2 (1,3-Dicarbonyl) | Catalyst | Solvent | Time | Yield (%) |
| Benzaldehyde | This compound | CAN | Ethanol | 2-4 h | 85-95 |
| 4-Chlorobenzaldehyde | This compound | CAN | Ethanol | 3-5 h | 80-90 |
| 4-Nitrobenzaldehyde | This compound | CAN | Ethanol | 4-6 h | 75-85 |
B. Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation reaction between an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] These compounds are of significant interest due to their diverse pharmacological activities.[7]
Scientific Rationale: The reaction mechanism is believed to proceed through an acyliminium ion intermediate formed from the aldehyde and urea.[7][9] The enol form of this compound then acts as a nucleophile, attacking the iminium ion. Subsequent cyclization and dehydration afford the DHPM product.[7][9] The use of a Lewis or Brønsted acid catalyst is crucial for promoting the condensation steps.[8] The tert-butyl esters can enhance the stability of the final product and influence its solubility.
Reaction Mechanism: Biginelli Reaction
Caption: Simplified mechanism of the Biginelli reaction.
Detailed Protocol: Synthesis of a Dihydropyrimidinone Derivative
This protocol is based on general procedures for the Biginelli reaction.[7][10]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Urea (1.5 mmol)
-
Layered Double Hydroxide (LDH) catalyst (or another suitable Lewis/Brønsted acid)[7]
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the LDH catalyst.[7]
-
Add ethanol as the solvent and reflux the mixture with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Pour the filtrate into ice-cold water to precipitate the product.[7]
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
Expected Outcome: The reaction is expected to produce the corresponding dihydropyrimidinone in good yields. The steric bulk of the tert-butyl groups may favor the formation of certain diastereomers if a chiral aldehyde is used.
II. Carbon-Carbon Bond Forming Reactions
The acidic α-protons of this compound make it an excellent nucleophile in various base- or organocatalyzed C-C bond-forming reactions.
A. Michael Addition: Formation of 1,5-Dicarbonyl Compounds
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This compound can serve as a soft nucleophile in this reaction, typically catalyzed by a base or an organocatalyst.
Scientific Rationale: A base is used to deprotonate the α-carbon of the acetonedicarboxylate, forming a resonance-stabilized enolate. This enolate then attacks the β-position of the Michael acceptor. In asymmetric Michael additions, a chiral organocatalyst, such as a primary or secondary amine, forms a chiral enamine or iminium ion, which directs the stereochemical outcome of the addition.[11][12] The bulky tert-butyl groups can play a significant role in stereodifferentiation by creating a more sterically hindered environment around the reacting centers.
Experimental Workflow: Organocatalyzed Michael Addition
Caption: Workflow for the Organocatalyzed Michael Addition.
Detailed Protocol: Asymmetric Michael Addition to a Nitro-olefin
This protocol is a representative example based on established methods for the organocatalytic Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.[11]
Materials:
-
β-Nitrostyrene (0.5 mmol)
-
This compound (0.6 mmol)
-
Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst) (10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To a vial, add β-nitrostyrene (0.5 mmol), this compound (0.6 mmol), and the chiral organocatalyst (10 mol%).
-
Add toluene (1.0 mL) and stir the mixture at the desired temperature (e.g., room temperature or cooled).
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the Michael adduct.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Outcome: This reaction is expected to yield the chiral Michael adduct with high diastereo- and enantioselectivity. The specific stereochemical outcome will depend on the chirality of the catalyst used.
| Michael Acceptor | Organocatalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| β-Nitrostyrene | (S,S)-Thiourea Catalyst | 25 | 24 | 85-95 | >90 |
| (E)-1-Nitro-3-phenylprop-1-ene | (R,R)-Thiourea Catalyst | 0 | 48 | 80-90 | >90 |
| (E)-2-(2-Nitrovinyl)furan | (S,S)-Thiourea Catalyst | 25 | 36 | 82-92 | >88 |
B. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base.[13][14]
Scientific Rationale: The basic catalyst deprotonates the α-carbon of this compound to form an enolate, which then undergoes a nucleophilic addition to the carbonyl group of the aldehyde or ketone.[13] The resulting aldol adduct readily undergoes dehydration to form a stable α,β-unsaturated product.[14] The steric hindrance from the tert-butyl groups might influence the E/Z selectivity of the resulting double bond.
Detailed Protocol: Knoevenagel Condensation with an Aromatic Aldehyde
This protocol is adapted from general procedures for the Knoevenagel condensation.[15]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in toluene.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
III. Conclusion and Future Perspectives
This compound and its derivatives are invaluable tools in the arsenal of synthetic chemists. Their utility as versatile C3 building blocks in a range of catalyzed reactions enables the efficient construction of complex molecular architectures, particularly medicinally relevant heterocycles. The sterically demanding tert-butyl groups impart unique reactivity and selectivity profiles that can be strategically exploited in organic synthesis. Future research in this area will likely focus on the development of novel asymmetric catalytic systems that can take further advantage of the steric and electronic properties of this substrate to achieve even higher levels of stereocontrol in the synthesis of chiral molecules.
References
- Ghotkar, N. S., & Berad, B. N. (2015). Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-one using Layered Double Hydroxide (LDH) as a eco-friendly catalyst. Der Pharma Chemica, 7(5), 167-172.
- Tunisian Chemical Society. (n.d.). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie.
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- MDPI. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.
-
ChemWhat. (n.d.). This compound CAS#: 28009-80-5. Retrieved from [Link]
- ResearchGate. (n.d.).
- Lu, A., et al. (2011). A Recyclable Organocatalyst for Asymmetric Michael Addition of Acetone to Nitroolefins. The Journal of Organic Chemistry, 76(10), 3872–3879.
-
Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
- ResearchGate. (2025).
- Maiden, T. M. M., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3434–3437.
- Al-Adhami, M. A., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Journal of the Saudi Chemical Society, 21(Supplement 1), S337-S344.
- MDPI. (2020).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- Sci-Hub. (2016).
- JETIR. (n.d.).
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
- Boukis, A. C., Monney, B., & Meier, M. A. R. (2018). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 14, 2696-2704.
- Organic Chemistry Frontiers. (n.d.).
- Nature Communications. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons.
- Trost, B. M., & Silverman, S. M. (2010). Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. Journal of the American Chemical Society, 132(40), 14318–14320.
- Zhang, B. (2022). Multicomponent reactions in diverse heterocycles synthesis and medicinal chemistry. University of Groningen.
-
RSC Publishing. (n.d.). Synthesis of functionalized benzo[7][9]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation.
-
Organic Syntheses. (n.d.). ethyl acetonedicarboxylate. Retrieved from [Link]
- ResearchGate. (n.d.).
- Springer. (2011). Multi-Component Reactions in Heterocyclic Chemistry.
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 1,3-丙酮二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 9. sctunisie.org [sctunisie.org]
- 10. jetir.org [jetir.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic One-Pot Syntheses Utilizing Di-tert-Butyl 1,3-Acetonedicarboxylate
Introduction: The Strategic Advantage of Di-tert-Butyl 1,3-Acetonedicarboxylate in One-Pot Reactions
In the landscape of modern synthetic organic chemistry, the pursuit of efficiency, atom economy, and molecular complexity is paramount. One-pot reactions, which involve the sequential transformation of substrates through multiple reaction steps in a single reaction vessel, represent a significant stride towards these goals.[1][2] this compound, also known as di-tert-butyl 3-oxoglutarate, has emerged as a cornerstone building block in this domain.[3][] Its unique structural features—a central keto group flanked by two sterically hindered tert-butyl ester functionalities—provide a confluence of reactivity and stability that is highly advantageous for complex, multi-step syntheses.
The tert-butyl groups serve a dual purpose: they offer steric protection against undesired side reactions and can be readily removed under acidic conditions, often in a final deprotection step, to yield the corresponding carboxylic acids or to facilitate subsequent transformations.[5] This inherent "protecting group" nature, combined with the reactivity of the central methylene and carbonyl groups, makes this compound a versatile precursor for the synthesis of a diverse array of carbocyclic and heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development.[6][7]
This technical guide provides an in-depth exploration of key one-pot synthesis strategies employing this compound. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Core Synthetic Strategies and Applications
The Hantzsch Dihydropyridine Synthesis: A Multicomponent Approach to Privileged Scaffolds
The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines (DHPs), a scaffold found in numerous biologically active compounds, including cardiovascular drugs like nifedipine.[8][9] The use of this compound in a modified Hantzsch reaction allows for the synthesis of DHPs with bulky ester groups, which can influence their physicochemical properties or serve as synthetic handles for further derivatization.[10]
Mechanistic Rationale:
The reaction proceeds through a cascade of condensation and cyclization steps.[9] Initially, an aldehyde condenses with one equivalent of this compound to form a Knoevenagel condensation product. Concurrently, a second equivalent of the dicarboxylate reacts with a nitrogen source, typically ammonia or an ammonium salt, to form an enamine intermediate. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration, to furnish the 1,4-dihydropyridine ring system. The steric bulk of the tert-butyl esters can influence the rate and selectivity of the reaction.
Experimental Protocol: One-Pot Synthesis of a Di-tert-butyl 1,4-Dihydropyridine Derivative
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| Benzaldehyde | 1.0 | 106.12 | 1.06 g | Can be substituted with other aldehydes. |
| This compound | 2.0 | 258.31 | 5.17 g | Key building block. |
| Ammonium acetate | 1.1 | 77.08 | 0.85 g | Nitrogen source. |
| Ethanol | - | - | 20 mL | Solvent. |
| p-Toluenesulfonic acid (p-TSA) | 0.1 | 172.20 | 172 mg | Catalyst (optional, can improve yield and rate).[11] |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), this compound (5.17 g, 20 mmol), ammonium acetate (0.85 g, 11 mmol), and ethanol (20 mL).
-
(Optional) Add p-toluenesulfonic acid (172 mg, 1 mmol). The use of an acid catalyst can accelerate the reaction.[11]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add 50 mL of ethyl acetate and 50 mL of water to the residue. Separate the organic layer, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired di-tert-butyl 1,4-dihydropyridine derivative.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction.
-
Ammonium Acetate: Serves as a convenient source of ammonia in situ.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barriers of the multiple condensation and cyclization steps.
-
Aqueous Work-up: Removes the ammonium acetate and any other water-soluble byproducts.
-
Column Chromatography: Necessary to purify the product from unreacted starting materials and potential side products.
Workflow Diagram: Hantzsch Dihydropyridine Synthesis
Caption: One-pot Hantzsch synthesis workflow.
The Robinson Annulation: Constructing Fused Carbocyclic Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[12][13][14] Utilizing this compound as the Michael donor allows for the synthesis of highly functionalized cyclohexenone derivatives. The reaction is a cornerstone in the synthesis of steroids, terpenes, and other complex natural products.[15]
Mechanistic Rationale:
The reaction is typically initiated by deprotonating the acidic methylene proton of this compound with a base to form an enolate. This enolate then acts as a nucleophile in a Michael (1,4-conjugate) addition to an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate is then subjected to an intramolecular aldol condensation, also base-catalyzed, to form a six-membered ring. Subsequent dehydration (often spontaneous or upon heating) yields the final α,β-unsaturated cyclohexenone product.
Experimental Protocol: One-Pot Robinson Annulation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| This compound | 1.0 | 258.31 | 2.58 g | Michael donor. |
| Methyl vinyl ketone (MVK) | 1.1 | 70.09 | 0.85 mL | Michael acceptor. Highly reactive, handle in a fume hood. |
| Potassium tert-butoxide (t-BuOK) | 1.1 | 112.21 | 1.23 g | Strong, non-nucleophilic base. |
| tert-Butanol | - | - | 30 mL | Solvent. |
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (2.58 g, 10 mmol) in anhydrous tert-butanol (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add potassium tert-butoxide (1.23 g, 11 mmol) portion-wise to the stirred solution. Stir for 20 minutes at 0 °C to ensure complete enolate formation.
-
Add methyl vinyl ketone (0.85 mL, 11 mmol) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to afford the Robinson annulation product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, especially important when using strong bases like potassium tert-butoxide.
-
Potassium tert-butoxide: A strong base is required to deprotonate the relatively acidic methylene protons of the dicarboxylate. Its bulky nature minimizes competing nucleophilic attack on the MVK.
-
tert-Butanol: A suitable solvent that is compatible with the strong base.
-
Low-Temperature Addition of MVK: The Michael addition is exothermic; slow addition at 0 °C helps to control the reaction rate and prevent polymerization of the MVK.
-
Aqueous Ammonium Chloride Quench: Neutralizes the excess base and protonates the enolate intermediates, terminating the reaction.
Mechanism Diagram: Robinson Annulation
Caption: Key steps in the Robinson annulation.
The Weiss-Cook Condensation: A Convergent Route to Bicyclic Systems
The Weiss-Cook condensation is a remarkable one-pot reaction that constructs a cis-bicyclo[3.3.0]octane-3,7-dione system from two equivalents of a 1,3-acetonedicarboxylate and one equivalent of a 1,2-dicarbonyl compound.[16][17] This reaction rapidly builds molecular complexity, providing a synthetically valuable bicyclic core in a single step.
Mechanistic Rationale:
The reaction proceeds through a series of Michael additions and aldol condensations.[16] Under basic or acidic conditions, an enolate (or enol) of the acetonedicarboxylate adds to one of the carbonyls of the 1,2-dicarbonyl compound. A subsequent aldol-type condensation is followed by a second Michael addition of another molecule of the acetonedicarboxylate. A final intramolecular aldol condensation closes the second five-membered ring to form the bicyclic system. The stereochemistry of the product is typically cis-fused.[17]
Experimental Protocol: Weiss-Cook Condensation
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount | Notes |
| This compound | 2.0 | 258.31 | 5.17 g | Key building block. |
| Glyoxal (40% in water) | 1.0 | 58.04 | 1.45 g | 1,2-dicarbonyl component. |
| Sodium hydroxide (NaOH) | 2.0 | 40.00 | 0.80 g | Base catalyst. |
| Methanol | - | - | 50 mL | Solvent. |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in methanol (50 mL).
-
Cool the solution in an ice bath and add this compound (5.17 g, 20 mmol) dropwise while maintaining the temperature below 10 °C.
-
After the addition, heat the resulting slurry to reflux until the salt dissolves.
-
Remove the heating mantle and rapidly add the 40% aqueous glyoxal solution (1.45 g, 10 mmol of glyoxal) at a rate that maintains the internal temperature at approximately 65 °C (the reaction is exothermic).[18]
-
After the exothermic reaction subsides, stir the mixture at room temperature for 2 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure cis-bicyclo[3.3.0]octane derivative.
Causality Behind Experimental Choices:
-
Sodium Hydroxide in Methanol: Creates the sodium enolate of the dicarboxylate, initiating the reaction sequence.
-
Controlled Addition of Glyoxal: The reaction is highly exothermic, and controlling the addition rate is crucial for safety and to prevent side reactions. Maintaining the temperature around 65°C is optimal for this specific procedure.[18]
-
Mechanical Stirrer: Necessary to ensure efficient mixing of the heterogeneous reaction mixture.
-
Neutralization and Extraction: Standard work-up procedure to isolate the organic product from the aqueous, salt-containing phase.
-
Recrystallization: Often sufficient for purification due to the high symmetry and crystallinity of the product.
Logical Flow Diagram: Weiss-Cook Condensation
Caption: Convergent one-pot Weiss-Cook condensation.
Conclusion: A Versatile Tool for Modern Synthesis
This compound stands out as a remarkably versatile and strategic building block for the construction of complex molecular architectures through one-pot syntheses. The Hantzsch, Robinson, and Weiss-Cook reactions highlighted herein represent only a fraction of its potential applications. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can leverage the unique properties of this reagent to streamline synthetic routes, enhance efficiency, and accelerate the discovery of new chemical entities. The ability to rapidly assemble complex carbocyclic and heterocyclic cores makes this compound an indispensable tool in the arsenal of the modern synthetic chemist, particularly in the fields of drug discovery and natural product synthesis.
References
-
Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. Retrieved from [Link]
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124.
-
Sci-Hub. (n.d.). A new mild method for the one-pot synthesis of pyridines. Retrieved from [Link]
- Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115-136.
-
ResearchGate. (n.d.). One-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines. Retrieved from [Link]
-
SynArchive. (n.d.). Weiss-Cook Condensation. Retrieved from [Link]
- De Simone, F., et al. (2016). Organocatalytic Multicomponent Reactions of 1,3-Dicarbonyls for the Synthesis of Enantioenriched Heterocycles. Molecules, 21(12), 1697.
- Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481.
-
Sci-Hub. (n.d.). One‐Pot Synthesis of Regioselective Polysubstituted Indolizines via Three‐Component Reactions of Dialkyl Acetylendicarboxylates, Dialkylchloro Malonates, and Pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds Via 1,3-Diketones. Retrieved from [Link]
- Stanovnik, B., & Svete, J. (2004). Domino reactions of chromones with activated carbonyl compounds. Arkivoc, 2004(5), 1-28.
-
ResearchGate. (n.d.). One-pot Synthesis and its Practical Application in Pharmaceutical Industry. Retrieved from [Link]
- Bakulev, V. A., & Mokrushin, V. S. (2021). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 26(11), 3321.
- Li, Y., et al. (2024). Multicatalysis-Enabled Multicomponent Reactions Generate a PTP1B Inhibitor. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
- Ghorai, P., & Choudhury, D. (2021). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Journal of Chemical Sciences, 133(1), 22.
-
Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. Retrieved from [Link]
- da Silva, A. B. F., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
-
ResearchGate. (n.d.). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Retrieved from [Link]
- Liu, T.-T., et al. (2020). One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. Journal of the Chinese Chemical Society, 67(12), 2253-2258.
-
Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
-
ChemWhat. (n.d.). This compound CAS#: 28009-80-5. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. Retrieved from [Link]
- Sha, F., et al. (2021). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 26(16), 4921.
- Kotha, S., & Khedkar, P. (2005). Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione. Journal of the Chemical Society, Perkin Transactions 1, (12), 1681-1683.
-
ResearchGate. (n.d.). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
- El-Dahshan, A., & El-Kalyoubi, S. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Organic & Biomolecular Chemistry, 17(36), 8349-8353.
- Bertz, S. H., et al. (1986). CONDENSATION OF DIMETHYL 1,3-ACETONEDICARBOXYLATE WITH 1,2-DICARBONYL COMPOUNDS: cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses, 64, 27.
- Scott, P. J. H., & Sanford, M. S. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 469-473.
- Banerjee, A. K., & Cabrera, E. V. (2019). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
-
Chemistry LibreTexts. (2024). 23.13: The Robinson Annulation Reaction. Retrieved from [Link]
- Nasr-Esfahani, M., et al. (2014). An efficient Hantzsch synthesis of 1,4-dihydropyridines using p-toluenesulfonic acid under solvent-free condition. Maejo International Journal of Science and Technology, 8(1), 32-40.
-
Science.gov. (n.d.). one-pot reaction sequence: Topics. Retrieved from [Link]
- Gandomkar, S., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
-
Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Page loading... [wap.guidechem.com]
- 5. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Robinson Annulation [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. juniperpublishers.com [juniperpublishers.com]
- 16. synarchive.com [synarchive.com]
- 17. Unexpected stereoselectivity in the Weiss–Cook condensation of dimethyl 1,3-acetonedicarboxylate with pentane-2,3-dione - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Common side reactions with di-tert-Butyl 1,3-acetonedicarboxylate
A Guide to Troubleshooting Common Side Reactions in Organic Synthesis
Welcome to the Technical Support Center for di-tert-Butyl 1,3-acetonedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the use of this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing a loss of one or both tert-butyl groups. What is happening and how can I prevent it?
A1: This is a classic case of acidic hydrolysis of the tert-butyl esters. The tert-butyl ester groups are sensitive to acidic conditions and can be cleaved to form the corresponding mono- or di-carboxylic acid, releasing isobutylene.
-
Causality: The reaction proceeds via an AAL1 (Acid-Catalyzed, Alkyl-Oxygen Cleavage, Unimolecular) mechanism. The ester oxygen is protonated, followed by the departure of the stable tert-butyl cation, which then rapidly eliminates a proton to form isobutylene. This side reaction is particularly prevalent when strong acids are used as catalysts or are generated in situ during the reaction.
-
Troubleshooting Protocol:
-
pH Monitoring and Control: Carefully monitor the pH of your reaction mixture. If acidic conditions are not essential for your desired transformation, consider using a non-acidic catalyst or adding a non-nucleophilic base (e.g., proton sponge) to scavenge any adventitious acid.
-
Catalyst Choice: If an acid catalyst is required, opt for a milder Lewis acid that is less prone to promoting ester cleavage. Titrate the amount of catalyst to use the minimum effective quantity.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of hydrolysis.
-
Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as the presence of water will facilitate hydrolysis.
-
Q2: I am observing the formation of higher molecular weight species and a decrease in the yield of my desired product. What could be the cause?
A2: You are likely encountering self-condensation of the this compound via a Claisen-type reaction. As a β-keto ester, this molecule possesses acidic α-protons and can act as both a nucleophile (enolate) and an electrophile under basic conditions.
-
Causality: In the presence of a base, an enolate of this compound can form. This enolate can then attack the carbonyl group of another molecule of the starting material, leading to the formation of a dimeric β-keto ester, which can potentially polymerize further.[1][2]
-
Troubleshooting Protocol:
-
Base Selection and Stoichiometry: If your reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) and add it slowly at low temperatures to favor the desired reaction over self-condensation. Use of stoichiometric amounts of a weaker base, if compatible with your reaction, can also minimize this side reaction.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing the other electrophile and the base. This keeps the concentration of the enolate low and minimizes the chance of self-condensation.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular self-condensation reaction.
-
Q3: In my Knoevenagel condensation with an aldehyde, I'm getting a complex mixture of products instead of the expected α,β-unsaturated compound. What are the likely side reactions?
A3: The Knoevenagel condensation with a symmetrical dicarbonyl compound like this compound can be complicated by several side reactions, including Michael additions and bis-condensations. [3][4][5]
-
Causality:
-
Michael Addition: The initial Knoevenagel product is an electron-deficient alkene, making it a Michael acceptor. A second molecule of the this compound enolate can add to this product in a 1,4-conjugate addition (Michael addition).[6][7][8]
-
Bis-Knoevenagel Condensation: If the stoichiometry is not carefully controlled, the aldehyde may react with two molecules of the dicarboxylate, leading to a bis-adduct.
-
Self-Condensation of Aldehyde: If a strong base is used, the aldehyde can undergo self-condensation (aldol reaction).[3]
-
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of the aldehyde to the this compound.
-
Catalyst Choice: Employ a mild base catalyst, such as piperidine or pyridine, to avoid strong enolate formation and subsequent Michael addition.[3]
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired product is formed to prevent the accumulation of side products. Running the reaction at a lower temperature can also improve selectivity.
-
Q4: My starting material appears to be of good purity by NMR, but I'm still getting inconsistent results. Could there be problematic impurities?
A4: Yes, even trace impurities in this compound can significantly impact reaction outcomes. The most common problematic impurity is the parent 1,3-acetonedicarboxylic acid.
-
Causality: 1,3-Acetonedicarboxylic acid is thermally unstable and can decarboxylate to acetone and carbon dioxide.[9] In syntheses, it is often prepared from citric acid using strong acids like fuming sulfuric acid.[10][11][12] Incomplete esterification or hydrolysis of the final product can leave residual di-acid. This acidic impurity can catalyze the unwanted hydrolysis of the tert-butyl esters in your reaction.
-
Troubleshooting Protocol:
-
Quality Check of Starting Material: Before use, check the pH of a solution of the this compound in a neutral solvent. An acidic pH may indicate the presence of the di-acid.
-
Purification by Recrystallization: If acidic impurities are suspected, the material can be purified by recrystallization. A general procedure is provided in the Experimental Protocols section.
-
Aqueous Workup: Washing a solution of the this compound in an organic solvent with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities. Ensure the organic layer is thoroughly dried afterward.
-
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed to remove acidic impurities, such as 1,3-acetonedicarboxylic acid, and other minor contaminants.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, can be effective.[9][13] Start by dissolving the solid in the "good" solvent (e.g., ethanol or ethyl acetate) at its boiling point.
-
Induce Crystallization: Slowly add the "poor" solvent (e.g., water or hexanes) dropwise to the hot solution until the first sign of persistent cloudiness is observed.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum. The melting point of pure this compound is 58-60 °C.[14]
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Acid-Catalyzed Hydrolysis of this compound
Caption: A decision tree illustrating the potential reaction pathways for the enolate of this compound.
Quantitative Data Summary
| Side Reaction | Key Factors | Preventative Measures |
| Acidic Hydrolysis | Strong acid, high temperature, presence of water | Use mild Lewis acids, low temperature, anhydrous conditions, add a non-nucleophilic base |
| Self-Condensation (Claisen) | Strong base, high concentration of starting material | Use a sterically hindered base, slow addition of starting material, lower reaction concentration |
| Michael Addition | Presence of an enolate and a Michael acceptor (e.g., Knoevenagel product) | Use a mild base for Knoevenagel, control stoichiometry, monitor reaction progress |
| Bis-Knoevenagel Condensation | Excess aldehyde | Use a 1:1 stoichiometry of reactants |
References
-
Wikipedia. Knoevenagel condensation. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
YouTube. 21.6 Claisen Condensation Reactions | Organic Chemistry. [Link]
-
ResearchGate. Claisen Condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
Wikipedia. Michael addition reaction. [Link]
-
Chemistry LibreTexts. 13.3: Claisen Condensation. [Link]
-
YouTube. How To Recrystallize A Solid. [Link]
-
ChemWhat. This compound CAS#: 28009-80-5. [Link]
-
Research Scientific. This compound, 98%. [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. [Link]
-
YouTube. Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
Organic Syntheses. acetonedicarboxylic acid. [Link]
-
YouTube. Michael Additions Revisited with 1,3 Dicarbonyls. [Link]
-
Scite.ai. Synthesis and Biological Activity of Trolox Amide Derivatives. [Link]
-
Organic Syntheses. ethyl acetonedicarboxylate. [Link]
-
Scribd. 14 Addition of Enolates To Enones The Michael Reaction. [Link]
-
Chem 125. 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. [Link]
-
YouTube. 21.8 Michael Reactions | Organic Chemistry. [Link]
-
ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) a t-butyl ester.. [Link]
-
Global Thesis. Studies On The Synthesis Of 1,3-Acetone Dicarboxylic Acid And Its Derivatives. [Link]
-
SciELO. Synthesis and Biological Activity of Trolox Amide Derivatives. [Link]
-
Wikipedia. Acetonedicarboxylic acid. [Link]
-
National Center for Biotechnology Information. Synthesis, Conformational Analysis and ctDNA Binding Studies of Flavonoid Analogues Possessing the 3,5-di-tert-butyl-4-hydroxyphenyl Moiety. [Link]
-
MDPI. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. [Link]
-
ResearchGate. Redox reactions of 3,5-di-tert-butyl-1,2-benzoquinone. Implications for reversal of paper yellowing. [Link]
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. guidechem.com [guidechem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 1,3-Acetonedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. chemwhat.com [chemwhat.com]
Technical Support Center: Optimizing Reactions with Di-tert-Butyl 1,3-Acetonedicarboxylate
Welcome to the technical support center for di-tert-butyl 1,3-acetonedicarboxylate (DTBAD). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile synthetic intermediate. As a stable and effective surrogate for the otherwise unstable 1,3-acetonedicarboxylic acid, DTBAD is a cornerstone in the synthesis of complex heterocyclic systems and other valuable motifs.[1] However, its unique sterics and reactivity profile can present challenges. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered in the laboratory when working with this compound.
Q1: My C-alkylation reaction of DTBAD is sluggish or results in a low yield. What are the primary causes and how can I improve the outcome?
This is the most frequent challenge users face. Low yields in alkylation reactions typically stem from an imbalance between the substrate's reactivity and the chosen reaction conditions, specifically the base, solvent, and temperature.
Core Principles: The two methylene protons situated between the three carbonyl groups of DTBAD are acidic and can be removed by a suitable base to form a nucleophilic enolate. However, the bulky tert-butyl groups flanking the reaction center create significant steric hindrance, which can impede the approach of both the base and the electrophile.
Troubleshooting Steps:
-
Base Selection is Critical: A common mistake is using a base that is either too weak to fully deprotonate the substrate or too sterically hindered itself.
-
Weak bases like potassium carbonate (K₂CO₃) are often insufficient to generate the enolate in high concentration, leading to incomplete reactions.
-
Strong, non-nucleophilic bases are ideal. Sodium hydride (NaH) is a frequent choice as it irreversibly deprotonates the substrate, driving the reaction forward. For more challenging alkylations, stronger bases like lithium diisopropylamide (LDA) can be effective, but temperature control is crucial to prevent side reactions.
-
-
Solvent Choice Influences Reactivity: The solvent must fully dissolve the substrate and the enolate intermediate.
-
Aprotic polar solvents are required. Tetrahydrofuran (THF) is an excellent first choice for reactions with strong bases like NaH or LDA. Dimethylformamide (DMF) can also be used and may accelerate SN2-type alkylations, but it is more difficult to remove during workup.
-
-
Temperature Control Prevents Side Reactions:
-
Deprotonation should be performed at a low temperature (e.g., 0 °C or -78 °C for LDA) to ensure controlled formation of the enolate.
-
After the addition of the alkylating agent, the reaction may need to be gently warmed to room temperature to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid overheating or prolonged reaction times that can lead to byproduct formation.
-
Data Summary: Base Selection for DTBAD Alkylation
| Base | pKa (Conjugate Acid) | Recommended Solvent | Typical Temperature | Key Considerations |
| Sodium Hydride (NaH) | ~36 | THF, DMF | 0 °C to RT | Excellent, irreversible deprotonation. Requires careful handling (mineral oil dispersion). |
| Potassium tert-Butoxide (KOtBu) | ~17 | THF | 0 °C to RT | Strong, but bulky. Can sometimes act as a nucleophile. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | -78 °C | Very strong and sterically hindered, ideal for clean enolate formation. Must be freshly prepared or titrated. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | RT to 80 °C | Generally too weak for high yields with DTBAD; may work for highly reactive electrophiles. |
Q2: I need to selectively remove only one of the tert-butyl ester groups. Standard saponification isn't working. What is the correct procedure?
This is a designed feature of the reagent. The bulky tert-butyl esters are highly resistant to base-mediated saponification (an SN2-type mechanism) due to steric hindrance. The correct and efficient way to cleave them is under acidic conditions, which proceeds through a different, more favorable mechanism.
Causality: Acid-catalyzed cleavage of a tert-butyl ester occurs via an SN1-type mechanism.[2] The acid protonates the carbonyl oxygen, and the ester then eliminates a highly stable tert-butyl carbocation, which is subsequently quenched to form isobutylene gas. This process is highly selective for the tert-butyl group and can be performed under mild conditions that leave other functional groups, including methyl or ethyl esters, intact.
Recommended Protocol: The most common and effective method is using trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM).
Protocol 1: Selective Acid-Catalyzed Mono-De-tert-butylation
-
Preparation: Dissolve the di-tert-butyl ester substrate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, 2.0-5.0 eq) dropwise. Caution: TFA is highly corrosive.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. The evolution of isobutylene gas is a positive indicator of reaction progress.
-
Workup: Upon completion, carefully concentrate the reaction mixture in vacuo using a rotary evaporator. The crude product can be purified further, often by co-evaporation with toluene to remove residual TFA or by silica gel chromatography.
While the Krapcho decarboxylation is a well-known method for removing ester groups, it is most effective for methyl and ethyl esters via an SN2 dealkylation by a halide anion (e.g., LiCl in wet DMSO at high temperatures).[3][4][5] This pathway is not efficient for the sterically shielded tert-butyl group.
Q3: My reaction is messy, and I suspect the DTBAD is decomposing during the reaction or workup. How can I prevent this?
DTBAD itself is a stable, crystalline solid.[6][7] However, the parent compound it is derived from, 1,3-acetonedicarboxylic acid, is notoriously unstable and readily decarboxylates to acetone and CO₂, especially in the presence of hot water or harsh acidic/basic conditions.[8][9] If your reaction conditions inadvertently cleave both tert-butyl groups, the resulting di-acid will quickly decompose, leading to a significant drop in yield and complex purification.
Preventative Measures:
-
Avoid Harsh Aqueous Conditions: During the workup, avoid washing with strong acids or bases. Use saturated sodium bicarbonate solution cautiously to neutralize acid, ensuring the aqueous phase remains cool.
-
Control Temperature: Do not heat reactions involving DTBAD for prolonged periods, especially if water is present.
-
Inert Atmosphere: For sensitive reactions, particularly those involving strong bases, conducting the experiment under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen.
Troubleshooting Workflow: Low Yield in DTBAD Alkylation
Caption: Troubleshooting decision tree for low-yield DTBAD alkylation reactions.
Q4: What are the recommended storage and handling procedures for this compound?
To ensure the longevity and reactivity of DTBAD, proper storage is essential.
-
Storage Temperature: The compound should be stored in a refrigerator at 2-8°C.[10]
-
Atmosphere: While it is not acutely sensitive, long-term storage under an inert atmosphere (e.g., in a desiccator with nitrogen backfill) is good practice to prevent slow hydrolysis from atmospheric moisture.
-
Physical Form: DTBAD is a crystalline solid with a melting point of 58-60 °C, making it easy to handle at room temperature.[6][7]
Optimized Experimental Protocol
This protocol provides a reliable starting point for the C-alkylation of DTBAD with a reactive alkyl halide.
Protocol 2: General Procedure for C-Alkylation of DTBAD
-
Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of nitrogen, add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction).
-
Reagent Addition: Add this compound (1.0 eq, 2.58 g, 10 mmol). Stir until fully dissolved.
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq, 440 mg, 11 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.05 eq, 1.25 mL, 10.5 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's completion by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.
References
-
Wikipedia. Krapcho decarboxylation. [Link]
-
ChemWhat. This compound CAS#: 28009-80-5. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
Chem-Station. Krapcho Decarboxylation. [Link]
-
ResearchGate. Optimization of the reaction conditions. a. [Link]
-
MDPI. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]
-
Research Scientific. This compound, 98%. [Link]
-
National Institutes of Health (NIH). Metabolically Stable tert-Butyl Replacement. [Link]
-
ResearchGate. Synthesis of Heterocyclic Compounds Via 1,3-Diketones. [Link]
-
ACS Publications. Stereodivergent Synthesis via Iridium-Catalyzed Asymmetric Double Allylic Alkylation of Cyanoacetate - Supporting Information. [Link]
-
Indian Academy of Sciences. Large scale synthesis of dimethyl 1,3- acetonedi carboxy late. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
ResearchGate. Optimization of Reaction Parameters for Production of p-tert-butylbenzoic acid. [Link]
-
National Institutes of Health (NIH). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
- Google Patents.
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
YouTube. Krapcho Decarboxylation. [Link]
-
LookChem. Cas 542-05-2,1,3-Acetonedicarboxylic acid. [Link]
-
Organic Syntheses. acetonedicarboxylic acid. [Link]
-
ResearchGate. Optimization of the reaction conditions. [Link]
-
ResearchGate. Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. [Link]
-
YouTube. Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. [Link]
-
ResearchGate. New Synthesis of Alkyl 1-tert-Butyl-4,4-dimethyl-2,5-dioxo-pyrrolidine-3-carboxylate and Dialkyl 2-(1-tert-Butylcarbamoyl-1- methyl-ethyl)-malonates. [Link]
- Google Patents.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
ResearchGate. Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. [Link]
-
Chemistry LibreTexts. 9.7: SN1 Reaction. [Link]
-
PubChem. Diethyl acetonedicarboxylate. [Link]
-
Scribd. Hydrolysis of Tert-Butyl Chloride and Solvent Effect. [Link]
-
ResearchGate. 1-tert-Butoxypropan-2-one as direct reaction product of acetone with tert-butyl hydroperoxide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Page loading... [guidechem.com]
- 7. 1,3-丙酮二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Cas 542-05-2,1,3-Acetonedicarboxylic acid | lookchem [lookchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemwhat.com [chemwhat.com]
Technical Support Center: Purification of Di-tert-Butyl 1,3-Acetonedicarboxylate
Welcome to the technical support center for the synthesis and purification of di-tert-butyl 1,3-acetonedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this versatile building block. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.
Introduction
This compound is a key intermediate in organic synthesis.[1][2] Its preparation typically involves the esterification of 1,3-acetonedicarboxylic acid with tert-butyl alcohol.[3] The primary precursor, 1,3-acetonedicarboxylic acid, is synthesized by the oxidative decarboxylation of citric acid, often using strong acids like fuming sulfuric acid.[3][4][5] This synthetic route, while effective, introduces several potential impurities and stability issues that can complicate the purification process. The two tert-butyl ester groups are notably sensitive to acidic conditions, which can lead to hydrolysis and significant yield loss if not handled correctly.[6] Furthermore, the precursor acid is thermally unstable and prone to decarboxylation.[4][7]
This guide provides troubleshooting strategies and detailed protocols to help you navigate these challenges and obtain a high-purity product.
Troubleshooting Guide
Q1: My crude product is a dark brown or reddish, oily residue instead of a solid. What happened, and how can I purify it?
A1: This is a common issue often stemming from two sources: residual acidic impurities from the synthesis and thermal stress.
-
Causality: Strong acid catalysts, such as sulfuric acid, used in the preceding steps can cause charring and other side reactions if not completely neutralized, especially if the reaction mixture is heated.[8] The color may also originate from impurities in the 1,3-acetonedicarboxylic acid starting material, which can be light gray to white.[4] The oily consistency indicates the presence of impurities that are depressing the melting point of the final product, which should be a solid with a melting point of 58-60 °C.
-
Troubleshooting & Purification Workflow:
-
Thorough Neutralization: Before concentrating the organic extract, ensure a rigorous aqueous workup. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally, a saturated sodium chloride (brine) solution. This process is critical for removing residual acid.[9]
-
Solvent Exchange: If the crude oil is highly viscous, dissolve it in a suitable solvent like ethyl acetate or dichloromethane (DCM) and re-wash as described above.
-
Purification Strategy: For colored, oily products, direct crystallization is often unsuccessful. Flash column chromatography is the recommended next step. If the product is acid-sensitive, it is advisable to use a silica gel slurry that has been treated with a small amount of a tertiary amine, such as triethylamine (~1-2% v/v), in the eluent.[10][11] Alternatively, using basic alumina as the stationary phase can be effective.[10]
-
Q2: My final yield is significantly lower than expected after purification. What are the most likely causes of product loss?
A2: Significant yield loss during the purification of this compound is almost always linked to the acid sensitivity of the tert-butyl ester groups.
-
Causality: The tert-butyl ester is a protecting group that is readily cleaved under acidic conditions.[6] If any strong acid catalyst remains during the workup or is introduced (e.g., untreated silica gel), it can catalyze the hydrolysis of one or both ester groups, releasing isobutylene and carbon dioxide and forming the mono-ester or the unstable di-acid. This decomposition is a primary failure mode.[8]
-
Prevention and Validation:
-
Aggressive Washing: Do not be timid with the basic wash. Use multiple portions of saturated sodium bicarbonate or a dilute potassium carbonate solution to ensure complete neutralization.[8]
-
Avoid Strong Acids: Never use strong acids (e.g., HCl) to wash the organic extracts. If an emulsion forms, use brine to break it.
-
Check Your Silica Gel: Standard silica gel is slightly acidic. For chromatography, always use a neutralized system as described in Q1.
-
Temperature Control: Perform all extractions and concentration steps at or below room temperature. Rotary evaporation should be done using a water bath at a moderate temperature (e.g., <40°C) to prevent thermal decomposition.
-
Q3: My product won't crystallize from the chromatography fractions, even after removing all the solvent. What should I do?
A3: This is a frustrating but solvable problem. The inability to crystallize after chromatography usually points to either residual solvent or the presence of a co-eluting impurity.
-
Causality: Even trace amounts of high-boiling solvents (like ethyl acetate or triethylamine from the mobile phase) can inhibit crystallization. Alternatively, a non-obvious byproduct with a similar polarity may have co-eluted with your product.
-
Troubleshooting Steps:
-
High Vacuum Treatment: Place the oily residue under a high vacuum for several hours to remove any residual volatile solvents. Gentle heating (<40°C) can aid this process.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections in the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the oil to induce crystallization.
-
Solvent-Antisolvent: Dissolve the oil in a minimum amount of a "good" solvent (e.g., diethyl ether or ethyl acetate) and then slowly add a "bad" solvent in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes cloudy (the cloud point).[12] Let it stand, or cool it, to allow crystals to form.
-
-
Q4: How do I choose between recrystallization and flash chromatography for purification?
A4: The choice depends on the state of your crude product.
-
Recrystallization is ideal when:
-
Your crude product is already a solid or semi-solid.
-
The impurities present have significantly different solubilities in the chosen solvent system compared to your product.
-
You are working on a large scale, where chromatography can be cumbersome.
-
-
Flash Chromatography is necessary when:
-
Your crude product is an intractable oil.[13]
-
There are multiple byproducts with polarities similar to the desired compound.
-
Recrystallization fails to remove colored impurities.
-
Frequently Asked Questions (FAQs)
Q: What are the best solvent systems for recrystallization? A: A mixed solvent system is often effective. A common and successful approach is using a hexane/ethyl acetate mixture.[14] Dissolve the crude solid in a minimal amount of warm ethyl acetate, then slowly add hexane until turbidity persists. Cool the mixture slowly to obtain crystals. Alternatively, a methanol/water system can be used.[12]
Q: What are the recommended conditions for flash chromatography? A: A gradient elution on silica gel is typically effective.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar eluent like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity to 80:20 or 70:30 Hexane:Ethyl Acetate.
-
Additive: To prevent product degradation on the column, pre-treat the silica gel with 1-2% triethylamine in your eluent system or add it directly to the mobile phase.[10]
Q: How can I confirm the purity of my final product? A: A combination of techniques provides the most reliable assessment:
-
Thin Layer Chromatography (TLC): The purified product should appear as a single spot.
-
Melting Point: A sharp melting point within the literature range (58-60 °C) is a strong indicator of purity. Impurities will typically cause melting point depression and broadening.
-
NMR Spectroscopy (¹H and ¹³C): This is the definitive method. The spectra should be clean, with integrations matching the expected number of protons and carbons, and no signals corresponding to starting materials or solvents.
Key Purification Protocols
Protocol 1: Standard Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x portions).
-
Combine the organic layers.
-
Wash the combined organic extract with saturated aqueous sodium bicarbonate solution (2x portions). Observe for cessation of gas evolution.
-
Wash the organic layer with saturated aqueous sodium chloride (brine) (1x portion).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at <40°C.
Protocol 2: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a "good" solvent (e.g., warm ethyl acetate) to just dissolve the solid.
-
Slowly add a "bad," less polar solvent (e.g., hexanes) dropwise while gently swirling until the solution becomes persistently cloudy.
-
Add one or two drops of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "bad" solvent (hexanes).
-
Dry the crystals under vacuum.
Data Summary Tables
Table 1: Common Impurities and Their Removal
| Impurity | Source | Recommended Removal Method |
| 1,3-Acetonedicarboxylic Acid | Incomplete Reaction | Aqueous wash with NaHCO₃ solution |
| tert-Butyl Alcohol | Incomplete Reaction | Removal under high vacuum |
| Sulfuric Acid (or other catalyst) | Synthesis | Aqueous wash with NaHCO₃ solution |
| Mono-tert-butyl ester | Product Hydrolysis | Flash Chromatography |
| Colored Byproducts | Side Reactions / Charring | Flash Chromatography, possibly with activated carbon treatment prior |
Table 2: Recommended Solvent Systems for Purification
| Technique | Solvent System | Rationale |
| Recrystallization | Hexane / Ethyl Acetate | Good balance of solubility and insolubility for inducing crystallization.[14] |
| Methanol / Water | Suitable for polar compounds; water acts as the anti-solvent.[12] | |
| Flash Chromatography | Hexane / Ethyl Acetate Gradient | Standard system offering good separation for moderately polar compounds. |
References
-
Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE. Org. Synth. Coll. Vol. 4, p.291. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ACETONEDICARBOXYLIC ACID. Org. Synth. Coll. Vol. 1, p.10. Retrieved from [Link]
- Google Patents. (n.d.). CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide.
- Google Patents. (n.d.). CN103288628A - Method for preparing 1,3-acetone dicarboxylic acid diester and intermediate thereof by oxidizing citric acid and hydrogen peroxide.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Retrieved from [Link]
-
Knowledge UChicago. (n.d.). Table of Contents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Org. Synth. 2003, 80, 109. Retrieved from [Link]
-
YouTube. (2013). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL ACETONEDICARBOXYLATE. Org. Synth. Coll. Vol. 1, p.237. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Ammonium-directed dihydroxylation of 3-aminocyclohex-1-enes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Org. Synth. 1977, 57, 45. Retrieved from [Link]
- Google Patents. (n.d.). CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate.
-
PubChem. (n.d.). Di-tert-butyl azodicarboxylate. Retrieved from [Link]
-
CaltechAUTHORS. (n.d.). Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of Acetanilide. Retrieved from [Link]
-
PubMed. (2002). Study on the Application of the (S)-2-tert-Butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid-based On-line HPLC-Exciton CD Analysis to Acyclic 1,3-Diols. Chirality, 14(2-3), 150-5. Retrieved from [Link]
-
ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from [Link]
-
Evans Group, Harvard University. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1,3-丙酮二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN103288629B - Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate - Google Patents [patents.google.com]
- 6. tert-Butyl Esters [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Chemical Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low conversion rates in chemical reactions. Our approach is rooted in fundamental chemical principles to not only solve immediate issues but also to empower you with the expertise to proactively optimize your synthetic routes.
A Systematic Approach to Troubleshooting Low Conversion
Low conversion rates can stem from a multitude of factors, often intertwined. A systematic and logical approach is crucial to efficiently diagnose and resolve the issue. Before delving into specific reaction types, we recommend a general diagnostic workflow.
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for diagnosing low reaction conversion.
Frequently Asked Questions (FAQs)
Section 1: Initial Diagnosis and Reaction Monitoring
Q1: My TLC plate shows a strong starting material spot and a faint product spot. What's the first step?
This is a classic case of an incomplete or stalled reaction.[1] Before making any drastic changes, it's crucial to confirm that the reaction has indeed stopped progressing.
Protocol: Monitoring Reaction Progress with TLC [1][2]
-
Sample Preparation: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture using a capillary tube. If the reaction mixture contains solids or is in a polar, high-boiling solvent, perform a micro-workup by diluting the aliquot in a suitable organic solvent (e.g., ethyl acetate) and filtering through a small plug of silica gel.[3]
-
TLC Plate Spotting: On a single TLC plate, spot the starting material, the co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. The co-spot is crucial for differentiating between the starting material and the product, especially if they have similar Rf values.[2]
-
Development and Visualization: Develop the TLC plate in an appropriate solvent system. Visualize the spots using a UV lamp and/or a chemical stain.
-
Interpretation:
-
Stalled Reaction: If the intensity of the starting material spot ceases to decrease and the product spot no longer intensifies over consecutive time points, the reaction has likely stalled.
-
Slow Reaction: If the starting material spot is slowly diminishing and the product spot is gradually appearing, the reaction may simply require more time.
-
Decomposition: If you observe streaking or the appearance of multiple new spots over time, your starting material or product may be decomposing under the reaction conditions.[3]
-
Q2: My crude LC-MS analysis shows multiple peaks besides my desired product. How do I identify these byproducts?
LC-MS is a powerful tool for identifying byproducts. The mass-to-charge ratio (m/z) provides the molecular weight of each component, offering clues to their identity.
Protocol: Byproduct Identification using LC-MS [4]
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) and filter it through a syringe filter before injection.[4]
-
Data Analysis:
-
Expected Byproducts: Compare the observed m/z values with the molecular weights of expected side products. Common side reactions include hydrolysis of an ester, over-alkylation, or dimerization.
-
Unexpected Byproducts: For unknown peaks, consider potential side reactions based on the reactivity of your substrates and reagents. Isomerization, rearrangement, or reactions with solvent impurities are possibilities.
-
Fragmentation Pattern: If your mass spectrometer provides fragmentation data (MS/MS), this can be invaluable for elucidating the structure of unknown byproducts.
-
Q3: The crude NMR of my reaction is very complex, and I can't clearly identify my product signals. What should I do?
While crude NMR can be informative, it's not always the best initial diagnostic tool, especially for complex reaction mixtures.[5] However, certain NMR signals can be diagnostic for specific problems.
-
Broadened Aromatic Signals: This can sometimes indicate the presence of paramagnetic species, which may suggest catalyst decomposition or oxidation.[6]
-
Absence of Key Resonances: If a characteristic peak of your starting material (e.g., an aldehydic proton) is absent, but you don't see the corresponding product peak, it may point towards decomposition.
For a clearer picture, it is often best to first analyze the crude mixture by TLC or LC-MS to get a sense of the number of components present.
Section 2: Reagent and Solvent Quality
Q1: How critical is the purity of my starting materials and reagents?
The purity of your reactants is paramount. Impurities can act as catalyst poisons, participate in side reactions, or alter the reaction kinetics.[7]
-
Catalyst Poisons: Even trace amounts of certain impurities, such as sulfur or other nucleophilic species, can irreversibly bind to and deactivate a metal catalyst.[8]
-
Side Reactions: Impurities can sometimes be more reactive than your intended substrate, leading to the formation of unwanted byproducts and consuming your reagents.[9]
-
Kinetic Effects: Impurities can alter the rate of a reaction, sometimes inhibiting it completely.[10]
Protocol: Assessing Reagent Purity
-
Analytical Characterization: Before use, verify the purity of your starting materials and reagents by NMR, LC-MS, or melting point analysis.
-
Purification: If impurities are detected, purify the material using an appropriate technique (e.g., recrystallization, distillation, or chromatography).
-
Proper Storage: Ensure that reagents are stored under the recommended conditions (e.g., under an inert atmosphere, protected from light) to prevent degradation over time.
Q2: Can the solvent I use be the source of the problem?
Absolutely. The choice and purity of the solvent can significantly impact reaction outcomes.[11]
-
Water Content: Many reactions are sensitive to moisture. The presence of water can lead to hydrolysis of starting materials or intermediates, and can also deactivate certain reagents, such as organometallics.[7] Using anhydrous ("dry") solvents is often critical.
-
Solvent as a Reactant: In some cases, the solvent itself can participate in the reaction, leading to byproducts.
-
Solubility Issues: Poor solubility of a reactant can lead to a heterogeneous reaction mixture and slow reaction rates.
Table: Common Solvents and Potential Issues
| Solvent | Potential Issues | Mitigation Strategies |
| Tetrahydrofuran (THF) | Peroxide formation upon storage | Test for peroxides and purify if necessary. |
| Dichloromethane (DCM) | Can be acidic, may contain water | Store over molecular sieves. |
| Acetonitrile (MeCN) | Can be hydrolyzed to acetic acid | Use high-purity, anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Can decompose to dimethylamine and carbon monoxide at high temperatures | Use freshly distilled or high-purity grade. |
Section 3: Catalyst-Related Issues
Q1: My palladium-catalyzed cross-coupling reaction is not working. How can I tell if the catalyst is the problem?
Catalyst deactivation is a common cause of low conversion in cross-coupling reactions.[12] Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reaction mixture bind to the active sites of the catalyst.[8]
-
Sintering: At high temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.
-
Leaching: For solid-supported catalysts, the active metal can dissolve into the reaction mixture.[13]
Diagram: Catalyst Deactivation Pathways
Caption: Common pathways for catalyst deactivation.
Protocol: Diagnosing Catalyst Deactivation
-
Visual Inspection: For heterogeneous catalysts, a change in color or morphology can indicate a problem.
-
Reaction Monitoring: If the reaction starts but then stalls, this is a strong indicator of catalyst deactivation.
-
Control Experiment: Run the reaction with a fresh batch of catalyst and high-purity reagents and solvents. If this reaction proceeds to completion, your original catalyst was likely deactivated.
-
NMR Analysis: In some cases, changes in the NMR spectrum of the reaction mixture, such as the appearance of new ligand signals or the disappearance of catalyst-related peaks, can suggest deactivation.[6]
Q2: My catalyst has deactivated. Can it be regenerated?
In some cases, yes. The appropriate regeneration method depends on the nature of the catalyst and the deactivation mechanism.
-
Coking (Fouling): For catalysts deactivated by the deposition of carbonaceous material ("coke"), controlled oxidation (burning off the coke) at elevated temperatures can be effective.[5]
-
Poisoning: If the poison is weakly adsorbed, washing with a suitable solvent or a mild acid/base solution may restore activity.[14] For strongly bound poisons, more aggressive chemical treatments may be necessary.
-
Sintering: This is often irreversible.
Protocol: General Catalyst Regeneration (Coking) [15]
-
Filtration and Washing: Filter the catalyst from the reaction mixture and wash it with a solvent to remove any adsorbed organic material.
-
Drying: Dry the catalyst thoroughly in an oven at a temperature below 200°C.[15]
-
Calcination: Heat the catalyst in a furnace under a controlled atmosphere (e.g., air or a mixture of nitrogen and oxygen) to burn off the coke. The temperature and duration of calcination are critical and must be optimized for the specific catalyst.
Section 4: Reaction-Specific Troubleshooting
Q1: I'm having trouble with a Suzuki-Miyaura coupling. What are the common pitfalls?
The Suzuki-Miyaura coupling is a workhorse reaction, but several factors can lead to low yields.
Table: Troubleshooting Suzuki-Miyaura Couplings
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion | Ineffective base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Inorganic bases often give higher yields. |
| Poorly soluble base | Use a solvent system that solubilizes the base (e.g., THF/water). | |
| Catalyst deactivation | Use a fresh catalyst and high-purity reagents. Consider a more robust ligand. | |
| Protodeboronation of boronic acid | High temperature, certain bases | Use milder conditions. Consider using a boronic ester, which is more stable.[1] |
| Homo-coupling of boronic acid | Inefficient transmetalation | Ensure the base is effective. Add the aryl halide in a slight excess. |
Q2: My amide bond formation is sluggish. What can I do to improve the conversion?
Amide bond formation is fundamental in drug discovery, but sterically hindered substrates or deactivated amines can pose challenges.
Table: Troubleshooting Amide Bond Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield | Incomplete activation of the carboxylic acid | Use a more potent coupling reagent (e.g., HATU, COMU). Ensure stoichiometric amounts are used. |
| Deactivation of the amine (protonation) | Add a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to scavenge the acid formed. | |
| Steric hindrance | Increase the reaction temperature. Consider converting the carboxylic acid to a more reactive acid chloride. | |
| Hydrolysis of activated intermediate | Presence of water | Use anhydrous solvents and reagents. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hindawi. Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). [Link]
-
National Center for Biotechnology Information. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]
-
MDPI. Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
ACS Publications. Catalyst in Sight: The Use of Benchtop NMR Spectrometers to Maintain the Activity of Pd-PPh3 Catalysts. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
The Journal of Chemical Physics. Mechanistic insights into formose side reactions: Cannizzaro disproportionation and competing pathways. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
-
MDPI. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. [Link]
-
National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. [Link]
-
Cambridge Open Engage. Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. [Link]
-
ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
National Center for Biotechnology Information. Deactivation of catalysts in simultaneous reversible and irreversible parahydrogen NMR signal enhancement, and the role of co-ligands in the stabilization of the reversible method. [Link]
-
Reddit. Looking for tips on scaling up organic syntheses. [Link]
-
Chemistry LibreTexts. 2.3B: Uses of TLC. [Link]
-
Ibis Scientific, LLC. Why Solvent Purity Is Crucial in the World of Chemistry. [Link]
-
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Medium. The Most Used Reactions in the Final Steps of Drug Synthesis. [Link]
-
National Center for Biotechnology Information. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]
-
University of Illinois Chicago. ChE 471 – LECTURE 1 1 Introduction to Chemical Reaction Engineering and Some Definitions. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
National Center for Biotechnology Information. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Biblioteka Nauki. Catalyst regeneration techniques in naphtha reforming: Short review. [Link]
-
ResearchGate. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
RSC Publishing. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation. [Link]
-
National Center for Biotechnology Information. Idiosyncratic toxicity: mechanistic insights gained from analysis of prior compounds. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract. [Link]
-
Veeprho. Sources and Types of Impurities in Pharmaceutical Substances. [Link]
-
MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]
-
YouTube. 15) Reaction Engineering, How to solve volumes and conversions of PFR and CSTR. [Link]
-
Biotage. Does reagent and reaction solvent order impact product yield and purity?. [Link]
-
StudySmarter. Catalyst Regeneration: Methods & Process. [Link]
-
National Center for Biotechnology Information. Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. [Link]
-
Wikipedia. Cross-coupling reaction. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
YouTube. The Organic Chemistry Reactions Problem Solving Process. [Link]
-
YouTube. What Role Do Reaction Mechanisms Play In Drug Design?. [Link]
-
Bruker. Organocatalysis – a chemical revolution assisted by NMR. [Link]
-
Quora. I am very weak in Organic chemistry.I understand all the reactions but unable to apply those while solving questions. How should I do to solve the problems easily in organic chemistry?. [Link]
-
YouTube. Batch Reactor & Conversion // Reactor Engineering - Class 17. [Link]
-
Journal of Research in Chemistry. Regeneration method for spent FCC catalysts: Brief Review. [Link]
Sources
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) DOI:10.1039/D5YA00015G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Elucidation of Chemical Interactions between Crude Drugs Using Quantitative Thin-Layer Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of di-tert-Butyl 1,3-acetonedicarboxylate during reactions
Welcome to the dedicated technical support guide for di-tert-Butyl 1,3-acetonedicarboxylate (DTBAD). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth guidance to prevent its decomposition during reactions, ensuring the integrity and success of your experiments.
Introduction to DTBAD Stability
This compound is a valuable C3 building block, frequently employed in a variety of carbon-carbon bond-forming reactions. However, its utility is intrinsically linked to its stability. As a β-keto ester, DTBAD is susceptible to two primary decomposition pathways:
-
Decarboxylation: Following hydrolysis of the ester groups to the corresponding carboxylic acid, the resulting β-keto acid readily loses carbon dioxide upon gentle heating.[1]
-
Cleavage of the tert-Butyl Esters: The tert-butyl ester groups are labile under acidic conditions and can also be cleaved thermally, leading to the formation of isobutylene and the corresponding carboxylic acid.[1]
Understanding and mitigating these decomposition routes is paramount for successful and reproducible synthetic outcomes. This guide provides a series of frequently asked questions and troubleshooting protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with DTBAD is giving low yields, and I suspect decomposition. What are the most likely causes?
Low yields in reactions involving DTBAD often stem from its decomposition. The primary culprits are typically inappropriate pH and elevated temperatures.
-
Acidic Conditions: Strong acidic conditions will rapidly cleave the tert-butyl esters, leading to the unstable 1,3-acetonedicarboxylic acid, which can then decarboxylate. Even mild protic acids can cause significant decomposition over extended reaction times.
-
Strongly Basic Conditions: While the enolate of DTBAD is necessary for many of its reactions, prolonged exposure to strong bases, especially at higher temperatures, can promote hydrolysis of the ester groups, initiating the decomposition cascade.
-
High Temperatures: DTBAD has a melting point of 58-60 °C.[2][3] Heating the reaction mixture significantly above this temperature for extended periods can lead to thermal decomposition.
Q2: I am performing a base-catalyzed condensation reaction (e.g., Aldol, Michael). What type of base is recommended to minimize DTBAD decomposition?
For base-catalyzed reactions, the choice of base is critical. The goal is to select a base that is strong enough to deprotonate the α-carbon of DTBAD to form the reactive enolate, but not so strong as to promote significant ester hydrolysis.
| Base Type | Recommendation | Rationale |
| Strong, Nucleophilic Bases (e.g., NaOH, KOH) | Use with caution, at low temperatures, and for short reaction times. | These can readily hydrolyze the ester groups. |
| Strong, Non-Nucleophilic Bases (e.g., NaH, LDA) | Often a good choice, especially at low temperatures. | They are effective at generating the enolate without the side reaction of ester hydrolysis. |
| Mild Organic Bases (e.g., Triethylamine, DBU) | Recommended for reactions with highly reactive electrophiles. | These are generally not strong enough to cause significant hydrolysis but can effectively catalyze the reaction. |
Troubleshooting Guides
Guide 1: Aldol Condensation Reactions
Aldol condensations involving DTBAD are powerful tools for chain extension.[4] However, the basic conditions required can be problematic.
Problem: Low yield of the desired aldol adduct and formation of byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Aldol reactions with DTBAD.
Detailed Protocol for a Robust Aldol Condensation:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of DTBAD in an anhydrous aprotic solvent (e.g., THF, Dichloromethane).
-
Enolate Formation: Cool the solution to 0 °C and add a non-nucleophilic base (e.g., 1.1 equivalents of Sodium Hydride) portion-wise. Stir for 30-60 minutes at this temperature.
-
Aldol Addition: Slowly add a solution of the aldehyde or ketone electrophile in the same anhydrous solvent.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the DTBAD has been consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Michael Addition Reactions
The conjugate addition of the DTBAD enolate to α,β-unsaturated compounds is a common application.[5]
Problem: Competing polymerization of the Michael acceptor and/or decomposition of DTBAD.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Michael additions with DTBAD.
Key Considerations for Michael Additions:
-
Order of Addition: It is often beneficial to pre-form the enolate of DTBAD before the addition of the Michael acceptor. This can minimize the polymerization of the acceptor.
-
Lewis Acid Catalysis: For less reactive Michael acceptors, the use of a Lewis acid can promote the reaction under milder conditions, thus preserving the integrity of the DTBAD.
Guide 3: Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation.[6] The thermal and basic conditions of the aldol cyclization step can be particularly harsh.
Problem: Failure to form the annulated product, with decomposition of the Michael adduct.
Troubleshooting and Optimization:
| Parameter | Recommended Adjustment | Rationale |
| Base for Cyclization | Use a hindered base like potassium tert-butoxide. | This can favor the intramolecular aldol condensation over intermolecular side reactions. |
| Solvent | A higher boiling aprotic solvent may be necessary for the cyclization. | Toluene or xylene are common choices, but the temperature should be carefully controlled. |
| Stepwise vs. One-Pot | Consider a stepwise approach. | Isolate the Michael adduct first, and then subject it to optimized cyclization conditions. This allows for better control over each step. |
Alternative Reagents
In situations where the decomposition of DTBAD cannot be sufficiently suppressed, consider these alternative reagents:
-
Diethyl 1,3-acetonedicarboxylate: The ethyl esters are more stable to acidic conditions than the tert-butyl esters.[2] However, their removal requires harsher basic conditions (saponification), which might not be compatible with other functional groups in the molecule.
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): This cyclic derivative of malonic acid is highly acidic and can be used in many of the same reactions as DTBAD.[7] It offers the advantage of being readily decarboxylated under milder conditions.
Conclusion
The successful application of this compound hinges on a sound understanding of its stability profile. By carefully selecting reagents, controlling reaction temperature and time, and considering alternative reagents when necessary, researchers can effectively harness the synthetic potential of this valuable building block while minimizing decomposition.
References
- Organic Syntheses, Coll. Vol. 3, p.392 (1955); Vol. 29, p.45 (1949).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- McNab, H. (1978). Meldrum's acid. Chemical Society Reviews, 7(3), 345-358.
- Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society (Resumed), 1285-1288.
- Bergmann, E. D., Ginsburg, D., & Pappo, R. (1959). The Michael reaction. Organic Reactions, 10, 179-555.
Sources
- 1. tert-Butyl Esters [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Meldrum's acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Di-tert-Butyl 1,3-Acetonedicarboxylate
Welcome to the technical support center for the synthesis and optimization of di-tert-butyl 1,3-acetonedicarboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. We will move beyond simple procedural outlines to explore the chemical principles governing this synthesis, providing you with the expertise to troubleshoot and optimize your reaction conditions effectively.
Section 1: Synthesis Overview & Core Challenges
The preparation of this compound is typically a two-stage process commencing from the inexpensive and readily available citric acid. While conceptually straightforward, this synthesis presents significant practical challenges that can lead to low yields and purification difficulties if not properly managed.
The overall pathway involves:
-
Decarboxylation: The conversion of citric acid into the unstable intermediate, 1,3-acetonedicarboxylic acid (also known as 3-oxoglutaric acid).[1] This is achieved by treatment with strong, dehydrating acids.
-
Esterification: The reaction of 1,3-acetonedicarboxylic acid with tert-butanol to form the desired di-tert-butyl ester.
The primary obstacles that researchers encounter are the inherent instability of the 1,3-acetonedicarboxylic acid intermediate, which readily decomposes[2][3], and the sterically hindered nature of tert-butanol, which makes direct esterification under standard acidic conditions highly problematic. The forcing conditions often required for esterification can promote a competing and often dominant side reaction: the acid-catalyzed dehydration of tert-butanol to isobutylene.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Problem Area: Low Overall Yield
FAQ 1: My overall yield is consistently below 30%. What are the most critical points of failure in this synthesis?
A low overall yield is the most frequently reported issue and typically stems from a combination of problems in both stages of the synthesis.
-
Inefficient Decarboxylation: The initial conversion of citric acid to 1,3-acetonedicarboxylic acid is highly sensitive to temperature. Poor temperature control can drastically lower the yield of the intermediate.[2]
-
Intermediate Decomposition: The 1,3-acetonedicarboxylic acid intermediate is thermally unstable and will decarboxylate further to acetone and CO₂ if allowed to stand for extended periods or warmed.[3] It should be used immediately in the subsequent esterification step.[2]
-
Dominant Side Reaction in Esterification: The primary culprit for yield loss is the acid-catalyzed dehydration of tert-butanol to isobutylene. If you are using a strong mineral acid like H₂SO₄ as the catalyst for esterification, it is highly probable that a significant portion of your tert-butanol is being converted to gas instead of participating in the esterification.[4]
FAQ 2: I suspect the initial decarboxylation of citric acid is inefficient. How can I optimize this step?
This is a critical foundation for the entire synthesis. Success here is paramount.
-
Causality (The "Why"): The reaction of citric acid with fuming sulfuric acid (oleum) involves a complex sequence of dehydration and decarbonylation. Maintaining a low temperature during the initial addition of citric acid is crucial to prevent uncontrolled charring and side reactions. A subsequent, carefully controlled warming period is necessary to drive the final decarbonylation to completion without degrading the desired product.[2]
-
Actionable Advice:
-
Reagent Choice: While fuming sulfuric acid (20% SO₃) often gives the highest yields (85-90%), concentrated sulfuric acid is a safer and more common alternative.[2]
-
Strict Temperature Regimen:
-
Cool the sulfuric acid to -5 °C before adding citric acid.
-
Add finely powdered citric acid in small portions, ensuring the temperature does not rise above 10 °C.[2] This addition can take several hours for larger scales.
-
After the addition is complete, allow the mixture to warm gradually. A vigorous evolution of carbon monoxide will occur.
-
Finally, maintain the reaction mixture at approximately 30 °C until gas evolution ceases to ensure the reaction is complete.[2]
-
-
Quenching: The reaction must be quenched by carefully adding it to a large amount of crushed ice to precipitate the 1,3-acetonedicarboxylic acid, which can then be filtered.
-
Data Summary: Decarboxylation Conditions
| Reagent | Typical Temperature Profile | Reported Yield of Diacid | Key Considerations | Reference |
| Fuming H₂SO₄ (20% SO₃) | -5°C to 10°C (addition), then warm to 30°C | 85–90% | Highly effective but hazardous (corrosive, toxic fumes). Requires excellent cooling. | [2] |
| Concentrated H₂SO₄ (98%) | 20-25°C (addition), then warm to 45°C | 70-75% (of subsequent methyl ester) | Safer than oleum, but may require longer reaction times or slightly higher temperatures. | [5] |
| Hydrogen Peroxide | 50-100°C | ~97% | A "green" alternative that avoids large quantities of strong acid. Reaction is performed in an aqueous solution. | [6] |
Problem Area: The Esterification Step
FAQ 3: The reaction mixture turns dark brown during the esterification, and I isolate very little product. What is happening?
This is a classic sign of decomposition, driven by inappropriate reaction conditions. The dark coloration indicates charring and polymerization, which occurs when using strong mineral acids (like H₂SO₄) as catalysts for the direct esterification with tert-butanol.
-
The Underlying Chemistry: Tertiary alcohols like tert-butanol protonate on the hydroxyl group in the presence of a strong acid. The resulting oxonium ion readily loses water to form a stable tertiary carbocation. This carbocation is the key intermediate. While it can be attacked by the carboxylate to form the desired ester, it more rapidly eliminates a proton to form isobutylene, especially at elevated temperatures. This dehydration pathway is kinetically favored and consumes your reagents.
FAQ 4: How can I perform the esterification with tert-butanol without significant isobutylene formation?
This is the central challenge of the synthesis. The key is to avoid conditions that favor carbocation formation from the alcohol. Instead, one must activate the carboxylic acid. Here are several field-proven strategies:
-
Strategy 1 (Recommended): Conversion to Acyl Chloride
-
Mechanism: This is the most robust and reliable method. The 1,3-acetonedicarboxylic acid is first converted to the more reactive diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The diacyl chloride is then reacted with tert-butanol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. This method avoids strong acids entirely during the esterification step.
-
Advantages: High yield, clean reaction, avoids the isobutylene side reaction.
-
Disadvantages: Requires an extra synthetic step and handling of corrosive chlorinating agents.
-
-
Strategy 2: Use of Coupling Agents
-
Mechanism: Reagents common in peptide synthesis, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can be used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the tert-butanol.[7]
-
Advantages: Mild reaction conditions.
-
Disadvantages: Cost of reagents can be prohibitive for large-scale synthesis.
-
-
Strategy 3: Transesterification
-
Mechanism: First, synthesize a less sterically hindered ester, such as dimethyl or diethyl 1,3-acetonedicarboxylate, which can be prepared in high yield.[8] Then, perform a transesterification reaction by heating this diester with an excess of tert-butanol in the presence of a suitable catalyst (e.g., sodium tert-butoxide).
-
Advantages: Avoids the direct, difficult esterification.
-
Disadvantages: Requires two separate reactions and the transesterification equilibrium may not be favorable without driving off the lower-boiling alcohol.
-
Problem Area: Product Purity & Isolation
FAQ 5: My final product is an oil or a sticky solid, not the expected crystalline solid. How can I purify it effectively?
The target compound, this compound, is a white solid with a melting point of 58-60 °C.[9] A non-crystalline output suggests the presence of impurities.
-
Work-up is Key: After the reaction, a careful aqueous work-up is essential.
-
Quench: The reaction mixture should be cautiously poured into ice water or a cold, dilute sodium bicarbonate solution.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or diethyl ether.
-
Washing: The organic layer must be washed sequentially with:
-
Saturated sodium bicarbonate solution (to remove any unreacted acidic species).
-
Water.
-
Brine (to aid in drying).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification Techniques:
-
Recrystallization: This is the preferred method. The crude solid can be recrystallized from a solvent system like hexanes/ethyl acetate or isopropanol/water. Experiment with different solvent systems to find the optimal one for your impurity profile.
-
Column Chromatography: If recrystallization fails, silica gel chromatography using a gradient of ethyl acetate in hexanes can be effective for removing persistent impurities.
-
Section 3: Recommended Experimental Protocols
The following protocols represent a robust approach to the synthesis, prioritizing yield and reliability.
Protocol 1: Preparation of 1,3-Acetonedicarboxylic Acid (for immediate use)
Adapted from Organic Syntheses, Coll. Vol. 1, p.10 (1941).[2]
! SAFETY WARNING ! This procedure involves highly corrosive fuming sulfuric acid and liberates toxic carbon monoxide gas. It MUST be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, acid-resistant gloves).
-
Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a gas outlet vented to the back of the fume hood, add 450 g of fuming sulfuric acid (20% SO₃).
-
Cooling: Cool the flask in an efficient ice-salt bath until the internal temperature of the acid reaches -5 °C.
-
Addition of Citric Acid: Begin stirring and add 105 g of finely powdered anhydrous citric acid in small portions over 2-3 hours. The internal temperature must be rigorously maintained between 0 °C and 10 °C throughout the addition.
-
Reaction Completion: Once the addition is complete, remove the cooling bath and allow the mixture to warm. Vigorous gas evolution will begin. Use a water bath to gently control the temperature around 30 °C. Continue stirring at this temperature for 2-3 hours, or until gas evolution has completely ceased.
-
Precipitation: Re-cool the reaction mixture to 0 °C in an ice-salt bath. Carefully add the reaction mixture in a slow stream to 400 g of crushed ice in a large beaker with stirring.
-
Isolation: Filter the resulting white to light-gray precipitate rapidly through a Büchner funnel. Press the crystals firmly to remove as much of the acidic mother liquor as possible. Do not wash with water. The damp solid is 1,3-acetonedicarboxylic acid and should be used immediately in the next step.
Protocol 2: Esterification via Diacyl Chloride Intermediate
-
Setup: Place the crude, damp 1,3-acetonedicarboxylic acid from Protocol 1 into a flask equipped with a reflux condenser and a gas trap (to neutralize HCl). Add 150 mL of thionyl chloride (SOCl₂) and a catalytic amount of DMF (3-4 drops).
-
Acyl Chloride Formation: Gently heat the mixture to reflux (approx. 76 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution stops.
-
Removal of Excess Reagent: Allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (distillation).
-
Esterification: Dissolve the crude diacyl chloride residue in 200 mL of anhydrous dichloromethane and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of 1.5 equivalents of tert-butanol and 2.2 equivalents of pyridine in 100 mL of anhydrous dichloromethane.
-
Reaction: Add the tert-butanol/pyridine solution dropwise to the stirred diacyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Pour the reaction mixture into 200 mL of cold 1 M HCl solution. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude solid product. Purify by recrystallization from hexanes.
Section 4: References
-
This compound, 98% - Research Scientific. Research Scientific. Available at: [Link]
-
Acetonedicarboxylic Acid. Organic Syntheses, Coll. Vol. 1, p.10 (1941); Vol. 5, p.5 (1925). Available at: [Link]
-
Synthesis of 3-[(tert-Butyldimethylsilyl)oxy]glutaric Anhydride from Citric Acid. Asian Journal of Chemistry. Available at: [Link]
-
Large scale synthesis of dimethyl 1,3-acetonedicarboxylate. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Available at: [Link]
-
Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Dissertation. (2012). Available at: [Link]
-
This compound CAS#: 28009-80-5 • ChemWhat. ChemWhat. Available at: [Link]
-
Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link]
-
Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry. Available at: [Link]
-
Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Preparation of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]
-
15.7: Preparation of Esters - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Synthesis and Esterification of 1,3 Acetonedicarboxylic acid - YouTube. YouTube. Available at: [Link]
-
Method for preparing 1,3-acetone dicarboxylic acid diester and intermediate thereof by oxidizing citric acid and hydrogen peroxide - Google Patents. Google Patents. Available at:
-
Acetonedicarboxylic acid - Wikipedia. Wikipedia. Available at: [Link]
-
Studies On The Synthesis Of 1,3-Acetone Dicarboxylic Acid And Its Derivatives. Global Thesis. Available at: [Link]
-
Reaction mechanism for the formation of tert-butyl ether. - ResearchGate. ResearchGate. Available at: [Link]
-
Ethyl Acetonedicarboxylate. Organic Syntheses, Coll. Vol. 1, p.237 (1941); Vol. 5, p.53 (1925). Available at: [Link]
-
Diethyl acetonedicarboxylate | C9H14O5 | CID 66045 - PubChem. PubChem. Available at: [Link]
Sources
- 1. Acetonedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Studies on the Synthesis of 1,3-Acetone Dicarboxylic Acid and Its Derivatives - Dissertation [m.dissertationtopic.net]
- 6. CN103288628A - Method for preparing 1,3-acetone dicarboxylic acid diester and intermediate thereof by oxidizing citric acid and hydrogen peroxide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemwhat.com [chemwhat.com]
Technical Support Center: Navigating Scalability Challenges with Di-tert-Butyl 1,3-Acetonedicarboxylate
Welcome to our dedicated technical support guide for researchers, chemists, and process development professionals working with di-tert-butyl 1,3-acetonedicarboxylate. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the challenges that arise when transitioning from bench-scale syntheses to larger, pilot, or manufacturing scales. Our goal is to equip you with the expertise and practical insights needed to overcome common scalability hurdles, ensuring your projects are efficient, reproducible, and successful.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of yield loss when scaling up reactions involving this compound?
The primary culprit is often premature or unintended decarboxylation. This compound is a β-keto ester. When subjected to acidic or basic conditions, especially at elevated temperatures, the tert-butyl ester groups can be cleaved to form isobutylene and a β-keto acid intermediate. This intermediate is highly prone to losing carbon dioxide (CO2) to yield acetone or other degradation products.[1][2] On a large scale, localized heating (hot spots) due to inefficient stirring or exothermic events can accelerate this decomposition pathway, leading to significant yield reduction and the generation of gaseous byproducts that can complicate process safety and control.
Q2: How does the thermal stability of this compound impact large-scale reaction design?
This compound is a solid with a melting point of 58-60 °C.[3][4][5] While stable at room temperature, its thermal liability becomes a critical factor in large-scale operations. Reactions are often heated to increase rates, but exceeding the thermal budget can initiate decomposition. The key challenge in scaling up is heat management. Large reaction vessels have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Therefore, any exothermic process, such as neutralization or the main reaction itself, can lead to a rapid temperature increase, risking thermal runaway and product degradation. Careful consideration of heating/cooling jacket capacity, controlled reagent addition rates, and efficient overhead stirring are paramount.
Q3: Why is the choice of base so critical in scale-up of Knoevenagel condensations using this reagent?
In a Knoevenagel condensation, a base is used to deprotonate the active methylene group of the this compound, forming an enolate nucleophile.[6] While strong bases might seem advantageous for rapid enolate formation, they can induce the self-condensation of the aldehyde or ketone partner, a common side reaction that becomes more pronounced on a larger scale.[6] Furthermore, a strong base can promote undesired side reactions of the dicarboxylate itself. Weakly basic amines like piperidine or the use of catalysts like ammonium acetate are often preferred as they are basic enough to facilitate the desired condensation without promoting side reactions.[6][7] The choice of base is therefore a balance between achieving a practical reaction rate and maintaining high selectivity.
Q4: What are the most common purification challenges encountered with products derived from this reagent at scale?
At scale, purification by chromatography is often economically and practically unfeasible. The main challenges are typically:
-
Removing Unreacted Starting Material: Due to its relatively high molecular weight and polarity, removing unreacted this compound can be difficult.
-
Separating Side Products: Byproducts from self-condensation or partial decarboxylation can have similar physical properties to the desired product, complicating separation by crystallization or extraction.
-
Handling tert-Butanol: If acidic conditions lead to hydrolysis of the ester, tert-butanol is formed as a byproduct, which must be efficiently removed during workup.
The most effective strategy is to optimize the reaction to minimize these impurities from the outset. For purification, developing a robust crystallization procedure is often the most scalable approach. This involves careful solvent screening to identify a system that selectively precipitates the product while leaving impurities in the mother liquor.
Troubleshooting Guides for Scalability Issues
This section provides detailed protocols and decision-making frameworks for addressing specific, common problems encountered during the scale-up of syntheses utilizing this compound.
Guide 1: Low Yields and Impurity Formation in Large-Scale Knoevenagel Condensations
Issue: A Knoevenagel condensation that works perfectly on a 1-gram scale is now producing low yields and a complex mixture of byproducts at the 100-gram scale.
Causality: The issue likely stems from poor temperature control and suboptimal catalyst choice for the larger scale. Localized heating can cause decomposition, while an overly aggressive catalyst can promote side reactions.
Workflow for a Scalable Knoevenagel Condensation
Caption: Scalable Knoevenagel Condensation Workflow.
Detailed Protocol:
-
Reactor Setup: Equip a jacketed glass reactor with a powerful overhead stirrer, a calibrated thermocouple, and a pressure-equalizing dropping funnel.
-
Initial Charge: Charge the reactor with the aldehyde (1.0 eq) and toluene (5 mL per gram of aldehyde). Begin stirring.
-
Reagent Solution: In a separate vessel, dissolve this compound (1.05 eq) in toluene. Add your chosen mild catalyst system (e.g., piperidine, 0.1 eq, and acetic acid, 0.1 eq).[6][7]
-
Controlled Addition: Slowly add the dicarboxylate solution to the reactor over 30-60 minutes. Use the reactor jacket to maintain the internal temperature below 30 °C during the addition.
-
Azeotropic Dehydration: Once the addition is complete, attach a Dean-Stark trap and heat the mixture to reflux. The removal of water is crucial for driving the reaction to completion.
-
Monitoring: Follow the consumption of the limiting reagent by TLC or HPLC analysis of aliquots taken from the reaction mixture.
-
Workup: After cooling, wash the organic phase sequentially with 1M HCl, water, and brine. Dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution in vacuo and induce crystallization from a suitable solvent system (e.g., isopropanol/heptane) to isolate the pure product.
Guide 2: Uncontrolled or Incomplete Decarboxylation of tert-Butyl Esters
Issue: The final step of the synthesis requires the removal of both tert-butyl ester groups. On a large scale, the reaction is either sluggish and incomplete or proceeds too violently, causing pressure buildup from CO2 and isobutylene evolution.
Causality: Decarboxylation of β-keto esters proceeds via a cyclic transition state after initial acid-catalyzed cleavage of the tert-butyl group.[1][2] The rate is highly dependent on the acid strength and temperature. Insufficient acid or temperature leads to an incomplete reaction. Conversely, too high a temperature can lead to an uncontrollable rate of gas evolution, which is a major safety hazard at scale.
Decision Framework for Controlled Decarboxylation
Caption: Decision tree for selecting decarboxylation conditions.
Recommended Conditions for Scalable Decarboxylation
| Reagent System | Temperature (°C) | Key Considerations |
| Formic Acid (neat) | 80 - 100 | Good for robust substrates. Acts as both acid and solvent. Gas evolution can be vigorous. |
| p-Toluenesulfonic Acid (catalytic) in Toluene | 90 - 110 | Allows for azeotropic removal of byproducts. Slower, but often cleaner. |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25 - 40 | Very effective at lower temperatures for sensitive substrates. TFA is corrosive and requires careful handling. |
Step-by-Step Protocol (using TFA):
-
Setup: In a well-ventilated hood, charge the reactor with the di-tert-butyl ester substrate (1.0 eq) dissolved in DCM (5-10 volumes). Ensure the reactor is equipped with an efficient condenser and a gas outlet vented to a scrubber.
-
Cooling: Cool the solution to 0-5 °C using a circulating chiller.
-
Controlled Addition: Add TFA (2.0-3.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Slow Warming: Once the addition is complete, allow the reaction to slowly warm to room temperature over 2-3 hours.
-
Monitoring: Monitor the reaction by HPLC until all starting material and mono-decarboxylated intermediates are consumed.
-
Quench & Workup: Carefully quench the reaction by transferring the mixture to a separate vessel containing a cold, saturated sodium bicarbonate solution. After the gas evolution ceases, perform standard extractive workup.
Guide 3: Managing Exotherms in Large-Scale Hantzsch Pyridine Synthesis
Issue: The Hantzsch synthesis, a multi-component reaction, is significantly exothermic.[8][9] At scale, this leads to difficulty in temperature control, resulting in the formation of side products and inconsistent yields of the target dihydropyridine.
Causality: The Hantzsch synthesis involves several condensation and addition steps.[10][11] The initial Knoevenagel condensation between the aldehyde and one equivalent of the dicarboxylate, and the subsequent condensation with the enamine formed from the second equivalent, are both exothermic. On a large scale, if all reagents are mixed at once, the cumulative heat of reaction can overwhelm the cooling capacity of the reactor.
Workflow for a Scalable Hantzsch Pyridine Synthesis
Caption: Scalable Hantzsch Pyridine Synthesis Workflow.
Step-by-Step Protocol:
-
Initial Charge: To a jacketed reactor, add the aldehyde (1.0 eq), this compound (2.1 eq), and ethanol (4 volumes).
-
Controlled Addition: Begin strong agitation and cool the mixture to 15 °C. Slowly add a solution of ammonium acetate (1.2 eq) in ethanol (2 volumes) over 1-2 hours, using the cooling jacket to maintain the temperature below 25 °C.
-
Reaction Drive: After the addition is complete, stir at room temperature for 1 hour, then slowly heat to 60 °C and hold for 4-6 hours, or until reaction completion is confirmed.
-
Aromatization: Cool the mixture to 40 °C. For the oxidation step, a choice of reagents is available depending on substrate tolerance and process safety requirements. A common scalable method is to use an oxidizing agent like ceric ammonium nitrate (CAN) or manganese dioxide (MnO2).[8] Add the oxidant portion-wise, monitoring the exotherm.
-
Isolation: Once the oxidation is complete, cool the reaction, filter off any inorganic salts, and concentrate the filtrate. The crude pyridine can then be isolated by crystallization.
By implementing these controlled, step-wise procedures, you can effectively manage the challenges of scaling up syntheses that use this compound, leading to safer, more efficient, and more reliable outcomes in your drug development and manufacturing processes.
References
-
Stepan, A. F., et al. (2012). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. Available from: [Link]
-
Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
ChemWhat. This compound CAS#: 28009-80-5. Available from: [Link]
-
Journal of Chemical Education. Learning from the Hantzsch synthesis. Available from: [Link]
-
Van Beurden, R., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances. Available from: [Link]
-
ResearchGate. recent developments in knoevenagel condensation reaction: a review. Available from: [Link]
-
Journal of Thermal Analysis and Calorimetry. Azodicarboxylates: Explosive properties and DSC measurements. Available from: [Link]
-
Cambridge University Press. Barton Decarboxylation. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available from: [Link]
-
J-GLOBAL. Large scale synthesis of dimethyl 1,3-acetonedicarboxylate. Available from: [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
Research Scientific. This compound, 98%. Available from: [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]
-
Organic Syntheses. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available from: [Link]
-
Organic Syntheses. acetonedicarboxylic acid. Available from: [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Available from: [Link]
-
Organic Syntheses. Procedure for the Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one. Available from: [Link]
-
ResearchGate. High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate. Available from: [Link]
-
Bentham Science. Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Available from: [Link]
-
ResearchGate. An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Available from: [Link]
-
Organic Syntheses. DI-tert-BUTYL MALONATE. Available from: [Link]
-
YouTube. Chemistry 3 Alkylation of Enolates (1,3-Dicarbonyl compounds and Decarboxylation). Available from: [Link]
- Google Patents. Method for preparing 1,3-acetone dicarboxylic acid diester and an intermediate thereof by using citric acid to catalyze oxidization of hydrogen peroxide.
-
Sciencemadness.org. 1,3 Acetonedicarboxylic Acid. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound 98 28009-80-5 [sigmaaldrich.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. chemtube3d.com [chemtube3d.com]
Impact of base selection on di-tert-Butyl 1,3-acetonedicarboxylate reactivity
Welcome to the technical support guide for di-tert-Butyl 1,3-acetonedicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the reactivity of this versatile building block. Here, we will address common challenges and questions, focusing specifically on how the selection of a base is the most critical parameter for experimental success.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use of this compound.
Q1: What is this compound and what are its primary applications?
This compound (DBAD) is a β-keto ester widely used in organic synthesis.[1][2] Its core value lies in its structure: the acidic methylene protons are positioned between two carbonyl groups, making them readily removable by a base to form a stabilized enolate.[3][4] The bulky tert-butyl ester groups serve two key functions: they act as protecting groups to prevent unwanted self-condensation (Claisen condensation), and they can be easily removed under acidic conditions via hydrolysis and decarboxylation to yield a substituted ketone.[5][6] This makes it a valuable precursor for the synthesis of complex ketones and heterocyclic systems.[7]
Q2: Why is the choice of base so critical for reactions involving this substrate?
The entire reactivity profile of this compound hinges on the quantitative and controlled formation of its enolate. The protons on the central carbon (the α-carbon) are significantly more acidic (pKa ≈ 9-11 in DMSO) than those of simple ketones (pKa ≈ 18-20) due to the resonance stabilization provided by both adjacent carbonyl groups.[3]
The choice of base dictates:
-
Extent of Deprotonation: The base must be strong enough to completely deprotonate the α-carbon. Incomplete deprotonation leads to a mixture of starting material and enolate, which can complicate subsequent reactions.[8][9]
-
Rate of Reaction: Stronger bases lead to faster enolate formation.[10]
-
Side Reactions: Nucleophilic bases (e.g., alkoxides) can potentially lead to transesterification or hydrolysis, although the steric hindrance of the tert-butyl groups provides some protection.[3] Non-nucleophilic bases are often preferred for cleaner reactions.[8]
-
Mono- vs. Dialkylation: The stoichiometry and strength of the base are crucial for controlling whether one or both acidic protons are replaced.[3][5]
Q3: What are the most common bases used and how do they compare?
Several bases are commonly employed for the deprotonation of β-dicarbonyl compounds. The ideal choice depends on the desired outcome, scale, and available laboratory resources.
| Base | pKa (Conj. Acid) | Typical Solvent | Key Characteristics & Use Cases |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Workhorse for Mono- and Dialkylation. Strong, non-nucleophilic base.[8] It is heterogeneous (solid in solution), so reactions can be slower and require efficient stirring. The only byproduct is H₂ gas. |
| Potassium tert-butoxide (KOtBu) | ~19 | THF, t-BuOH | Strong, Sterically Hindered Base. Stronger than sodium ethoxide and less likely to cause transesterification due to its bulk.[3] Useful when a strong, soluble base is needed. |
| Lithium Diisopropylamide (LDA) | ~36 | THF | Very Strong, Bulky, Non-Nucleophilic Base. [8] Ensures rapid and quantitative enolate formation at low temperatures (e.g., -78 °C), minimizing side reactions.[10][11] Its bulk favors deprotonation of the least sterically hindered proton in unsymmetrical ketones; for this symmetrical substrate, its main advantage is clean, fast, and complete deprotonation.[12] |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol | Weaker, Nucleophilic Base. Sufficiently strong to deprotonate β-dicarbonyls, often used in classic acetoacetic ester syntheses.[3][13] However, stronger bases are generally preferred for this compound to ensure complete conversion and avoid potential side reactions.[9] |
Q4: Does the concept of "kinetic" vs. "thermodynamic" enolates apply here?
The concepts of kinetic and thermodynamic enolates are critical for unsymmetrical ketones, where deprotonation can occur at two different α-carbons.[12] this compound is symmetrical, meaning it can only form one enolate structure.
However, the conditions used to favor one enolate over the other are still highly relevant:
-
Kinetic Conditions (LDA, -78 °C): Using a strong, bulky, non-nucleophilic base at very low temperatures leads to rapid and irreversible deprotonation.[10][12] These conditions are ideal for achieving clean and complete enolate formation with minimal side reactions.
-
Thermodynamic Conditions (NaOEt, Room Temp): Using a weaker base at higher temperatures allows an equilibrium to be established.[14] For this substrate, such conditions might lead to incomplete deprotonation or side reactions.
Therefore, while you are not selecting between two different enolates, applying "kinetic" principles (strong base, low temperature) is the best practice for ensuring a clean and efficient reaction.
Troubleshooting Guide
This section provides solutions to common experimental problems in a direct question-and-answer format.
Problem: My alkylation reaction has a very low yield or did not work at all.
-
Probable Cause 1: Ineffective Deprotonation. The base used was not strong enough to fully deprotonate the substrate, or an insufficient amount was used. Weaker bases like sodium ethoxide may not drive the equilibrium far enough to the enolate side.[9]
-
Solution: Switch to a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[8] Ensure you use at least one full equivalent of the base for mono-alkylation.
-
Probable Cause 2: Presence of Water. Trace amounts of water in the solvent or on the glassware will quench the strong base and the enolate as it forms. Strong bases like NaH and LDA react violently with water.
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, preferably distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).[15] Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Probable Cause 3: Poor Electrophile. The alkylating agent (R-X) is not reactive enough. The reactivity order for SN2 reactions is generally I > Br > Cl >> F.[3]
-
Solution: If possible, switch to a more reactive alkyl halide, such as an alkyl iodide or bromide. Primary alkyl halides give the best yields; secondary halides are slower, and tertiary halides will likely result in elimination.[3]
Problem: I wanted to synthesize a mono-alkylated product, but I am seeing significant amounts of the di-alkylated product.
-
Probable Cause: Over-deprotonation. You may have used more than one equivalent of base. Alternatively, the mono-alkylated product is also acidic (though slightly less so) and can be deprotonated by any remaining base or unreacted enolate, leading to a second alkylation.[3]
-
Solution: Carefully control the stoichiometry. Use exactly 1.0 equivalent of a strong base. Add the solution of this compound dropwise to the base to ensure the base is never in excess relative to the substrate's acidic protons.
Problem: My reaction with Sodium Hydride (NaH) is very slow or seems to stall.
-
Probable Cause: Heterogeneous Reaction. NaH is a solid that does not dissolve in common organic solvents. The reaction only occurs on the surface of the NaH particles.
-
Solution: Ensure vigorous stirring to maximize the surface area contact between the NaH and the dissolved substrate. Consider using commercially available NaH dispersed in mineral oil (and washing it with hexanes before use) or a higher-purity, more reactive form. Breaking up any clumps of NaH before adding the solvent can also help.
Problem: I am observing side products that suggest my ester groups have reacted.
-
Probable Cause: Nucleophilic Attack on the Ester. While the tert-butyl esters are sterically hindered and generally robust to nucleophiles, strong nucleophilic bases (like NaOH or even NaOEt at higher temperatures) can cause saponification (hydrolysis).[16]
-
Solution: Strictly use non-nucleophilic bases like NaH or LDA.[8] If you must use an alkoxide, run the reaction at the lowest possible temperature to disfavor nucleophilic attack on the carbonyl carbon.
Visualizing the Process
Decision Workflow for Base Selection
This diagram outlines the logical steps for choosing the correct base and stoichiometry for your desired transformation.
Caption: Base selection guide for alkylation.
General Reaction Mechanism
This illustrates the fundamental two-step process of enolate formation followed by nucleophilic attack.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1,3-丙酮二羧酸二叔丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aklectures.com [aklectures.com]
- 6. s2.smu.edu [s2.smu.edu]
- 7. Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Solvent Effects in Reactions of Di-tert-Butyl 1,3-Acetonedicarboxylate
Welcome to the technical support center for di-tert-butyl 1,3-acetonedicarboxylate (DBAD). This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. This compound, also known as di-tert-butyl 3-oxoglutarate, is a key intermediate in organic synthesis, valued for its acidic central methylene protons and the synthetic utility of its tert-butyl ester groups.[1][2]
Successful experimentation hinges on understanding and controlling reaction parameters, with solvent choice being paramount. The solvent does not merely dissolve reactants; it actively influences tautomeric equilibria, enolate reactivity, reaction rates, and even the ultimate reaction pathway. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and demystify the solvent effects you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Answer: this compound is a solid at room temperature, with a melting point of 58-60 °C.[2] Its solubility is a crucial first consideration for any reaction setup.
-
Good Solubility: It is readily soluble in polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone. It also dissolves well in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as aromatic solvents like toluene.
-
Moderate to Good Solubility: It is soluble in alcohols like methanol and ethanol. For instance, its solubility in methanol is documented as 1g in 10 mL.[2]
-
Poor Solubility: It is generally insoluble in water and non-polar aliphatic solvents like hexane and cyclohexane.[3]
Understanding these properties is the first step in designing a homogeneous reaction system, which is often critical for achieving optimal results.
Q2: How does the solvent impact the keto-enol tautomerism of DBAD, and why is this important?
Answer: Like other β-dicarbonyl compounds, DBAD exists as an equilibrium mixture of its keto and enol forms. The solvent polarity plays a significant role in determining the position of this equilibrium, which directly impacts the substrate's reactivity.[4]
-
Non-Polar Solvents (e.g., Toluene, Hexane): In non-polar environments, the enol form is favored. This is because the enol can form a stable, six-membered ring via an intramolecular hydrogen bond. This internal stabilization is more favorable when the solvent cannot compete by forming intermolecular hydrogen bonds with the solute.[4][5]
-
Polar Solvents (e.g., Water, DMSO): In polar solvents, the keto form is generally more dominant. Polar protic solvents can disrupt the intramolecular hydrogen bond of the enol by forming their own hydrogen bonds, while polar aprotic solvents solvate the polar keto group, stabilizing it.[5][6]
Why it matters: The reactivity of DBAD often stems from its enol or enolate form. For reactions requiring enolate formation (like alkylations), understanding the tautomeric preference in your chosen solvent helps predict the ease of deprotonation.
Caption: Solvent influence on keto-enol tautomerism of DBAD.
Q3: What are the key differences between protic and aprotic solvents for reactions involving DBAD enolates?
Answer: This distinction is one of the most critical concepts for controlling reactions at the α-carbon of DBAD.
-
Polar Protic Solvents: These solvents possess O-H or N-H bonds (e.g., water, ethanol, methanol) and can act as hydrogen bond donors.[7][8] When an enolate is formed in a protic solvent, the solvent molecules form a "cage" around the negatively charged oxygen and, to a lesser extent, the carbon, through hydrogen bonding.[9] This strong solvation stabilizes the enolate but severely hinders its ability to act as a nucleophile in reactions like SN2 alkylations.[9]
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, THF, acetonitrile) are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[7] They effectively solvate the cation (e.g., Na⁺, K⁺) of the enolate salt but leave the enolate anion relatively "naked" and highly reactive.[9] This dramatically increases the nucleophilicity of the enolate, making these solvents ideal for SN2 reactions.[9]
| Solvent Type | Key Feature | Interaction with Enolate | Effect on Nucleophilicity | Preferred Reaction |
| Polar Protic | Contains O-H or N-H bonds | Strong H-bonding with anion | Decreased | SN1 (stabilizes carbocations)[9][10] |
| Polar Aprotic | No O-H or N-H bonds | Solvates cation, anion is "naked" | Increased | SN2 (maximizes nucleophile reactivity)[11][9] |
Troubleshooting Guide
Issue 1: Low Yield or No Reaction During Alkylation
You've combined your DBAD, a base (e.g., NaH, K₂CO₃), and an alkyl halide, but the reaction is sluggish, incomplete, or fails entirely.
-
Probable Cause 1: Use of a Protic Solvent. If you are using a solvent like ethanol, the alkoxide base may generate the enolate, but the solvent itself will immediately solvate and deactivate it through hydrogen bonding, preventing it from attacking the alkyl halide.[9]
-
Probable Cause 2: Insufficient Polarity. A non-polar solvent like toluene or hexane may not adequately dissolve the enolate salt, leading to a heterogeneous mixture with very slow reaction rates.
-
Solution & Protocol: Switch to a dry, polar aprotic solvent to maximize the nucleophilicity of your enolate.[12] Tetrahydrofuran (THF) is an excellent starting point, with DMF and DMSO being options for less reactive alkyl halides.
Experimental Protocol: C-Alkylation of DBAD
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add dry THF (e.g., 10 mL per mmol of DBAD).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) and cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases, indicating complete enolate formation.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.0-1.2 equivalents) dropwise.
-
Monitor the reaction by TLC. Upon completion, cautiously quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and purification.
-
Caption: Troubleshooting workflow for low-yield alkylation reactions.
Issue 2: Difficulty Achieving Krapcho Decarboxylation
You are attempting to selectively remove one of the tert-butoxycarbonyl groups from a substituted DBAD derivative but are observing only starting material decomposition or no reaction.
-
Probable Cause: Incorrect Solvent and Conditions. The Krapcho decarboxylation is not a simple hydrolysis. It is a specific, salt-mediated dealkoxycarbonylation that requires a high-boiling, dipolar aprotic solvent to proceed efficiently.[13] Solvents like THF or DCM will not work as they have boiling points that are too low and do not facilitate the required mechanism.
-
Solution & Protocol: The reaction requires a dipolar aprotic solvent, typically DMSO, along with a nucleophilic salt (e.g., NaCl, LiCl, NaCN) and a proton source, usually water.[13][14] The high temperature is critical.
Mechanism Insight: The reaction proceeds via an SN2 attack of the halide anion (e.g., Cl⁻) on one of the tert-butyl carbons. This is sterically hindered and requires high thermal energy. The tert-butyl cation that is formed is unstable and rapidly eliminates isobutylene. The resulting carboxylate then decarboxylates to form an enolate, which is protonated by water to give the final product.[13][15] DMSO is ideal as it has a high boiling point and effectively solvates the cation, promoting the initial SN2 step.[14]
Experimental Protocol: Krapcho Decarboxylation
-
In a round-bottom flask, combine the substituted this compound derivative (1.0 equivalent), sodium chloride (2.0-3.0 equivalents), and dimethyl sulfoxide (DMSO, 5-10 mL per mmol of substrate).
-
Add a small amount of water (1.5-2.0 equivalents).
-
Heat the mixture to 140-160 °C with vigorous stirring under a reflux condenser.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. Gas evolution (CO₂ and isobutylene) should be apparent.
-
Upon completion, cool the reaction to room temperature, dilute with a large volume of water, and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude product for purification.
-
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Di-tert-Butyl azodicarboxylate | 870-50-8 [chemicalbook.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. theorango.com [theorango.com]
- 11. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Tale of Two Esters: A Senior Application Scientist's Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate vs. Dimethyl 1,3-Acetonedicarboxylate
In the world of organic synthesis, the careful selection of reagents is paramount to the success of a multi-step reaction sequence. Among the versatile C3 synthons, 1,3-acetonedicarboxylates are workhorse molecules, enabling the construction of complex cyclic and heterocyclic systems. Today, we turn our analytical lens on two popular variants: di-tert-butyl 1,3-acetonedicarboxylate and dimethyl 1,3-acetonedicarboxylate. While structurally similar, the choice between the bulky tert-butyl and the nimble methyl ester can have profound implications for reaction pathways, yields, and deprotection strategies. This guide provides an in-depth, data-supported comparison to inform your selection process in the laboratory.
At a Glance: A Comparative Overview
A cursory examination reveals key physical differences that hint at their divergent behaviors in solution and during work-up.
| Property | This compound | Dimethyl 1,3-acetonedicarboxylate |
| CAS Number | 28009-80-5 | 1830-54-2 |
| Molecular Formula | C₁₃H₂₂O₅ | C₇H₁₀O₅ |
| Molecular Weight | 258.31 g/mol | 174.15 g/mol |
| Physical Form | Solid | Colorless to light yellow liquid |
| Melting Point | 58-60 °C | 16-17 °C |
| Boiling Point | Not applicable (decomposes) | 237-241 °C |
| Solubility | Soluble in methanol and other organic solvents. | Soluble in chloroform, ethyl acetate, and methanol. |
The Decisive Factor: Ester Stability and Cleavage
The fundamental difference between these two reagents lies in the lability of their ester groups. This distinction dictates the strategic planning of a synthetic route, particularly the deprotection steps.
This compound features tert-butyl esters, which are renowned for their stability in basic and nucleophilic conditions.[1] The steric bulk of the tert-butyl groups effectively shields the carbonyl carbon from nucleophilic attack. However, these esters are readily cleaved under mild acidic conditions, proceeding through a stable tertiary carbocation intermediate.[1][2] This acid-lability makes the di-tert-butyl variant an excellent choice when subsequent reaction steps involve strong bases or organometallic reagents that would otherwise hydrolyze or react with a methyl ester.
Dimethyl 1,3-acetonedicarboxylate , on the other hand, possesses methyl esters that are susceptible to saponification under basic conditions.[3] While stable to a wider range of acidic conditions compared to their tert-butyl counterparts, their removal necessitates treatment with a strong base like sodium or potassium hydroxide, often in a mixture of alcohol and water.[4] This can be a significant drawback if the molecule contains other base-sensitive functional groups.
Mechanistic Insight: The Cleavage Pathways
To fully appreciate the practical implications of these differing stabilities, let's visualize the cleavage mechanisms.
Figure 2: Saponification of dimethyl 1,3-acetonedicarboxylate.
Performance in Key Synthetic Transformations
The choice between these two esters significantly influences the outcome and conditions of several name reactions.
The Robinson Annulation
The Robinson annulation, a powerful tool for the formation of six-membered rings, involves a Michael addition followed by an intramolecular aldol condensation. [5][6]Both esters can serve as the Michael donor.
-
Dimethyl 1,3-acetonedicarboxylate is frequently employed in base-catalyzed Robinson annulations. [7]The reaction proceeds smoothly, but the basic conditions required for both the Michael addition and the subsequent aldol condensation can lead to competing saponification of the methyl esters, especially with prolonged reaction times or elevated temperatures.
-
This compound offers an advantage here, as its esters are stable to the basic conditions of the annulation. This can lead to cleaner reactions and higher yields of the desired annulated product, particularly when harsh bases or extended reaction times are necessary. The bulky tert-butyl groups can, however, sometimes slow down the initial Michael addition due to steric hindrance. [8]
The Knoevenagel Condensation
In the Knoevenagel condensation, an active methylene compound reacts with an aldehyde or ketone to form a C=C bond. [9]
-
Dimethyl 1,3-acetonedicarboxylate readily participates in Knoevenagel condensations, typically catalyzed by a weak base. [10]The reactivity is high, and the reactions often proceed under mild conditions.
-
This compound can also be used. The increased steric bulk of the tert-butyl groups may necessitate slightly more forcing conditions or longer reaction times to achieve comparable yields to the dimethyl ester. However, the resulting product retains the acid-labile tert-butyl esters, which can be advantageous for subsequent transformations.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a one-pot reaction for the preparation of dihydropyridines, which can then be oxidized to pyridines. [11][12]It involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound.
-
Dimethyl 1,3-acetonedicarboxylate is a common substrate in this synthesis, leading to the formation of highly functionalized pyridine derivatives. [13]
-
The use of This compound in the Hantzsch synthesis is also documented. The resulting dihydropyridine retains the tert-butyl esters, which can be subsequently removed under acidic conditions to yield the corresponding dicarboxylic acid, a valuable intermediate for further functionalization. The bulky nature of the tert-butyl groups can influence the reaction rate and may require optimization of the reaction conditions. [14]
Experimental Protocols
To provide a practical context, detailed protocols for the cleavage of each ester are provided below.
Protocol 1: Acid-Catalyzed Cleavage of this compound
This protocol is adapted from standard procedures for tert-butyl ester deprotection. [2] Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in dichloromethane (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-acetonedicarboxylic acid derivative.
Protocol 2: Saponification of Dimethyl 1,3-acetonedicarboxylate
This protocol is a general procedure for the hydrolysis of methyl esters. [4] Materials:
-
Dimethyl 1,3-acetonedicarboxylate derivative
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the dimethyl 1,3-acetonedicarboxylate derivative (1.0 eq) in a mixture of methanol and 1 M NaOH solution (typically a 1:1 to 2:1 ratio of MeOH to aqueous NaOH).
-
Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction by TLC until completion (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,3-acetonedicarboxylic acid derivative.
Decision-Making Workflow
The choice between these two valuable reagents is context-dependent. The following workflow can guide your selection process.
Figure 3: Decision workflow for selecting the appropriate 1,3-acetonedicarboxylate.
Conclusion
Both di-tert-butyl and dimethyl 1,3-acetonedicarboxylate are powerful reagents for the synthesis of complex molecules. The choice between them is a strategic one, hinging on the planned synthetic route and the chemical environment of subsequent steps. The di-tert-butyl ester offers robustness under basic conditions and a facile acidic deprotection, making it ideal for syntheses involving base-sensitive functionalities or strong nucleophiles. Conversely, the dimethyl ester is a less sterically hindered and often more reactive option, provided that the synthetic design can accommodate a final saponification step. A thorough understanding of their respective chemical properties and reactivities, as outlined in this guide, will enable the discerning researcher to make the optimal choice for their specific synthetic challenge.
References
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Hantzsch pyridine synthesis. Grokipedia. [Link]
-
Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses Procedure. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC - PubMed Central. [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]
-
Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]
- Preparation of dimethyl acetone-1,3-dicarboxylate.
-
This compound, 98%. Research Scientific. [Link]
-
Saponification-Typical procedures. operachem. [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses Procedure. [Link]
- Preparation of dimethyl acetone-1,3-dicarboxylate.
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Cleavage of 1,3-Dithianes via Acid-Catalyzed Hydrolysis of the Corresponding 1,3-Dithianemonooxides. Thieme. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Synthesis and Esterification of 1,3 Acetonedicarboxylic acid. YouTube. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI. [Link]
-
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. RSC Publishing. [Link]
-
CO22b. Michael Addition and Robinson Annulation. csbsju. [Link]
-
6.3 Methyl Esters and Derivatives. Knovel. [Link]
-
Enantioselective solvent-free Robinson annulation reactions. Indian Academy of Sciences. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S. [Link]
-
Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and peptidomimetic design. ResearchGate. [Link]
-
tert-Butyl Ethers. Organic Chemistry Portal. [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. byjus.com [byjus.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Dimethyl 1,3-acetonedicarboxylate: a highly reactive compound used in organic synthesis_Chemicalbook [chemicalbook.com]
- 11. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. grokipedia.com [grokipedia.com]
- 13. youtube.com [youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
A Tale of Two Synthons: A Comparative Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate and Meldrum's Acid in Modern Synthesis
In the landscape of organic synthesis, the strategic construction of carbon-carbon bonds is paramount. Acetonedicarboxylates and their surrogates serve as invaluable three-carbon (C3) building blocks, providing a central keto-functionalized carbon flanked by two nucleophilic centers upon deprotonation. Among the myriad of options, di-tert-butyl 1,3-acetonedicarboxylate and 2,2-dimethyl-1,3-dioxane-4,6-dione, famously known as Meldrum's acid, have emerged as workhorse reagents. While they appear to serve a similar purpose as malonic acid equivalents, their distinct structural and electronic properties dictate vastly different reactivities and applications. This guide provides an in-depth comparison of these two reagents, offering field-proven insights and experimental data to inform the strategic choices of researchers, scientists, and drug development professionals.
Part 1: Foundational Properties - Structure, Acidity, and Stability
The fundamental differences between these two reagents originate from their core structures. This compound is a flexible, acyclic β-keto ester, while Meldrum's acid is a rigid, cyclic diester. This structural distinction has profound implications for their chemical behavior.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | Meldrum's Acid |
| IUPAC Name | Di-tert-butyl 3-oxopentanedioate | 2,2-Dimethyl-1,3-dioxane-4,6-dione |
| Structure | (Image of structure) | (Image of structure) |
| Molecular Formula | C₁₃H₂₂O₅[1] | C₆H₈O₄[2] |
| Molecular Weight | 258.31 g/mol [3] | 144.13 g/mol [2] |
| Appearance | White solid | White crystalline powder[2] |
| Melting Point | 58-60 °C[1][4] | 94-95 °C (decomposes)[5] |
| Solubility | Soluble in methanol and other organic solvents. | Soluble in ethanol, acetone; limited in water.[2] |
| pKa | ~12.7 (in DMSO) | ~4.97 (in water)[5][6] |
The Acidity Anomaly of Meldrum's Acid
A striking point of divergence is the acidity of the central C-H protons. Meldrum's acid exhibits an unusually high acidity (pKa ≈ 4.97), making it orders of magnitude more acidic than acyclic diesters like dimethyl malonate (pKa ≈ 13) and, by extension, this compound.[5] This enhanced acidity was long considered anomalous but is now understood to arise from its rigid cyclic structure. The constrained conformation minimizes destabilizing steric interactions in the resulting enolate and enforces a planar geometry that maximizes delocalization of the negative charge.[7] This high acidity allows for deprotonation with very mild bases, a significant advantage in syntheses involving base-sensitive functional groups.
Thermal Stability: A Double-Edged Sword
The most critical difference in reactivity lies in their response to heat.
-
This compound is relatively thermally stable. Its utility lies in the chemical lability of the tert-butyl esters, which are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding β-keto acid, which can then be decarboxylated if desired. This provides an orthogonal deprotection strategy.
-
Meldrum's acid , by contrast, is thermally labile. Upon heating above its melting point, it undergoes a retro-Diels-Alder type fragmentation, eliminating acetone and carbon dioxide to generate highly reactive ketene intermediates.[5][8] This unique property is a powerful tool for synthesis but also a significant liability, as unintended decarboxylation can occur during workup or purification if conditions are not carefully controlled.[9]
Diagram 1: Core reactivity pathways of Meldrum's acid versus this compound.
Part 2: Comparative Performance in Key Synthetic Transformations
The choice between these two synthons is dictated by the specific transformation and the overall synthetic strategy.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for C-C bond formation between an active methylene compound and a carbonyl group.[10]
-
Meldrum's Acid: It is a superlative reagent for this reaction. Its high acidity allows the condensation to proceed under mild, often organocatalytic, conditions (e.g., piperidine, L-proline).[11][12] The resulting alkylidene or benzylidene Meldrum's acids are highly electrophilic Michael acceptors, making them ideal for sequential reaction cascades.[12][13][14]
-
This compound: It can also undergo Knoevenagel condensation, but typically requires stronger basic conditions or Lewis acid catalysis due to the lower acidity of its α-protons. The resulting α,β-unsaturated product is generally less reactive as a Michael acceptor compared to its Meldrum's acid counterpart.
Experimental Insight: For a base-sensitive aldehyde, Meldrum's acid is the superior choice, enabling the reaction under gentle conditions that preserve substrate integrity.
Acylation and Subsequent Transformations
The acylation of the central carbon followed by further manipulation is a common sequence for producing β-keto esters.
-
Meldrum's Acid: The enolate of Meldrum's acid is readily acylated by acid chlorides or other activated acyl sources.[15] The true synthetic power is realized in the next step: alcoholysis. Refluxing the acyl Meldrum's acid in an alcohol (e.g., methanol, ethanol, or even hindered alcohols like tert-butanol) simultaneously opens the ring and causes decarboxylation, directly affording the corresponding β-keto ester in a clean, high-yielding process.[5][15] This two-step sequence is one of the most reliable methods for β-keto ester synthesis.
Diagram 2: Synthesis of β-keto esters via the acyl Meldrum's acid pathway.
-
This compound: The enolate can also be acylated. However, to arrive at a mono-ester product, a multi-step sequence of selective acidic cleavage of one tert-butyl group, decarboxylation, and potential re-esterification would be required, which is far more circuitous than the Meldrum's acid route. Its strength lies in applications where the intact dicarboxylate backbone is carried through several steps before a final, acid-triggered deprotection is desired.
Alkylation and Decarboxylation
-
Meldrum's Acid: C-alkylation of Meldrum's acid is highly efficient.[6] The resulting 5-substituted derivatives can be hydrolyzed and decarboxylated to give mono-substituted carboxylic acids, or they can undergo alcoholysis to produce mono-substituted malonic esters. Disubstituted derivatives can also be readily prepared.[16]
-
This compound: Alkylation proceeds similarly but may require stronger bases. The advantage here is stability. The alkylated di-tert-butyl ester can be subjected to various reaction conditions that would decompose a Meldrum's acid derivative. The final product, a substituted β-keto acid, is revealed only upon acid treatment.
Part 3: Practical Guidance and Experimental Protocols
The theoretical advantages must be grounded in practical application. Below is a representative protocol highlighting a scenario where Meldrum's acid's unique reactivity is leveraged.
Protocol: Synthesis of an α-Substituted tert-Butyl Acrylate
This procedure, adapted from Frost et al., demonstrates a telescoped Knoevenagel condensation-reduction followed by a Mannich-type reaction triggered by the thermal decomposition of the Meldrum's acid ring in the presence of tert-butanol.[17] This elegant sequence would be difficult to achieve with this compound.
Diagram 3: Experimental workflow for synthesis of α-substituted tert-butyl acrylates.
Step 1: Knoevenagel Condensation and Reduction
-
Causality: The high acidity of Meldrum's acid allows for a facile condensation with an aldehyde in water, a green solvent, without strong base. The subsequent reduction is performed in a telescoped fashion to avoid isolation of the intermediate.
-
To a stirred suspension of Meldrum's acid (1.0 eq) and the desired aldehyde (1.0 eq) in water, add piperidine (0.1 eq).
-
Stir at room temperature for 2-4 hours until TLC analysis indicates complete formation of the alkylidene intermediate.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise, followed by the dropwise addition of acetic acid (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude 5-substituted Meldrum's acid is often used directly in the next step.
Step 2: Decarboxylative Mannich-type Reaction
-
Causality: This step masterfully exploits the thermal lability of the Meldrum's acid derivative. Heating in the presence of tert-butanol and an iminium ion precursor (Eschenmoser's salt or paraformaldehyde/amine) triggers a cascade: ring opening, decarboxylation, and reaction with the electrophile to form the final product.
-
Dissolve the crude 5-substituted Meldrum's acid (1.0 eq) in tert-butanol.
-
Add paraformaldehyde (1.5 eq) and diethylamine (1.5 eq).
-
Heat the mixture to reflux (approx. 85-90 °C) for 4-6 hours. The reaction progress can be monitored by the evolution of CO₂ and acetone.
-
Cool the reaction, dilute with ethyl acetate, and wash with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the α-substituted tert-butyl acrylate.
Conclusion: Making the Right Choice
This compound and Meldrum's acid are not interchangeable reagents; they are complementary tools that offer distinct strategic advantages.
-
Choose Meldrum's Acid when:
-
High acidity is required for mild reaction conditions (e.g., Knoevenagel).
-
A subsequent thermal decarboxylation to form a ketene is the desired pathway.
-
A clean, one-step conversion of an acyl derivative to a β-keto ester via alcoholysis is needed.
-
The synthesis of highly electrophilic Michael acceptors is the goal.
-
-
Choose this compound when:
-
Thermal stability is critical and the reaction sequence involves conditions that would decompose Meldrum's acid.
-
An orthogonal, acid-labile deprotection strategy is required to reveal the β-keto acid late in a synthetic sequence.
-
The greater steric bulk of the tert-butyl groups can be used to influence stereoselectivity.
-
The synthetic target requires the intact dicarboxylate functionality to be carried through multiple steps.
-
By understanding the fundamental causality behind their reactivity—the rigid, strained ring of Meldrum's acid versus the sterically hindered, acid-labile esters of the acyclic analogue—the synthetic chemist can harness the full potential of these powerful C3 synthons to build molecular complexity with precision and efficiency.
References
- Google Search. (n.d.). Retrieved January 21, 2026.
-
Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
Gunjal Industries. (2025, November 8). Best Meldrum Acid: Properties, Synthesis & Key Applications. Retrieved January 21, 2026, from [Link]
-
C,O-dialkylation of Meldrum's acid: synthesis and reactivity of 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Meldrum's acid. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Meldrum's Acid in Organic Synthesis. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
-
Sequential Knoevenagel condensation/cyclization reaction using Meldrum's acid. (2024, October 11). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
-
C,O-Dialkylation of Meldrum's Acid: Synthesis and Reactivity of 1,3,7,7-Tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
-
A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. (2021, April 30). UiTM Institutional Repository. Retrieved January 21, 2026, from [Link]
-
An Organic Puzzle Using Meldrum's Acid. (n.d.). Journal of Chemical Education. Retrieved January 21, 2026, from [Link]
-
Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Large scale synthesis of dimethyl 1,3-acetonedicarboxylate. (n.d.). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]
-
Theoretical Studies on the Structure and Acidity of Meldrum's Acid and Related Compounds. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Organocatalysed decarboxylative protonation process from Meldrum's acid: enantioselective synthesis of isoxazolidinones. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
This compound CAS#: 28009-80-5. (n.d.). ChemWhat. Retrieved January 21, 2026, from [Link]
-
This compound, 98%. (n.d.). Research Scientific. Retrieved January 21, 2026, from [Link]
-
METHYL PHENYLACETYLACETATE. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 13). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. (2023, February 3). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold. (2024, January 4). National Institutes of Health. Retrieved January 21, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). University of Wisconsin-Madison. Retrieved January 21, 2026, from [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. ジ-tert-ブチル 1,3-アセトンジカルボキシラート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemwhat.com [chemwhat.com]
- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. C,O-dialkylation of Meldrum's acid: synthesis and reactivity of 1,3,7,7-tetramethyl-4H,10H-6,8,9-trioxa-2-thiabenz[f]azulen-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. tandfonline.com [tandfonline.com]
- 13. ir.uitm.edu.my [ir.uitm.edu.my]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Disubstituted Meldrum’s Acid: Another Scaffold with SuFEx-like Reactivity [mdpi.com]
- 17. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
The Strategic Advantage of Bulky Design: A Comparative Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate in Modern Synthesis
In the intricate world of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, selectivity, and overall success. Among the versatile class of β-ketoesters, di-tert-butyl 1,3-acetonedicarboxylate has emerged as a reagent of significant strategic value, offering distinct advantages over its more conventional counterparts, such as diethyl and dimethyl 1,3-acetonedicarboxylate. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, elucidating the unique benefits of employing the sterically demanding di-tert-butyl ester in complex molecular construction, supported by mechanistic insights and experimental considerations.
At a Glance: Key Physicochemical and Reactivity Differences
The primary distinction between this compound and its lower alkyl analogues lies in the steric bulk and electronic properties of the ester groups. These differences manifest in varied reactivity, stability, and ease of subsequent transformations.
| Property | This compound | Diethyl 1,3-acetonedicarboxylate | Dimethyl 1,3-acetonedicarboxylate |
| Molecular Formula | C₁₃H₂₂O₅ | C₉H₁₄O₅[1] | C₇H₁₀O₅[2] |
| Molecular Weight | 258.31 g/mol | 202.20 g/mol [1] | 174.15 g/mol [2] |
| Physical Form | Solid[3] | Liquid[1] | Liquid[2] |
| Melting Point | 58-60 °C[3] | Not applicable | Not applicable |
| Boiling Point | Not available | ~250 °C (lit.)[1] | 80 °C/25 mmHg (lit.)[2] |
| Key Reactivity Feature | High steric hindrance; acid-labile de-esterification | Moderate reactivity; base-labile (saponification) | Higher reactivity than diethyl ester; base-labile |
| Primary Advantage | Selective cleavage, resistance to saponification, steric control | Readily available, well-established reactivity | Higher reactivity in some cases |
The Cornerstone Advantage: Orthogonal Deprotection Strategies
The most significant advantage of employing this compound is the ability to perform selective de-esterification under acidic conditions, leaving other ester functionalities intact. This "orthogonal" deprotection is a powerful tool in multi-step synthesis.
While diethyl and dimethyl esters are susceptible to hydrolysis under basic conditions (saponification), the bulky tert-butyl groups of this compound effectively shield the carbonyl carbon from nucleophilic attack by hydroxide ions. Conversely, the tert-butyl esters are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) via a mechanism involving the formation of a stable tert-butyl cation.
Caption: Synthesis of 1,3-acetonedicarboxylic acid from citric acid.
Protocol 2: Synthesis of this compound (Proposed)
A detailed, peer-reviewed synthesis of this compound is not readily available in sources like Organic Syntheses. However, a plausible and commonly used method for the synthesis of tert-butyl esters is the acid-catalyzed addition of the carboxylic acid to isobutylene. The following is a proposed procedure based on the synthesis of di-tert-butyl malonate. [4] Materials:
-
1,3-Acetonedicarboxylic acid (freshly prepared)
-
Dichloromethane (anhydrous)
-
Concentrated sulfuric acid
-
Isobutylene (liquefied)
Procedure:
-
In a pressure bottle, dissolve freshly prepared 1,3-acetonedicarboxylic acid in anhydrous dichloromethane.
-
Cool the solution in a dry ice/acetone bath and add concentrated sulfuric acid as a catalyst.
-
Carefully add liquefied isobutylene to the mixture.
-
Securely seal the pressure bottle and allow it to warm to room temperature. Shake the mixture for several days.
-
After the reaction is complete (monitored by TLC), cool the bottle in an ice-salt bath before carefully opening it.
-
Pour the reaction mixture into a cold solution of sodium hydroxide to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion
This compound offers significant strategic advantages in organic synthesis, primarily stemming from the unique properties of the tert-butyl ester groups. Its resistance to basic hydrolysis and lability under acidic conditions provide a valuable orthogonal deprotection strategy, crucial for the synthesis of complex molecules. Furthermore, the steric bulk of the tert-butyl groups can impart regioselectivity and enhance the stability of the reagent and its reaction intermediates. While direct, quantitative comparisons with its diethyl and dimethyl counterparts in a wide range of named reactions are not extensively documented, the well-understood principles of steric hindrance and ester reactivity provide a strong basis for its rational application. For synthetic chemists navigating the challenges of multi-step synthesis, this compound represents a powerful and often superior choice for the introduction of the versatile 1,3-acetonedicarboxylate synthon.
References
-
Organic Syntheses, Coll. Vol. 4, p.261 (1963); Vol. 34, p.26 (1954). [Link]
-
Organic Syntheses, Coll. Vol. 1, p.10 (1941); Vol. 8, p.1 (1928). [Link]
-
PubChem. Diethyl acetonedicarboxylate. [Link]
-
PubChem. Dimethyl 1,3-acetonedicarboxylate. [Link]
Sources
A Senior Application Scientist's Guide to Analytical Methods for Monitoring Reactions with Di-tert-Butyl 1,3-Acetonedicarboxylate
Introduction: The Versatility and Challenge of a Key Synthetic Building Block
Di-tert-butyl 1,3-acetonedicarboxylate (DBAD) is a cornerstone reagent in modern organic synthesis. Its unique structure, featuring a central keto group flanked by two sterically hindered tert-butyl ester functionalities, makes it an invaluable C3 building block. It is most famously employed in the Robinson annulation for the construction of polycyclic systems, such as the Wieland-Miescher ketone, a vital precursor in steroid synthesis.[1][2][3] The tert-butyl groups provide steric protection and prevent unwanted self-condensation, yet their stability can also present unique challenges during reaction monitoring and workup.
Effective reaction monitoring is not merely a procedural checkpoint; it is the key to optimizing yield, minimizing byproduct formation, and gaining crucial mechanistic insights. For reactions involving DBAD, choosing the appropriate analytical method is paramount. Factors such as reaction kinetics, the polarity of intermediates, and the potential for thermal or acid-catalyzed decomposition (hydrolysis or decarboxylation) must be considered.[4][5][6] This guide provides an in-depth comparison of the primary analytical techniques used to monitor these reactions, grounded in both theoretical principles and practical, field-proven applications.
Core Challenge: Tracking a Polar, Non-Chromophoric, and Thermally Sensitive Reagent
Monitoring reactions with DBAD requires navigating a specific set of molecular properties:
-
Polarity: The presence of three carbonyl groups makes DBAD and its early-stage adducts relatively polar.
-
Lack of a Strong Chromophore: DBAD lacks a significant UV chromophore, making UV-based detection in techniques like HPLC less sensitive without derivatization or monitoring at low wavelengths (~214 nm).[7]
-
Thermal Lability: At elevated temperatures, the tert-butyl esters are susceptible to elimination, and the core structure can undergo decarboxylation, especially under acidic or harsh basic conditions.[4][5] This makes high-temperature techniques like Gas Chromatography (GC) challenging without derivatization.
This guide will compare Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, using the classic Robinson annulation of DBAD with methyl vinyl ketone (MVK) as a model system.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its primary value lies in its simplicity, speed, and low cost, allowing for multiple time-point analyses without significant resource expenditure.
Causality Behind the Choice: For the Robinson annulation, the polarity of the species changes significantly as the reaction progresses. DBAD is polar, the Michael adduct is more polar, and the final cyclized enone (Wieland-Miescher ketone analogue) is typically less polar than the intermediates. This difference in polarity is the physical principle that allows for effective separation on a silica plate.
Experimental Protocol: TLC Monitoring of Robinson Annulation
-
Plate Preparation: Use silica gel 60 F254 aluminum-backed plates.
-
Spotting: At each time point (e.g., t=0, 1h, 2h, 4h), quench a small aliquot (~5-10 µL) of the reaction mixture in a vial containing a suitable solvent like ethyl acetate (~0.5 mL). Spot the diluted sample onto the TLC plate alongside co-spots of the starting materials (DBAD and MVK).
-
Eluent System: A common mobile phase for this system is a mixture of ethyl acetate and hexanes. The optimal ratio must be determined empirically, but a starting point of 30:70 (v/v) ethyl acetate:hexanes is recommended. This choice is based on balancing the polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Development: Place the plate in a developing chamber saturated with the eluent vapor and allow the solvent front to travel up the plate.
-
Visualization:
-
First, visualize the plate under UV light (254 nm) to see UV-active compounds.
-
Subsequently, stain the plate using a potassium permanganate (KMnO₄) dip. This is a crucial self-validating step. KMnO₄ visualizes compounds that are susceptible to oxidation, such as the ketone functionalities in the reactants and products, and the double bond in the MVK and the final enone product. The disappearance of the DBAD spot and the appearance of new product spots confirms reaction progress.[8]
-
Data Interpretation:
-
Reactants: DBAD will appear as a distinct spot. MVK, being volatile, may not show up clearly.
-
Product Formation: A new spot will appear, and its intensity should increase over time.
-
Intermediates: Sometimes, a transient, more polar spot corresponding to the initial Michael adduct may be visible.
-
Completion: The reaction is considered complete when the DBAD spot is no longer visible.
Workflow for TLC Analysis
Caption: Workflow for TLC-based reaction monitoring.
High-Performance Liquid Chromatography (HPLC): Quantitative Progress Tracking
For precise, quantitative analysis, HPLC is the method of choice. It provides accurate data on the consumption of reactants and the formation of products, enabling detailed kinetic studies and accurate yield determination.
Causality Behind the Choice: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. Unlike TLC, it provides quantitative data by integrating the peak area from a detector (e.g., UV-Vis, MS). For DBAD reactions, a Reverse-Phase (RP-HPLC) method is typically employed, where more polar compounds elute earlier.
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation: At each time point, quench a precise volume of the reaction mixture (e.g., 10 µL) and dilute it with a known volume of mobile phase (e.g., 990 µL of 50:50 acetonitrile:water) in an HPLC vial. This ensures the sample is fully dissolved and within the detector's linear range.
-
Instrumentation & Column:
-
Mobile Phase & Gradient:
-
Solvent A: 0.1% Phosphoric Acid or Formic Acid in Water. The acid improves peak shape for carbonyl compounds.[9][10] Formic acid is preferred for MS compatibility.
-
Solvent B: Acetonitrile.
-
Gradient: A typical gradient might be:
-
0-15 min: 20% B to 80% B
-
15-18 min: Hold at 80% B
-
18-20 min: Return to 20% B and equilibrate.
-
-
-
Detection: UV detection at a low wavelength like 214 nm is necessary as DBAD lacks a strong chromophore.[7] An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) can also be used for more universal detection.
Data Interpretation: By running standards for the starting material and, if isolated, the product, retention times (Rt) can be assigned. The percentage conversion can be calculated from the relative peak areas over time.
| Compound | Expected Rt (min) | Key Characteristics |
| DBAD | ~7.5 | Disappears over time |
| Michael Adduct | ~6.0 | May appear transiently; more polar |
| Wieland-Miescher Ketone | ~9.2 | Appears and grows over time; less polar |
Note: Retention times are hypothetical and highly dependent on the exact method.
Gas Chromatography (GC/GC-MS): For Volatile Byproducts and Derivatized Analytes
Standard GC is generally unsuitable for directly monitoring DBAD (mp 58-60 °C) due to its low volatility.[11][12] However, it becomes a powerful tool under two specific conditions: analyzing for volatile byproducts or after derivatization of the main components.
Causality Behind the Choice: GC separates compounds based on their boiling point and interaction with a stationary phase. For DBAD, the primary challenge is getting it into the gas phase without thermal decomposition. Derivatization, for instance, by converting the ketone to a more stable and volatile silyl enol ether, overcomes this limitation.[13] Alternatively, GC-MS is excellent for identifying low-molecular-weight byproducts resulting from the decomposition of the tert-butyl groups (e.g., isobutylene).
Experimental Protocol: GC-MS Analysis via Derivatization
-
Sample Preparation: At a given time point, quench an aliquot and evaporate the solvent.
-
Derivatization: Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., pyridine or acetonitrile) and heat gently (e.g., 60°C for 30 min) to convert the enolizable ketone of DBAD and its products into their corresponding TMS-enol ethers.
-
Instrumentation:
-
System: Agilent 8890 GC with a 7250 Q-TOF MS or similar.[14]
-
Column: A low-polarity column like a DB-5 or HP-5 (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable for these types of analytes.[14][15]
-
Injection: Splitless injection at an inlet temperature of 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C.
-
-
MS Detection: Use electron ionization (EI) at 70 eV. The mass spectrometer will provide both retention times and mass fragmentation patterns, which are crucial for identifying the derivatized products and any byproducts.
Data Interpretation: The key advantage of GC-MS is structural confirmation. The mass spectrum of derivatized DBAD would show a characteristic molecular ion and fragmentation pattern corresponding to the loss of tert-butyl and TMS groups. This allows for unambiguous identification of reaction components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The In-Situ Structural Insight
NMR spectroscopy is arguably the most powerful technique for reaction monitoring, providing real-time, non-invasive, and structurally rich data directly from the reaction vessel.[16][17][18][19] It allows for the simultaneous observation of all hydrogen-bearing species.
Causality Behind the Choice: NMR distinguishes nuclei based on their unique chemical environments. As DBAD is converted to its products, the chemical shifts and coupling constants of its protons change in a predictable way. For instance, the singlet for the two methylene groups in DBAD will disappear and be replaced by more complex multiplets in the product.
Experimental Protocol: In-Situ ¹H NMR Monitoring
-
Setup: The reaction is performed directly in a 5 mm NMR tube using deuterated solvents (e.g., CDCl₃, DMSO-d₆). A coaxial insert containing a lock solvent and a reference standard (e.g., tetramethylsilane) can be used if the reaction solvent is not deuterated.
-
Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals. Modern spectrometers can be automated to run these experiments unattended.[18][19]
-
Key Signals to Monitor:
-
This compound (DBAD):
-
δ ~1.45 ppm (s, 18H): The tert-butyl protons. The integral of this peak can be used for normalization.
-
δ ~3.50 ppm (s, 4H): The key signal for the methylene protons (–CH₂–CO–CH₂–). The disappearance of this singlet is a direct measure of DBAD consumption.
-
-
Product (Wieland-Miescher Ketone Analogue):
-
Appearance of new signals in the aliphatic region (δ ~1.5-3.0 ppm) with complex splitting patterns.
-
Appearance of a signal for the new methyl group on the bicyclic frame (e.g., δ ~1.2 ppm).
-
Appearance of a vinylic proton signal (δ ~5.8 ppm) if the final aldol condensation and dehydration have occurred.
-
-
Data Interpretation: By integrating the characteristic peaks for the reactant and product, the reaction conversion can be calculated at each time point. This method provides unambiguous structural evidence of the transformation and can reveal the presence of intermediates or byproducts in real-time.
Comparative Summary and Decision Guide
| Feature | TLC | HPLC | GC-MS (with Deriv.) | NMR |
| Information | Qualitative | Quantitative | Quantitative & Structural | Quantitative & Structural |
| Speed | Very Fast (~15 min) | Moderate (~20-30 min/run) | Slow (due to derivatization) | Fast (per spectrum) |
| Cost | Very Low | High | High | Very High |
| Sample Prep | Minimal | Dilution & Filtration | Complex (Derivatization) | Minimal (uses reaction mix) |
| Primary Use Case | Quick reaction checks | Kinetics, purity, yield | Byproduct ID, structural confirmation | In-situ monitoring, mechanistic studies |
| Key Limitation | Non-quantitative | Needs chromophore or universal detector | Not for direct analysis | Lower sensitivity, high cost |
Decision-Making Flowchart
Caption: Choosing the right analytical method for your goal.
Conclusion
There is no single "best" method for monitoring reactions involving this compound. The optimal choice is dictated by the specific requirements of the investigation. For routine synthesis in a development lab, a combination of TLC for rapid checks and a final HPLC or NMR analysis for yield and purity assessment provides a robust and efficient workflow. For deep mechanistic investigations or process optimization where kinetics are critical, in-situ NMR and quantitative HPLC are unparalleled. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can make informed decisions, leading to more efficient, controlled, and insightful chemical synthesis.
References
- SIELC Technologies. (n.d.). Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column.
- University of Edinburgh. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Springer. (n.d.). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- ERA. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Thieme. (n.d.). Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Request PDF. (n.d.). Synthesis and Derivatization of Bis-nor Wieland-Miescher Ketone | Request PDF.
- Wikipedia. (n.d.). Wieland–Miescher ketone.
- National Institutes of Health. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC.
- UNI ScholarWorks. (n.d.). New reaction conditions for the synthesis of Wieland-Miescher ketone.
- UCL Discovery. (n.d.). Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues.
- National Institutes of Health. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions - PMC.
- Cambridge University Press. (n.d.). Barton Decarboxylation.
- ChemRxiv. (n.d.). NMR reaction monitoring robust to spectral distortions.
- SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.
- Guidechem. (n.d.). This compound 28009-80-5.
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
- Research Scientific. (n.d.). This compound, 98%.
- Sigma-Aldrich. (n.d.). This compound 98 28009-80-5.
- ResearchGate. (n.d.). Attempted Robinson annulation reaction with various 1,3‐diketone....
- Master Organic Chemistry. (2018). The Robinson Annulation.
- Journal of Organic Chemistry. (n.d.). One-Carbon Bridge Stereocontrol in Robinson Annulations Leading to Bicyclo[3.3.1]nonanes.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems.
- ChemWhat. (n.d.). This compound CAS#: 28009-80-5.
- ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- ResearchGate. (n.d.). Robinson Annulation.
- Organic Syntheses. (n.d.). tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure.
- MDPI. (n.d.). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential.
- Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Sigma-Aldrich. (n.d.). This compound 98 28009-80-5.
- Springer Protocols. (2021). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- YouTube. (2013). Synthesis and Esterification of 1,3 Acetonedicarboxylic acid.
- Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES.
- ResearchGate. (n.d.). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. | Request PDF.
- dvikan.no. (2013). Hydrolysis of t-butyl chloride CSTR-Study.
Sources
- 1. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Barton Decarboxylation (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Decarboxylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Separation of Di-tert-butyl dicarbonate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. This compound 98 28009-80-5 [sigmaaldrich.com]
- 12. chemwhat.com [chemwhat.com]
- 13. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 14. lcms.cz [lcms.cz]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 16. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 17. asahilab.co.jp [asahilab.co.jp]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Characterization of Novel Heterocyclic Compounds Synthesized from Di-tert-Butyl 1,3-Acetonedicarboxylate
In the landscape of modern drug discovery and materials science, the strategic selection of starting materials is paramount to the successful synthesis of novel compounds with desired properties. Di-tert-butyl 1,3-acetonedicarboxylate has emerged as a uniquely versatile precursor, offering distinct advantages in the synthesis of complex heterocyclic scaffolds. This guide provides an in-depth technical comparison of novel pyridine and pyrimidine derivatives synthesized from this compound, benchmarking them against traditional analogues derived from other dialkyl acetonedicarboxylates. We will delve into the causality behind experimental choices, provide validated protocols, and present supporting data to empower researchers in their synthetic endeavors.
The Strategic Advantage of the tert-Butyl Ester Moiety
The use of this compound in multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction is a calculated choice. The bulky tert-butyl groups offer significant steric hindrance, which can influence reaction kinetics and, in some cases, the regioselectivity of the cyclization. More critically, the tert-butyl esters provide a facile route to the corresponding carboxylic acids via acid-catalyzed deprotection, a transformation that is often challenging with the more robust ethyl or methyl esters. This feature is particularly advantageous in the synthesis of bioactive compounds where the free carboxylic acid functionality is crucial for pharmacological activity.
I. Synthesis and Characterization of 1,4-Dihydropyridine Derivatives via Hantzsch Condensation
The Hantzsch reaction is a cornerstone of pyridine synthesis, involving the one-pot condensation of a β-ketoester, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate.[1][2] This multicomponent reaction directly yields the 1,4-dihydropyridine (1,4-DHP) core, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including antimicrobial and anticancer properties.[3][4]
Comparative Synthesis: Di-tert-Butyl vs. Diethyl Esters
To illustrate the practical implications of substrate choice, we compare the synthesis of a 4-substituted 1,4-dihydropyridine using both this compound and the more conventional diethyl 1,3-acetonedicarboxylate.
Table 1: Comparison of Hantzsch Synthesis Parameters and Yields
| Parameter | Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Diethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[5] |
| Starting β-ketoester | This compound | Diethyl acetoacetate |
| Reaction Conditions | Catalyst-free, 100 °C, 45 min[6] | Reflux in ethanol, 4 hours |
| Yield | 87%[6] | 75%[5] |
The use of this compound in a catalyst-free, solvent-minimized reaction demonstrates a higher yield and significantly shorter reaction time compared to the traditional protocol with diethyl acetoacetate.[5][6] This enhanced efficiency can be attributed to the specific reactivity of the di-tert-butyl ester under these conditions.
Experimental Protocol: Synthesis of Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from a validated, environmentally benign procedure.[6]
Materials:
-
This compound
-
Furfural
-
Ammonium acetate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel, combine this compound, furfural, and ammonium acetate.
-
Heat the reaction mixture to 100 °C with stirring for 45 minutes.
-
Discontinue heating and add 5 mL of petroleum ether. Allow the mixture to cool to room temperature.
-
Filter the resulting orange mixture and wash the solid product thoroughly with a 5:1 mixture of petroleum ether and ethyl acetate.
-
The final product is a pale-yellow solid.
Workflow for Hantzsch Pyridine Synthesis:
Caption: Workflow for the synthesis of a novel 1,4-dihydropyridine.
Characterization Data
The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.
Di-tert-butyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: [6]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.23 (dd, J = 1.8, 0.8 Hz, 1H), 6.22 (dd, J = 3.1, 1.9 Hz, 1H), 5.98 (d, J = 3.1 Hz, 1H), 5.71 (s, 1H), 5.03 (s, 1H), 2.29 (s, 6H), 1.44 (s, 18H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 167.4, 156.9, 146.0, 141.2, 110.0, 105.0, 96.9, 79.9, 34.3, 28.4, 19.4.
-
IR (KBr, cm⁻¹): 3340, 2976, 1686, 1651, 1496, 1366, 1298, 1253, 1156, 1109, 1011, 856, 742.
-
HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₃₄NO₅⁺: 404.2431; found: 404.2433.
The presence of the two singlets for the tert-butyl groups at 1.44 ppm and the methyl groups at 2.29 ppm in the ¹H NMR spectrum, along with the characteristic signals for the furan and dihydropyridine rings, confirms the structure of the product.
Protocol for NMR Sample Preparation and Analysis
A well-defined protocol is crucial for obtaining high-quality NMR data.[7][8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
For further structural confirmation, acquire a ¹³C NMR spectrum and consider 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.[8]
-
II. Synthesis and Characterization of Dihydropyrimidinone Derivatives via Biginelli Reaction
The Biginelli reaction is a multicomponent reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogues.[9] These scaffolds are of significant interest due to their wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.[10][11] The reaction typically involves the condensation of a β-dicarbonyl compound, an aldehyde, and urea or thiourea.
Advantages of this compound in the Biginelli Reaction
While less common than in the Hantzsch synthesis, the use of this compound in the Biginelli reaction offers the potential to synthesize novel DHPMs with latent carboxylic acid functionalities at the 5-position, which can be unmasked under acidic conditions. This provides a strategic advantage for creating derivatives with improved solubility or for further chemical modifications.
General Experimental Protocol: Biginelli Reaction
The following is a general procedure that can be adapted for the synthesis of DHPMs using this compound.[12]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Catalyst (e.g., SnCl₄·5H₂O, B(C₆F₅)₃)[11]
-
Solvent (or solvent-free conditions)
Procedure:
-
Combine the aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol) in a reaction vessel.
-
Add a catalytic amount of the chosen Lewis acid.
-
Heat the mixture under the optimized conditions (e.g., 110-115 °C for 30-90 minutes for SnCl₄·5H₂O under solvent-free conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product by recrystallization or column chromatography.
Logical Flow of the Biginelli Reaction:
Caption: Key components and process of the Biginelli reaction.
Expected Characterization Features
The resulting di-tert-butyl dihydropyrimidinone derivatives would be expected to show characteristic signals in their NMR and IR spectra. Key features to look for include:
-
¹H NMR: A singlet for the proton at the 4-position of the dihydropyrimidine ring, signals for the aromatic protons of the aldehyde-derived substituent, a broad singlet for the NH protons, and a singlet for the tert-butyl groups.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and urea moieties, signals for the aromatic carbons, and the characteristic signals for the tert-butyl groups.
-
IR: Strong absorption bands for the C=O stretching of the ester and urea groups, and N-H stretching vibrations.
III. Comparative Bioactivity Profile
The ultimate goal of synthesizing novel compounds is often the discovery of enhanced biological activity. 1,4-Dihydropyridines derived from the Hantzsch synthesis are well-documented as potent anticancer and antibacterial agents.[4][13]
Table 2: Selected Bioactivity Data for 1,4-Dihydropyridine Derivatives
| Compound Class | Biological Activity | Example | IC₅₀ / Activity | Reference |
| 4-Aryl-1,4-dihydropyridines | Anticancer (HeLa, MCF-7) | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | IC₅₀ = 2.3 µM (HeLa), 5.7 µM (MCF-7) | [13] |
| 4-Substituted-1,4-dihydropyridines | Antibacterial (E. coli) | Compound 14 (structure specified in reference) | Significant activity | [4] |
| 4-Substituted-1,4-dihydropyridines | Antitubercular | Compound 18 (structure specified in reference) | Significant activity | [4] |
| 1,4-Dihydropyridine derivative | Cytotoxic (MCF-7) | Compound 3g (structure specified in reference) | IC₅₀ = 24.5 µM | [3] |
While specific bioactivity data for compounds derived directly from this compound is still emerging, the established pharmacological importance of the 1,4-dihydropyridine and dihydropyrimidinone scaffolds strongly suggests that these novel derivatives are promising candidates for biological screening. The ability to readily deprotect the tert-butyl esters to the corresponding dicarboxylic acids opens up avenues for synthesizing compounds with potentially improved pharmacokinetic profiles and novel mechanisms of action.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its application in established multicomponent reactions like the Hantzsch and Biginelli syntheses offers not only operational advantages such as improved yields and shorter reaction times but also strategic benefits in terms of facile deprotection to access key functional groups. The experimental data and protocols presented in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these promising new compounds, paving the way for future discoveries in drug development and materials science.
References
- Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). The Hantzsch synthesis: an overview. RSC Advances, 4(94), 54282–54299.
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Hantzsch pyridine synthesis. Retrieved from [Link]
- Pravin, N., Balasubramanian, S., Murugesan, S., Mohan, S., & Perumal, P. T. (2024). Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis. Pharmaceutical Biology, 62(1), 1-15.
- Desai, N. C., Trivedi, A. R., & Bhatt, N. S. (2014). Facile synthesis and antibacterial, antitubercular, and anticancer activities of novel 1,4-dihydropyridines. Medicinal Chemistry Research, 23(10), 4334–4345.
- Li, J., Wang, Y., Zhang, Y., & Wang, X. (2022). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory.
- Ramos, L. M., & da Silva, F. de C. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4909.
- Rojas-Carrillo, A., Hernandez-Vazquez, E., & Tamariz, J. (2021). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules, 26(11), 3321.
- International Journal of Research Culture Society. (2018). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society, 2(4), 1-5.
- Mehta, P., & Verma, P. (2013). Antimicrobial Activity of Some Derivatives of 1,4-Dihydropyridines. Journal of Chemistry, 2013, 1-4.
- Patil, S., Joshi, S., & Anbhule, P. (2015). One Pot Green Synthesis of Biginelli Reaction Catalyzed by Novel Chitosan Immobilized Ionic liquid. Journal of Applicable Chemistry, 4(4), 1213-1220.
- Boukis, A. C., Monney, B., & Meier, M. A. R. (2017). Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions. Beilstein Journal of Organic Chemistry, 13, 1248–1256.
- Khalesi, M., Gholami, M., & Shaabani, A. (2018). Ensembling three multicomponent reactions for the synthesis of a novel category of pseudo-peptides containing dithiocarbamate and N,X-heterocylic groups. Molecular Diversity, 22(4), 867–874.
- Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 343-348.
-
Banaras Hindu University. (n.d.). A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. Retrieved from [Link]
-
Bentham Science Publishers. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Retrieved from [Link]
- JETIR. (2019).
- Agarwal, S., et al. (2019). Isolation, identification, and quantification of two phenolic compounds from Amaranthus hypochondriacus leaves and their antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 10(12), 5632-5638.
-
ResearchGate. (2020). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Caltech. (n.d.). Multicomponent Reactions in Total Synthesis. Retrieved from [Link]
- Indian Academy of Sciences. (2014). B(C6F5)3 catalyzed one-pot three-component Biginelli reaction: An efficient and environmentally benign protocol for the synthesis of 3,4-dihydropyrimidin-2(1H). Journal of Chemical Sciences, 126(5), 1437–1443.
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- ARKAT USA, Inc. (2011).
-
UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]
- Rameshwar, N., Parthasarathy, T., & RamReddy, A. (2008). Tin(lV) catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. Indian Journal of Chemistry, 47B, 1871-1875.
- Cárdenas, J., et al. (2010). NMR study of 1,4-dihydropyridine derivatives endowed with long alkyl and functionalized chains. Journal of the Brazilian Chemical Society, 21(7), 1247-1254.
-
ResearchGate. (2018). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Molecules, 27(21), 7509.
- MDPI. (2022). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Synthesis of new 1,4-dihydropyridine derivative, anti-cancer, bacterial activity, molecular docking and adsorption, distribution, metabolism and excretion analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis and antibacterial, antitubercular, and anticancer activities of novel 1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. scielo.br [scielo.br]
- 9. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tnsroindia.org.in [tnsroindia.org.in]
- 11. ias.ac.in [ias.ac.in]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Di-tert-Butyl and Diethyl 1,3-Acetonedicarboxylate for Researchers and Drug Development Professionals
In the landscape of organic synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic route. For researchers, scientists, and drug development professionals engaged in the construction of complex molecular architectures, 1,3-acetonedicarboxylate esters are indispensable building blocks. This guide provides an in-depth technical comparison of two commonly employed derivatives: di-tert-butyl 1,3-acetonedicarboxylate and diethyl 1,3-acetonedicarboxylate. By examining the subtle yet significant differences in their reactivity, driven by steric and electronic factors, this document aims to empower chemists to make more informed decisions in their synthetic endeavors.
At a Glance: Key Physicochemical and Reactivity Differences
| Property | This compound | Diethyl 1,3-Acetonedicarboxylate |
| Molecular Formula | C₁₃H₂₂O₅ | C₉H₁₄O₅ |
| Molecular Weight | 258.31 g/mol | 202.20 g/mol |
| Physical State | Solid | Liquid |
| Melting Point | 58-60 °C | Not applicable |
| Boiling Point | ~304 °C | ~250 °C |
| Key Reactivity Feature | High steric hindrance around ester carbonyls | Less sterically hindered, more susceptible to nucleophilic attack at the ester carbonyl |
| Primary Application Advantage | Favors C-alkylation at the central carbon; tert-butyl groups can be removed under acidic conditions. | Versatile in a wide range of reactions including cyclizations and condensations. |
The Decisive Factors: Steric Hindrance vs. Electronic Effects
The divergent reactivity of these two esters stems primarily from the nature of their ester groups: the bulky tert-butyl groups versus the smaller ethyl groups.
This compound: The Impact of Steric Bulk
The three-dimensional profile of the tert-butyl group, with its quaternary carbon atom, creates significant steric hindrance around the ester carbonyls.[1] This steric shield has profound implications for the molecule's reactivity:
-
Favored C-Alkylation: The bulky tert-butyl groups disfavor nucleophilic attack at the ester carbonyls. Consequently, when the central methylene group is deprotonated to form an enolate, incoming electrophiles are directed to the central carbon atom, leading to higher yields of C-alkylated products.
-
Resistance to Transesterification: The steric hindrance makes it difficult for other alcohols to displace the tert-butanol group, rendering the di-tert-butyl ester more resistant to transesterification reactions.[2]
-
Unique Deprotection Strategy: The tert-butyl ester groups are readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation. This provides a convenient and orthogonal deprotection strategy, leaving other ester functionalities in the molecule intact.
Diethyl 1,3-Acetonedicarboxylate: A Balance of Steric and Electronic Influences
In contrast, the ethyl groups in diethyl 1,3-acetonedicarboxylate are significantly less bulky. This accessibility, coupled with the electronic effects of the ethoxy group, leads to a different reactivity profile:
-
Increased Susceptibility to Nucleophilic Acyl Substitution: The ester carbonyls are more accessible to nucleophiles, making the diethyl ester more prone to side reactions such as hydrolysis or aminolysis at the ester functionality.
-
Versatility in Cyclization Reactions: The less hindered nature of the ethyl esters facilitates their participation in a variety of intramolecular and intermolecular cyclization reactions, such as the Hantzsch pyridine synthesis, to form heterocyclic scaffolds.[3][4]
-
Inductive Effect: The ethyl group exerts a modest electron-donating inductive effect, which can slightly influence the acidity of the α-protons and the nucleophilicity of the resulting enolate.[5][6]
Comparative Performance in Key Synthetic Transformations
To provide a practical understanding of these differences, we will now examine the comparative performance of di-tert-butyl and diethyl 1,3-acetonedicarboxylate in several fundamental organic reactions.
Alkylation Reactions: A Clear Divergence in Selectivity
Alkylation of the central carbon of 1,3-acetonedicarboxylates is a common strategy for introducing carbon-carbon bonds. Here, the choice of ester can significantly impact the outcome.
Protocol 1: General Procedure for the Alkylation of 1,3-Acetonedicarboxylate Esters
Materials:
-
Di-tert-butyl or diethyl 1,3-acetonedicarboxylate (1.0 equiv)
-
Sodium hydride (NaH) or another suitable base (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the 1,3-acetonedicarboxylate ester in THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for the alkylation of 1,3-acetonedicarboxylate esters.
Condensation Reactions: Knoevenagel and Robinson Annulation
In condensation reactions, the steric and electronic properties of the ester groups play a crucial role in determining the reaction's feasibility and outcome.
Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone.[7] Both esters can participate in this reaction. However, the less hindered nature of diethyl 1,3-acetonedicarboxylate often leads to faster reaction rates and higher yields. The bulky tert-butyl groups can retard the rate of condensation.
Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[8][9] Diethyl 1,3-acetonedicarboxylate is a classic substrate for this reaction. The use of this compound is less common, likely due to the steric hindrance from the tert-butyl groups which can disfavor the intramolecular cyclization step.
Protocol 2: Knoevenagel Condensation of Diethyl 1,3-Acetonedicarboxylate with Benzaldehyde
Materials:
-
Diethyl 1,3-acetonedicarboxylate (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
-
Ice-cold water
Procedure:
-
In a round-bottom flask, dissolve diethyl 1,3-acetonedicarboxylate and benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Caption: Experimental workflow for the Knoevenagel condensation.
Decarboxylation: A Tale of Two Esters
Following a synthetic transformation, the removal of one of the ester groups via decarboxylation is often a desired step. The conditions required for this process differ significantly between the two esters.
-
Diethyl Ester: The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, followed by thermal decarboxylation of the resulting β-keto acid.[10]
-
Di-tert-Butyl Ester: The tert-butyl ester can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid) at room temperature or with gentle heating to directly afford the decarboxylated product, often without the need to isolate the intermediate β-keto acid.[11][12] This milder procedure can be advantageous for sensitive substrates.
Conclusion: Selecting the Right Tool for the Job
The choice between di-tert-butyl and diethyl 1,3-acetonedicarboxylate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route.
Choose this compound when:
-
High yields of C-alkylated products are paramount.
-
Resistance to transesterification is required.
-
A mild, acid-labile deprotection strategy is desired.
Choose Diethyl 1,3-Acetonedicarboxylate when:
-
The synthetic target involves subsequent cyclization reactions.
-
Faster reaction rates in condensation reactions are beneficial.
-
A more cost-effective starting material is a consideration.
By understanding the interplay of steric and electronic effects, researchers can harness the unique reactivity of each of these versatile building blocks to optimize their synthetic strategies and accelerate the discovery and development of new chemical entities.
References
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
The Knoevenagel reaction is a carbonyl condensation reaction of an ester... Filo. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Organic Syntheses. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]
-
ethyl acetonedicarboxylate. Organic Syntheses. [Link]
-
Robinson annulation. Wikipedia. [Link]
-
Enolate Chemistry. University of Oxford. [Link]
-
Robinson Annulation Mechanism. BYJU'S. [Link]
-
Nucleophilicity of sterically hindered enolates. Chemistry Stack Exchange. [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
This compound, 98%. Research Scientific. [Link]
-
Alkylation of Dimethyl 1,3‐Acetonedicarboxylate. Sci-Hub. [Link]
-
Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. University of Toronto. [Link]
-
The Robinson Annulation. Master Organic Chemistry. [Link]
-
cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. MDPI. [Link]
-
An Increased Understanding of Enolate Additions under Mechanochemical Conditions. National Institutes of Health. [Link]
-
The Robinson Annulation Reaction. Chemistry LibreTexts. [Link]
-
Study of Electronic Effect in Organic Reactions Introduction. Francis Academic Press. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones. University of Rochester. [Link]
-
Diethyl 1,3-acetonedicarboxylate. ChemBK. [Link]
-
Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones. Organic Chemistry Portal. [Link]
-
Reaction types of 1,3‐dicarbonyl compounds. ResearchGate. [Link]
-
Diethyl 1,3-Acetonedicarboxylate: Your Premier Organic Synthesis Intermediate. LinkedIn. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. francis-press.com [francis-press.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Robinson annulation - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. aklectures.com [aklectures.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
A Strategic Guide to the Cost-Effectiveness of Di-tert-Butyl 1,3-Acetonedicarboxylate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a building block extends beyond its immediate reactivity to encompass its strategic impact on the entire synthetic route. Di-tert-butyl 1,3-acetonedicarboxylate (also known as di-tert-butyl 3-oxoglutarate) is a prime example of such a strategic reagent. While often associated with a higher upfront cost compared to its methyl or ethyl analogs, a comprehensive cost-effectiveness analysis reveals a more nuanced picture, particularly in the context of complex, multi-step syntheses common in drug development. This guide provides an in-depth technical comparison, supported by experimental logic, to inform the judicious selection of this versatile C3 synthon.
The Ester as a Strategic Linchpin: Beyond a Simple Protecting Group
The core value proposition of this compound lies in the unique properties of the tert-butyl ester. In a synthetic campaign, the choice between tert-butyl, ethyl, or methyl esters is a critical decision that dictates the sequence of reactions and the conditions that can be employed downstream. This choice is predicated on the principle of orthogonality —the ability to deprotect one functional group under conditions that leave others intact.
The tert-butyl ester is renowned for its stability in basic and nucleophilic environments, a characteristic that starkly contrasts with the lability of methyl and ethyl esters under similar conditions.[1] Conversely, it is cleaved with exceptional ease under mild acidic conditions, a transformation that leaves acid-stable groups untouched.[1][2] This dichotomy is the foundation of its strategic utility.
Comparative Performance Analysis
The practical implications of these chemical properties become evident when comparing the reagents across key performance indicators relevant to drug development.
| Feature | This compound | Dimethyl/Diethyl 1,3-Acetonedicarboxylate | Meldrum's Acid (Functional Alternative) |
| Stability to Base | High: Steric hindrance of the tert-butyl group prevents nucleophilic attack by bases like NaOH or organometallics.[1] | Low: Readily undergoes saponification (hydrolysis) under basic conditions.[1] | High (as a C-H acid): The C5 proton is highly acidic (pKa ≈ 4.97), readily forming a stable enolate with mild base.[3] The ring itself is base-labile. |
| Stability to Acid | Low: Specifically designed for cleavage under mild acidic conditions (e.g., TFA, HCl in dioxane).[2][4] | High: Stable to most acidic conditions that do not promote transesterification. | Moderate: Stable to non-nucleophilic acids but can undergo ring-opening with acidic nucleophiles (e.g., alcohols). |
| Deprotection Method | Mild Acidolysis (e.g., 50% TFA in DCM, rt).[2] | Saponification (e.g., LiOH or NaOH in MeOH/H₂O, often requiring heat).[1] | Thermal decomposition to form ketene intermediates, or nucleophilic ring-opening.[5][6] |
| Orthogonality | Excellent: Orthogonal to base-labile (e.g., Fmoc) and hydrogenation-labile (e.g., Cbz, Benzyl) protecting groups.[1] | Limited: Not orthogonal to other base-labile groups. | Unique Reactivity: Serves as a potent acylating or alkylating agent after initial reaction, offering a different synthetic paradigm.[7] |
| Key Application | Synthesis of complex molecules with base-sensitive functional groups or chiral centers. | General synthesis where harsh basic deprotection is tolerated. | Knoevenagel condensations; synthesis of substituted ketenes and heterocycles.[3][5] |
A Holistic Cost-Effectiveness Framework
A naive cost analysis focuses solely on the purchase price per kilogram. However, in pharmaceutical development, the true cost is a function of the overall process efficiency, yield, and the value of the final product. The higher initial price of this compound is often an investment that pays significant dividends in downstream operations.
Analysis of Cost Factors:
-
Direct Cost: The market price for dimethyl and diethyl 1,3-acetonedicarboxylate is significantly lower than what is typical for the di-tert-butyl variant.[8][9][10][11] This makes them attractive for large-scale synthesis of simple, robust molecules.
-
Overall Yield: Consider a 10-step synthesis. A 5% yield loss at a single, harsh saponification step (due to side reactions or incomplete conversion) can decrease the overall yield by a similar percentage. In contrast, the clean, high-yielding nature of acid-based tert-butyl deprotection (>95%) preserves the material integrity.[1]
-
Labor and Purification: The strategic use of this compound can eliminate the need for protecting other acid-stable, base-labile groups in the molecule. This saves at least two steps (protection and deprotection) per group, translating directly into reduced labor, solvent, and chromatography costs.
-
Value of "At-Risk" Intermediate: In late-stage drug synthesis, the intermediate material is incredibly valuable. The risk of degrading a multi-kilogram batch of a complex intermediate during a harsh saponification step represents a potential financial loss that can dwarf the initial cost savings from using a cheaper reagent. The reliability and mildness of tert-butyl ester deprotection provide process safety and security that is paramount.
Experimental Protocols & Workflows
To illustrate the practical differences, we provide validated, step-by-step protocols for the critical deprotection step of each ester type.
Protocol 1: Mild Acidic Deprotection of this compound Derivative
This protocol is based on standard procedures for tert-butyl ester cleavage.[2]
Objective: To selectively cleave the tert-butyl esters to yield the corresponding diacid without affecting other sensitive functional groups.
Materials:
-
Substrate (product from a previous step containing the di-tert-butyl ester moiety)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the di-tert-butyl ester substrate (1.0 equiv) in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize potential side reactions with highly sensitive substrates.
-
Addition of Acid: Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v), but this can be optimized. For highly labile substrates, 5-20% TFA in DCM may be sufficient.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Quenching & Workup:
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or slightly basic, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacid product.
-
Purification: Purify the crude product by crystallization or flash column chromatography as needed.
Protocol 2: Saponification of Dimethyl/Diethyl 1,3-Acetonedicarboxylate Derivative
This protocol describes a typical saponification procedure.
Objective: To hydrolyze the methyl or ethyl esters to the corresponding diacid.
Materials:
-
Substrate (product from a previous step containing the dimethyl or diethyl ester moiety)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the diester substrate (1.0 equiv) in a mixture of alcohol (MeOH or EtOH) and water (e.g., 3:1 v/v).
-
Addition of Base: Add a solution of LiOH or NaOH (2.2-3.0 equiv) in water to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS. This step can take several hours to overnight.
-
Quenching & Workup:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Carefully acidify the solution to a pH of ~2-3 with 1 M HCl.
-
Remove the organic solvent (MeOH/EtOH) under reduced pressure.
-
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diacid.
-
Purification: Purify the product as required. The presence of inorganic salts from neutralization may necessitate chromatographic purification.
Conclusion and Strategic Recommendations
The cost-effectiveness of this compound is not measured by its price tag, but by the efficiency and security it imparts to a synthetic route.
-
Recommendation for this compound: This reagent is strongly recommended for the synthesis of high-value, complex molecules, particularly in late-stage development. Its use is justified when the target molecule contains base-sensitive functionalities (e.g., other esters, amides, epoxides), has sensitive chiral centers prone to epimerization, or when process robustness and maximizing overall yield are the primary drivers over initial reagent cost.
-
Recommendation for Dimethyl/Diethyl 1,3-Acetonedicarboxylate: These reagents are the cost-effective choice for simpler, more robust target molecules that can withstand harsh basic hydrolysis. They are well-suited for early-stage route scouting, large-scale manufacturing of commodity-type chemicals, or when the synthetic strategy does not involve base-sensitive moieties.
Ultimately, the choice is a strategic one. For the drug development professional, investing in a reagent like this compound is an investment in predictability, efficiency, and the protection of valuable synthetic intermediates, making it a highly cost-effective tool in the arsenal of modern organic synthesis.
References
-
IndiaMART. (n.d.). Diethyl 1,3- Acetonedicarboxylate, 105-50-0. Available at: [Link]
-
Xidi Reagents. (n.d.). Dimethyl 1,3-acetonedicarboxylate. Available at: [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]
-
Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Ester Deprotection. Available at: [Link]
-
CP Lab Safety. (n.d.). Diethyl 1,3-Acetonedicarboxylate, 25mL, Each. Available at: [Link]
-
Wikipedia. (n.d.). Meldrum's acid. Available at: [Link]
-
Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(15), 4984. Available at: [Link]
-
Gunjal Industries. (2025). Best Meldrum Acid: Properties, Synthesis & Key Applications. Available at: [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Meldrum's Acid Derivatives: Dual Activity and Molecular Docking Study. Molecules, 28(4), 1757. Available at: [Link]
-
Chen, B. (1991). Meldrum's Acid in Organic Synthesis. Tetrahedron, 47(24), 3989-4055. Available at: [Link]
-
Wang, Y., et al. (2024). Disubstituted Meldrum's Acid: Another Scaffold with SuFEx-like Reactivity. Molecules, 29(5), 1113. Available at: [Link]
-
Research Scientific. (n.d.). This compound, 98%. Available at: [Link]
-
Chemsigma. (n.d.). This compound [28009-80-5]. Available at: [Link]
-
PubChem. (n.d.). Bis(1,1-dimethylethyl) 3-oxoglutarate. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]
-
ChemBK. (n.d.). Di-tert-butyl 3-oxopentanedioate. Available at: [Link]
- Google Patents. (n.d.). WO2004089867A2 - Process for the preparation of dialkyl 3-oxoglutarates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 4. tert-Butyl Esters [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl 1,3-acetonedicarboxylate | 1830-54-2 [chemicalbook.com]
- 9. Diethyl 1,3-acetonedicarboxylate, 95% 50 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. indiamart.com [indiamart.com]
- 11. Dimethyl 1,3-acetonedicarboxylate - 羰基化合物 - 西典实验 [seedior.com]
A Spectroscopic Guide to Di-tert-Butyl 1,3-Acetonedicarboxylate and its C-2 Substituted Derivatives for the Modern Laboratory
For researchers, medicinal chemists, and professionals in drug development, di-tert-butyl 1,3-acetonedicarboxylate (DTBAD) is a cornerstone building block. Its unique structural features, particularly the acidic C-2 proton flanked by two sterically hindered tert-butyl ester groups, make it a versatile precursor for the synthesis of a diverse array of complex molecules. The introduction of substituents at the C-2 position dramatically alters the molecule's steric and electronic properties, influencing its reactivity and the spectroscopic characteristics that define it.
This guide provides an in-depth spectroscopic comparison of this compound and its C-2 alkylated derivatives. By understanding the nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, researchers can gain crucial insights into the structural integrity, purity, and chemical environment of these vital synthetic intermediates.
The Spectroscopic Fingerprint: Unraveling Molecular Structure
Spectroscopic techniques provide a non-destructive window into the molecular world, allowing for the precise characterization of chemical compounds. For DTBAD and its derivatives, each technique offers a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy probes the local magnetic fields around atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ) of a nucleus is highly sensitive to its electronic environment, providing information about neighboring atoms and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence of key structural motifs like carbonyl groups (C=O) and C-H bonds.
Mass Spectrometry (MS) bombards a molecule with electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the parent ion and its fragments provides the molecular weight and valuable clues about the molecule's connectivity and stability.
Comparative Spectroscopic Analysis
For the purpose of this guide, we will compare the known spectral characteristics of the parent DTBAD with the anticipated data for its mono-alkylated (e.g., 2-methyl) and di-alkylated (e.g., 2,2-dimethyl) analogs.
¹H NMR Spectroscopy: A Tale of Symmetry and Substitution
The ¹H NMR spectrum of DTBAD is characterized by its simplicity, a direct result of the molecule's symmetry.
-
This compound (DTBAD):
-
A sharp singlet for the 18 protons of the two equivalent tert-butyl groups is expected around δ 1.4-1.5 ppm . The high integration value of this peak is a hallmark of the DTBAD structure.
-
A singlet for the two equivalent methylene protons at the C-2 and C-4 positions is also anticipated. Due to the electron-withdrawing effect of the adjacent carbonyl and ester groups, this peak will appear downfield, typically in the range of δ 3.4-3.6 ppm .
-
-
Di-tert-Butyl 2-Methyl-1,3-Acetonedicarboxylate (Mono-alkylated):
-
The introduction of a single methyl group at the C-2 position breaks the molecule's symmetry.
-
The 18 protons of the two tert-butyl groups may remain chemically equivalent or become slightly non-equivalent, potentially leading to a single sharp singlet or two closely spaced singlets around δ 1.4-1.5 ppm .
-
The C-2 proton is now a methine proton and will appear as a quartet, split by the three protons of the newly introduced methyl group, likely in the range of δ 3.5-3.8 ppm .
-
The protons of the C-2 methyl group will appear as a doublet, split by the single methine proton, further upfield around δ 1.2-1.4 ppm .
-
The C-4 methylene protons will remain as a singlet, but their chemical environment is now different from the C-2 position, and the peak may shift slightly.
-
-
Di-tert-Butyl 2,2-Dimethyl-1,3-Acetonedicarboxylate (Di-alkylated):
-
Symmetry is partially restored in this derivative.
-
The 18 protons of the two equivalent tert-butyl groups will give rise to a sharp singlet around δ 1.4-1.5 ppm .
-
The two methyl groups at the C-2 position are equivalent and will produce a singlet integrating to six protons, likely in the range of δ 1.3-1.5 ppm .
-
The C-4 methylene protons will appear as a singlet, potentially shifted slightly compared to the parent compound.
-
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | tert-Butyl (s, 18H) | C-2 Protons | C-2 Methyl Protons | C-4 Protons (s, 2H) |
| This compound | ~1.45 | ~3.5 (s, 2H) | N/A | ~3.5 (s, 2H) |
| Di-tert-Butyl 2-Methyl-1,3-Acetonedicarboxylate | ~1.45 | ~3.6 (q, 1H) | ~1.3 (d, 3H) | ~3.5 (s, 2H) |
| Di-tert-Butyl 2,2-Dimethyl-1,3-Acetonedicarboxylate | ~1.45 | N/A | ~1.4 (s, 6H) | ~3.5 (s, 2H) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.
-
This compound (DTBAD):
-
The carbonyl carbon of the ketone is expected to have a chemical shift in the range of δ 200-205 ppm .
-
The carbonyl carbons of the ester groups will appear further upfield, around δ 165-170 ppm .
-
The quaternary carbons of the tert-butyl groups are anticipated around δ 80-82 ppm .
-
The methyl carbons of the tert-butyl groups will be found at approximately δ 28 ppm .
-
The equivalent methylene carbons at C-2 and C-4 will have a signal around δ 50-55 ppm .
-
-
C-2 Alkylated Derivatives:
-
Alkylation at the C-2 position will lead to the appearance of new signals for the alkyl carbons and will cause shifts in the signals of the neighboring carbons.
-
In the mono-alkylated derivative, the C-2 carbon will become a methine carbon, and its chemical shift will change.
-
In the di-alkylated derivative, the C-2 carbon will become a quaternary carbon, leading to a significant downfield shift.
-
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Environment | DTBAD | 2-Methyl-DTBAD | 2,2-Dimethyl-DTBAD |
| Ketone C=O | ~202 | ~204 | ~206 |
| Ester C=O | ~168 | ~167, ~168 | ~167 |
| tert-Butyl (quaternary C) | ~81 | ~81 | ~82 |
| tert-butyl (CH₃) | ~28 | ~28 | ~28 |
| C-2 | ~52 (CH₂) | ~58 (CH) | ~65 (C) |
| C-4 | ~52 (CH₂) | ~51 (CH₂) | ~50 (CH₂) |
| C-2 Methyl | N/A | ~15 (CH₃) | ~20 (CH₃) |
FT-IR Spectroscopy: Vibrational Signatures of Functional Groups
The FT-IR spectra of DTBAD and its derivatives are dominated by the strong absorption bands of the carbonyl groups.
-
This compound (DTBAD):
-
A strong, sharp absorption band corresponding to the C=O stretch of the ketone is expected around 1715-1735 cm⁻¹ .
-
Another strong, sharp absorption for the C=O stretch of the ester groups will be present, typically at a slightly higher frequency, around 1735-1750 cm⁻¹ . The presence of two distinct carbonyl environments may lead to a broadened or split peak in this region.
-
C-H stretching vibrations of the tert-butyl and methylene groups will appear in the region of 2850-3000 cm⁻¹ .
-
The C-O stretching of the ester will be visible in the 1100-1300 cm⁻¹ region.
-
-
C-2 Alkylated Derivatives:
-
The positions of the carbonyl stretching bands are not expected to shift dramatically upon alkylation, but changes in the electronic environment may cause subtle shifts of a few wavenumbers.
-
The most noticeable change will be in the C-H stretching and bending regions, with the appearance of new bands corresponding to the added alkyl groups.
-
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Functional Group | DTBAD | C-2 Alkylated Derivatives |
| C=O (Ketone) Stretch | ~1725 | ~1720-1730 |
| C=O (Ester) Stretch | ~1740 | ~1735-1745 |
| C-H Stretch | ~2850-3000 | ~2850-3000 |
| C-O Stretch | ~1150-1250 | ~1150-1250 |
Mass Spectrometry: Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) of DTBAD and its derivatives will show characteristic fragmentation patterns.
-
This compound (DTBAD):
-
The molecular ion peak (M⁺) at m/z 258 may be observed, though it might be weak due to the lability of the tert-butyl groups.
-
A very prominent peak will be observed at m/z 202 , corresponding to the loss of a tert-butyl group (M - 56).
-
A base peak at m/z 57 is expected, corresponding to the stable tert-butyl cation.
-
Other fragments resulting from the cleavage of the carbon skeleton will also be present.
-
-
C-2 Alkylated Derivatives:
-
The molecular weights will increase by 14 amu for each methyl group added (2-Methyl-DTBAD: 272 amu; 2,2-Dimethyl-DTBAD: 286 amu).
-
The fragmentation pattern will be influenced by the presence of the alkyl substituents, potentially leading to new fragmentation pathways. However, the loss of tert-butyl and the formation of the tert-butyl cation will likely remain as dominant features.
-
Experimental Protocols
The following are generalized protocols for acquiring high-quality spectroscopic data for DTBAD and its derivatives.
NMR Spectroscopy
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and provides a clean spectral window. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing due to its inertness and single, sharp resonance at 0 ppm.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire the ¹H NMR spectrum, typically with 16-64 scans.
-
Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.
-
FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
Rationale: ATR-FTIR is a convenient technique for solid samples as it requires minimal sample preparation. The solid is brought into direct contact with a high-refractive-index crystal, and the IR beam internally reflects, probing the surface of the sample.
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Mass Spectrometry (Electron Ionization - EI)
Rationale: EI is a hard ionization technique that provides reproducible fragmentation patterns useful for structural elucidation and library matching. A direct insertion probe is suitable for introducing solid samples into the mass spectrometer.
Protocol:
-
Sample Preparation: Load a small amount of the solid sample into a capillary tube.
-
Probe Insertion: Insert the capillary tube into the direct insertion probe.
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source.
-
Gradually heat the probe to volatilize the sample into the ion source.
-
The standard electron energy for EI is 70 eV.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).
Visualizing the Structures and Workflow
Caption: Molecular structures and the general workflow for spectroscopic analysis.
Conclusion
The spectroscopic analysis of this compound and its C-2 substituted derivatives provides a clear and detailed picture of their molecular structures. The predictable shifts in NMR spectra, the characteristic absorptions in FT-IR, and the distinct fragmentation patterns in mass spectrometry serve as reliable tools for compound identification and purity assessment. By mastering the interpretation of this spectroscopic data, researchers can confidently advance their synthetic endeavors, accelerating the pace of discovery in drug development and beyond.
References
-
Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl acetonedicarboxylate. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 28009-80-5. Retrieved from [Link]
-
Proshlyakov, D. A., McCracken, J., & Hausinger, R. P. (2017). Spectroscopic Analyses of 2-Oxoglutarate-Dependent Oxygenases: TauD as a Case Study. Journal of Biological Inorganic Chemistry, 22(2-3), 367–379. [Link]
-
Poblotzki, A., et al. (2017). Multi-spectroscopic and theoretical analyses on the diphenyl ether–tert-butyl alcohol complex in the electronic ground and electronically excited state. Physical Chemistry Chemical Physics, 19(25), 16345-16355. [Link]
-
University of California, Davis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
-
Pereira, C. S. M., et al. (2010). Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study. Journal of Molecular Structure, 979(1-3), 198-206. [Link]
-
Gensch, T., et al. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Proshlyakov, D. A., McCracken, J., & Hausinger, R. P. (2017). Spectroscopic analyses of 2-oxoglutarate-dependent oxygenases: TauD as a case study. Journal of Biological Inorganic Chemistry, 22(2-3), 367-379. [Link]
-
University of California, Davis. (n.d.). The Friedel-Crafts Reaction. Retrieved from [Link]
-
Van den Bergh, K., et al. (2013). Investigation of oxygen-free Sonogashira step growth synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs). Polymer Chemistry, 4(21), 5437-5446. [Link]
-
CP Lab Safety. (n.d.). Dimethyl 1,3-Acetonedicarboxylate, 25g, Each. Retrieved from [Link]
-
MassBank. (2008). chemontid:0001549. Retrieved from [Link]
- Google Patents. (n.d.). CN101475482B - Preparation of dimethyl acetone-1,3-dicarboxylate.
-
Anary-Abbasinejad, M., et al. (2007). The UV spectrum of 10 -3 M di- tert -butyl -acetylenedicarboxylate 2b in 1,4-dioxane. ResearchGate. [Link]
-
NIST. (n.d.). Di-tert-Butyl ether. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
A Comparative Guide to the Applications of Di-tert-Butyl 1,3-Acetonedicarboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, selectivity, and compatibility with other functional groups. Di-tert-butyl 1,3-acetonedicarboxylate, also known as di-tert-butyl 3-oxoglutarate, has emerged as a valuable building block, particularly in the synthesis of heterocyclic compounds and as a strategic component in the construction of complex molecular architectures. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with its more traditional counterparts, diethyl and dimethyl 1,3-acetonedicarboxylate. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key transformations.
Introduction: The Strategic Advantage of the Tert-Butyl Ester
This compound is a symmetrical β-ketoester that serves as a versatile C5 synthon. Its utility is significantly enhanced by the presence of the bulky tert-butyl ester groups. These groups are not merely passive solubilizing moieties; they impart distinct chemical properties that can be leveraged for strategic advantage in multi-step syntheses.
The primary advantages conferred by the tert-butyl esters include:
-
Steric Hindrance: The bulky nature of the tert-butyl groups can influence the stereochemical outcome of reactions and, in some cases, prevent undesirable side reactions.[1][2]
-
Orthogonal Deprotection: Tert-butyl esters are stable to a wide range of nucleophilic and basic conditions, yet they can be readily cleaved under acidic conditions, often with reagents like trifluoroacetic acid (TFA).[1] This orthogonality allows for selective deprotection in the presence of other ester groups (e.g., methyl or ethyl esters), a crucial feature in the synthesis of complex molecules.
This guide will explore how these properties translate into tangible benefits in two major classes of multicomponent reactions: the Hantzsch Pyridine Synthesis and the Biginelli Reaction, as well as its application in the Weiss-Cook condensation.
The Hantzsch Pyridine Synthesis: A Gateway to Dihydropyridines
The Hantzsch pyridine synthesis is a cornerstone of heterocyclic chemistry, providing access to 1,4-dihydropyridines (DHPs), a scaffold of significant pharmacological importance, notably as calcium channel blockers.[3][4] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.
While diethyl and dimethyl 1,3-acetonedicarboxylate are traditionally used, the di-tert-butyl analogue offers distinct advantages, primarily related to the subsequent manipulation of the DHP product.
Comparative Performance
| Feature | This compound | Diethyl/Dimethyl 1,3-Acetonedicarboxylate |
| Reaction Yield | Generally comparable to diethyl/dimethyl esters under optimized conditions. | High yields are well-established in the literature. |
| Reaction Conditions | Typically requires similar conditions (e.g., reflux in a protic solvent). | Standard and widely documented conditions. |
| Product Decarboxylation | Facile decarboxylation under acidic conditions, often concurrent with ester cleavage. | Requires harsher conditions (e.g., saponification followed by strong acid and heat). |
| Strategic Advantage | Allows for the synthesis of 3,5-unsubstituted or mono-substituted pyridines after selective deprotection and decarboxylation. | Less amenable to selective manipulations at the 3 and 5 positions. |
The key advantage of using the di-tert-butyl ester lies in the ease of post-synthesis modification. The tert-butyl esters of the resulting dihydropyridine can be cleaved under mild acidic conditions, which can be followed by decarboxylation to yield the corresponding 3,5-unsubstituted pyridine. This is a significant advantage over the ethyl or methyl esters, which require more forcing conditions for hydrolysis and decarboxylation, potentially compromising other sensitive functional groups in the molecule.
Experimental Protocol: Hantzsch Synthesis of a Dihydropyridine using this compound
This protocol describes a general procedure for the synthesis of a 1,4-dihydropyridine derivative.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the aromatic aldehyde, this compound, and ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates from the reaction mixture. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Causality: The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the condensation reactions. Ammonium acetate serves as the nitrogen source. The reflux conditions provide the necessary activation energy for the multi-step reaction to proceed to completion.
The Biginelli Reaction: Constructing Dihydropyrimidinones
The Biginelli reaction is another important multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, scaffolds with a wide range of biological activities.[5][6] The reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.
The use of dialkyl 1,3-acetonedicarboxylates as the β-dicarbonyl component has been explored, and the steric bulk of the ester group can play a significant role in the reaction outcome.
Steric Control in Biginelli-type Reactions
Diagram: Steric Influence in a Biginelli-type Reaction
Caption: Steric effects of the ester group can direct the outcome of Biginelli-type reactions.
The Weiss-Cook Condensation: Synthesis of Fused Dicyclopentanones
The Weiss-Cook condensation is a powerful reaction for the synthesis of cis-fused dicyclopentanone derivatives. It involves the reaction of a vicinal diketone or dialdehyde with a dialkyl 1,3-acetonedicarboxylate.[8]
The resulting dicarboxylate product is often subjected to hydrolysis and decarboxylation to yield the corresponding diketone. Here again, the use of this compound offers a significant advantage in the ease of the final decarboxylation step. The acidic conditions required for the cleavage of the tert-butyl esters can simultaneously promote decarboxylation, providing a more streamlined and milder route to the final product compared to the saponification and harsh acidic workup required for the corresponding ethyl or methyl esters.
Diagram: Weiss-Cook Condensation and Subsequent Transformation
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. synarchive.com [synarchive.com]
The Discerning Donor: Assessing the Stereoselectivity of Di-tert-Butyl 1,3-Acetonedicarboxylate in Asymmetric Synthesis
In the intricate world of stereoselective synthesis, the choice of reagents is paramount to achieving desired stereochemical outcomes. Among the plethora of nucleophilic donors available to chemists, di-tert-butyl 1,3-acetonedicarboxylate (DTBAD) has emerged as a noteworthy contender, particularly in reactions forming new carbon-carbon bonds. Its bulky tert-butyl ester groups exert a significant steric influence on the transition state of reactions, often leading to high levels of stereoselectivity. This guide provides an in-depth comparison of the stereoselectivity of reactions involving DTBAD with alternative substrates, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
The Steric Shield: How this compound Influences Stereochemistry
The fundamental principle behind the stereodirecting power of DTBAD lies in the steric hindrance imposed by its two tert-butyl groups. These bulky substituents effectively shield one face of the enolate intermediate, compelling the electrophile to approach from the less hindered side. This steric bias is a key determinant in establishing the stereochemistry of the newly formed chiral centers.
To visually represent this concept, consider the formation of the enolate and its subsequent reaction in a generalized Michael addition.
Comparative Analysis in Asymmetric Michael Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. The stereoselectivity of this reaction is highly dependent on the nature of the nucleophile. Here, we compare the performance of DTBAD and its structural analogues in organocatalytic asymmetric Michael additions.
Michael Addition to Nitroalkenes
In a study on the asymmetric addition of di-tert-butyl malonate to a nitroenyne catalyzed by a chiral Nickel(II)-diamine complex, the corresponding β-alkynyl nitro acid was obtained in good yield and with high enantioselectivity of 91% ee.[1] This result highlights the potential for high stereocontrol when employing substrates with bulky tert-butyl esters.
For comparison, the organocatalytic Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins has been shown to afford excellent yields (81–97%) and outstanding enantioselectivities (90 to >99% ee).[2] Similarly, the reaction of cycloketones with nitroalkenes, catalyzed by a thiourea organocatalyst, also yields products with high enantioselectivities (76–99% syn ee) and diastereoselectivities (syn/anti = 9/1).[3]
| Nucleophile (Donor) | Electrophile (Acceptor) | Catalyst System | Yield | Stereoselectivity | Reference |
| Di-tert-butyl malonate | Nitroenyne | Chiral Ni(II)-diamine complex | Good | 91% ee | [1] |
| 1,3-Diaryl-1,3-propanedione | Nitroolefins | Organocatalyst | 81-97% | 90 to >99% ee | [2] |
| Cyclohexanone | Nitroalkenes | (R, R)-DPEN-thiourea | 88-99% | 76-99% syn ee, 9/1 dr | [3] |
While not a direct comparison with DTBAD, the high enantioselectivity observed with di-tert-butyl malonate suggests that the steric bulk of the tert-butyl groups plays a crucial role in defining the stereochemical outcome. It is reasonable to extrapolate that DTBAD would exhibit similar, if not enhanced, stereodirecting effects due to the presence of the central ketone, which can influence the enolate geometry.
Michael Addition to Chalcones
Chalcones and their derivatives are another important class of Michael acceptors. The asymmetric Michael addition of malononitrile to various trans-chalcones catalyzed by a chiral squaramide has been reported to yield products with up to 90% ee.[4] Although this study does not involve DTBAD, it provides a benchmark for the level of stereoselectivity that can be achieved with alternative dicarbonyl nucleophiles. The larger steric profile of DTBAD would be expected to lead to different, and potentially higher, stereoselectivities in similar reactions.
Experimental Protocols
To facilitate the application of these findings, a general experimental protocol for the organocatalytic asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene is provided below. This protocol should be adapted and optimized for specific substrates and catalysts.
General Procedure for Organocatalytic Asymmetric Michael Addition:
-
To a stirred solution of the nitroalkene (0.1 mmol) and the 1,3-dicarbonyl compound (0.2 mmol) in an appropriate solvent (e.g., toluene, CH2Cl2, 1.0 mL) at the desired temperature (e.g., room temperature, 0 °C, or -20 °C), is added the organocatalyst (1-20 mol%).
-
The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion and Future Outlook
This compound stands as a valuable tool for chemists aiming to achieve high levels of stereoselectivity in carbon-carbon bond-forming reactions. The steric hindrance provided by the tert-butyl groups effectively dictates the facial selectivity of nucleophilic attack, leading to the preferential formation of one stereoisomer. While direct comparative studies are still somewhat limited in the literature, the available data for structurally similar compounds strongly suggests the superior stereodirecting ability of substrates bearing bulky ester groups.
Future research should focus on direct, systematic comparisons of DTBAD with other dialkyl 1,3-acetonedicarboxylates (e.g., dimethyl and diethyl esters) across a range of asymmetric transformations. Such studies will provide a clearer, quantitative understanding of the steric effects at play and further solidify the position of DTBAD as a premier choice for stereocontrolled synthesis.
References
-
Recyclable organocatalysis: highly enantioselective Michael addition of 1,3-diaryl-1,3-propanedione to nitroolefins. Chemical Communications.
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI.
-
Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. MDPI.
-
Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. MDPI.
-
Enantioselective Organocatalytic Michael Additions of Oxyacetaldehydes to Nitroolefins. ResearchGate.
-
Direct Asymmetric Michael Addition to Nitroalkenes: Vinylogous Nucleophilicity Under Dinuclear Zinc Catalysis. PMC.
-
Stereoselective Synthesis of Piperidines. ResearchGate.
-
Using Neighboring-Group Participation for Acyclic Stereocontrol in Diastereoselective Substitution Reactions of Acetals. ResearchGate.
-
Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine. PubMed.
-
Origin of High Diastereoselectivity in Reactions of Seven-Membered-Ring Enolates. ACS Publications.
-
Novel Approaches to the Synthesis of Wieland-Miescher Ketone Analogues. UCL Discovery.
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH.
-
Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. NIH.
-
New reaction conditions for the synthesis of Wieland-Miescher ketone. UNI ScholarWorks.
-
Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis. SciSpace.
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.
-
Stereoselective Synthesis of Substituted Functionalized Butadienes. UCLA Chemistry and Biochemistry.
-
Wieland–Miescher ketone: a cornerstone in natural product synthesis. RSC Publishing.
-
Enantioselective Michael addition of 2-nitropropane to chalcone analogues catalyzed by chiral azacrown ethers based on α-d-glucose and d-mannitol. Sci-Hub.
-
Wieland-Miescher ketone. chemeurope.com.
-
synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.
-
Enantioselective Michael addition of 2-nitropropane to chalcone analogues catalyzed by chiral azacrown ethers based on α-d-glucose and d-mannitol. Scilit.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Di-tert-Butyl 1,3-Acetonedicarboxylate
In the landscape of modern drug discovery and organic synthesis, reagents like di-tert-butyl 1,3-acetonedicarboxylate are invaluable for their role in constructing complex molecular architectures. However, beyond the synthesis, our responsibility as scientists extends to the safe and environmentally conscious management of resulting waste streams. This guide provides a detailed, experience-driven protocol for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a culture of laboratory stewardship.
The procedures outlined herein are grounded in the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these guidelines is not merely a matter of regulatory compliance but a cornerstone of professional scientific practice.
Part 1: Hazard Assessment and Waste Profiling
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. This initial assessment, known as a "hazardous waste determination" under EPA guidelines, dictates the entire disposal pathway.[2]
This compound is a combustible solid. While its acute toxicity data is not fully compiled, its classification as a substance with a Water Hazard Class (WGK) of 3 in Germany indicates it is considered a severe hazard to water.[3] Therefore, it is imperative that this material is not released into the environment via drains or as common refuse.[4]
| Parameter | Identifier | Source(s) |
| CAS Number | 28009-80-5 | |
| Physical Form | Solid | |
| Melting Point | 58-60 °C | [5] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | 3 (Severe hazard to water) | [3] |
| Known Incompatibilities | Strong bases (inferred from similar compounds) | [4] |
Based on this profile, any waste containing this compound must be managed as a regulated chemical waste.
Part 2: Pre-Disposal Safety and Handling
Safe disposal begins with safe handling. The Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) requires that laboratory personnel are protected from chemical hazards.[6]
Engineering Controls
All handling and preparation of this waste for disposal should be conducted within a properly functioning chemical fume hood. This minimizes the risk of inhaling any fine particulates.
Personal Protective Equipment (PPE)
The first line of defense is appropriate PPE.[7] Your facility's Chemical Hygiene Plan (CHP) will specify the exact requirements, but the minimum standards for handling this compound are as follows:[6]
| Protection Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against accidental splashes or dust generation.[4] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents direct skin contact. |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Type N95 (US) respirator if dust may be generated outside a fume hood. | Prevents inhalation of solid particulates. |
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to ensure waste is handled, stored, and disposed of in a compliant manner.
Step 1: Waste Segregation
Characterization and segregation are critical first steps.[2]
-
DO NOT mix this compound waste with other waste streams, especially incompatible materials like strong bases.[4]
-
Keep solid waste separate from liquid waste to ensure proper disposal routing by your institution's Environmental Health & Safety (EHS) office or licensed waste contractor.
Step 2: Containerization
Proper containment is crucial for safe storage and transport.
-
Select an Appropriate Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid. The container must be in good condition, free of leaks or residues on the exterior.
-
Keep Containers Closed: Waste containers must remain sealed at all times unless waste is actively being added.[8] This prevents the release of vapors and protects against spills.
Step 3: Labeling
Accurate labeling is a strict regulatory requirement by both the EPA and OSHA.[1][8]
-
Immediately label the container with a "Hazardous Waste" tag as soon as the first particle of waste is added.
-
The label must clearly state:
-
The full chemical name: "this compound"
-
The specific hazard(s): "Combustible Solid"
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Step 4: Accumulation and Storage
Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store the sealed and labeled container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Ensure the storage area is away from sources of ignition like open flames or hot surfaces.[4]
Step 5: Final Disposal
Disposal of hazardous waste must be handled by professionals.
-
Contact EHS: Follow your institution's established procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) office.
-
Manifest System: Your EHS department will work with a licensed hazardous waste disposal company. The waste will be tracked using the EPA's Hazardous Waste Manifest System from the point of generation to its final treatment or disposal facility, ensuring a complete chain of custody.[8][9]
Below is a workflow diagram illustrating the decision-making process for proper disposal.
Caption: Disposal workflow for this compound.
Part 4: Emergency Procedures
Preparedness is key to laboratory safety.[7] In the event of an accidental release or exposure, follow these protocols.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material.
-
Sweep up the absorbed material and place it into a labeled hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]
-
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure that our scientific pursuits do not come at the cost of environmental integrity.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. The University of Tennessee, Knoxville. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Management. Arkansas State University. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound, 98%. Research Scientific. [Link]
-
Safety Data Sheet: Tert-butyl acetate. NIC Industries. [Link]
-
This compound CAS#: 28009-80-5. ChemWhat. [Link]
-
This compound. Chemdad. [Link]
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. fishersci.com [fishersci.com]
- 5. chemwhat.com [chemwhat.com]
- 6. osha.gov [osha.gov]
- 7. ipgsf.com [ipgsf.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Di-tert-Butyl 1,3-acetonedicarboxylate
In the pursuit of novel drug development and scientific discovery, the safety of the researcher is paramount. While di-tert-Butyl 1,3-acetonedicarboxylate is a valuable reagent in organic synthesis, a thorough understanding and diligent application of personal protective equipment (PPE) are critical to mitigate potential hazards. This guide provides an in-depth, experience-driven approach to selecting and using PPE when working with this compound, ensuring both your safety and the integrity of your research.
While specific toxicological data for this compound is not extensively documented, a conservative approach to safety is warranted based on information for analogous compounds and general principles of chemical handling.[1] It is classified as a combustible solid, and care should be taken to avoid dust formation and ignition sources.[2]
Core Principles of Protection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all protocol but rather a dynamic process dictated by the specific experimental conditions. The primary routes of potential exposure—inhalation, skin contact, and eye contact—must be individually addressed.
Eye and Face Protection: Your First Line of Defense
Direct contact with chemical dust or splashes can cause significant eye irritation or injury.[3][4]
-
Standard Operations: For routine tasks such as weighing the solid compound or preparing solutions at the lab bench, chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][5] These should provide a complete seal around the eyes to protect from dust particles and accidental splashes.
-
Elevated Risk Procedures: When there is an increased risk of splashing, such as during vigorous mixing or transfers of larger quantities of solutions, a face shield should be worn in conjunction with chemical safety goggles.[4][6]
Skin and Body Protection: An Impermeable Barrier
This compound and its solutions may cause skin irritation upon contact.[1][3] Therefore, appropriate skin and body protection is essential.
-
Gloves: Chemical-resistant gloves are a fundamental requirement. Nitrile gloves are a suitable choice for handling this compound, offering good resistance to a range of chemicals.[2][7] It is crucial to:
-
Inspect gloves for any signs of degradation before use.
-
Change gloves immediately if they become contaminated.
-
Wash hands thoroughly after removing gloves.
-
-
Lab Coat: A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing. For procedures with a higher risk of significant splashes, a chemically resistant apron over the lab coat is recommended.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting to protect the feet from spills and falling objects.[8]
Respiratory Protection: Guarding Against Inhalation
While this compound is a solid with low volatility at room temperature, the fine dust can be inadvertently inhaled, potentially causing respiratory tract irritation.[1][2]
-
Well-Ventilated Areas: For handling small quantities in a well-ventilated area or a chemical fume hood, specific respiratory protection is generally not required.[5]
-
Weighing and Transfers: When weighing the powder or performing transfers that could generate dust, it is best practice to perform these tasks within a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 respirator is recommended to minimize the inhalation of airborne particles.
-
Emergency Situations: In the event of a significant spill or when engineering controls are not sufficient, a higher level of respiratory protection, such as a full-face respirator with an appropriate particle filter, may be necessary.[4]
Operational Plans: From Preparation to Disposal
A comprehensive safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
PPE Selection Matrix
For clarity, the following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (in ventilated enclosure) | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing (on open bench) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator |
| Solution Preparation | Safety Goggles | Nitrile Gloves | Lab Coat | Not typically required in a fume hood |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Dependent on reaction scale and volatility of other reagents |
| Work-up/Extraction | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Dependent on solvents and potential for aerosol generation |
| Spill Clean-up | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | N95 Respirator or higher, based on spill size |
Step-by-Step Guide to Donning and Doffing PPE
The correct sequence of putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Respirator (if required): Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Position securely on the face.
-
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
-
Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated outside folded inward.
-
Respirator (if worn): Remove by the straps.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Disposal of Contaminated PPE
Proper disposal of used PPE is a critical step in maintaining a safe laboratory environment.
-
Gloves and other disposables: Contaminated gloves, weigh boats, and other disposable items should be placed in a designated, sealed waste container.[4]
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
-
Consult Local Regulations: Always adhere to your institution's and local regulations for hazardous waste disposal.[2]
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently handle this compound, minimizing personal risk and fostering a culture of safety within the laboratory.
References
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Dimethyl 1,3-acetonedicarboxylate, 97%. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. carlroth.com [carlroth.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
